5-methyl-1H-pyrrolo[3,2-b]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-2-3-7-8(10-6)4-5-9-7/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRRBPXKOSKCJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469674 | |
| Record name | 5-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4943-67-3 | |
| Record name | 5-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-methyl-1H-pyrrolo[3,2-b]pyridine
Authored by a Senior Application Scientist
Introduction: The Significance of the 5-methyl-1H-pyrrolo[3,2-b]pyridine Scaffold
The this compound, a derivative of 4-azaindole, represents a privileged heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery. The fusion of a pyrrole ring with a pyridine ring creates a unique electronic and structural architecture that allows for diverse biological activities. The pyridine nitrogen introduces a hydrogen bond acceptor, enhancing solubility and potential interactions with biological targets, a desirable feature in drug design. The pyrrolo[3,2-b]pyridine core is a key component in a variety of pharmacologically active compounds, including kinase inhibitors, which are crucial in oncology and inflammation research. The methyl group at the 5-position can significantly influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets. This guide provides a comprehensive overview of the synthesis and detailed characterization of this important molecule, aimed at researchers and professionals in the field of drug development.
Strategic Synthesis of this compound
The synthesis of the pyrrolo[3,2-b]pyridine core can be approached through several strategic disconnections. A common and effective method involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. One of the most established methods for this transformation is the Fischer indole synthesis and its variations, which involves the acid-catalyzed cyclization of a pyridylhydrazone.
A plausible and efficient synthetic route to this compound is outlined below. This multi-step synthesis prioritizes commercially available starting materials and robust chemical transformations.
Experimental Protocol: A Step-by-Step Guide
Step 1: Nitration of 2-Amino-5-methylpyridine
-
Reaction Setup: To a cooled (0 °C) mixture of concentrated sulfuric acid, add 2-amino-5-methylpyridine portion-wise, ensuring the temperature remains below 10 °C.
-
Nitrating Agent Addition: Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-amino-5-methyl-3-nitropyridine.
Step 2: Formation of (3-Nitro-5-methylpyridin-2-yl)hydrazine
-
Diazotization: Dissolve 2-amino-5-methyl-3-nitropyridine in concentrated hydrochloric acid and cool to 0 °C. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.
-
Reduction: To the resulting diazonium salt solution, add a solution of tin(II) chloride in concentrated hydrochloric acid at 0 °C.
-
Reaction Monitoring and Work-up: Stir the reaction mixture for a few hours at room temperature. Basify the mixture with a strong base and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydrazine, which can be used in the next step without further purification.
Step 3: Fischer Indole Synthesis to yield this compound
-
Condensation and Cyclization: To a solution of (3-nitro-5-methylpyridin-2-yl)hydrazine in a high-boiling point solvent such as ethanol or acetic acid, add pyruvic acid. Heat the mixture at reflux for several hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and neutralize with a base. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Comprehensive Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data Summary
The following table summarizes the expected spectroscopic data for this compound based on analysis of related structures and general principles of spectroscopy.
| Technique | Parameter | Expected Value |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons: ~6.5-8.5 ppm; Methyl protons: ~2.4 ppm; NH proton: >10 ppm (broad) |
| Multiplicity | Dependent on coupling with adjacent protons (singlets, doublets, triplets) | |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons: ~100-150 ppm; Methyl carbon: ~20 ppm |
| Mass Spec. | Molecular Ion [M+H]⁺ | m/z = 133.0760 (predicted)[1] |
| IR | Wavenumber (cm⁻¹) | N-H stretch: ~3400-3200 cm⁻¹; C-H stretch (aromatic): ~3100-3000 cm⁻¹; C=C and C=N stretch: ~1600-1450 cm⁻¹ |
Detailed Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer at room temperature.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI) for soft ionization to observe the molecular ion.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids), or use an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion and Future Perspectives
This guide has detailed a reliable synthetic pathway and a comprehensive characterization protocol for this compound. The strategic importance of this scaffold in drug discovery warrants further exploration of its derivatives and their biological activities. The methodologies outlined herein provide a solid foundation for researchers to synthesize and characterize this and related compounds, facilitating the development of novel therapeutics. Future work could focus on the diversification of this scaffold at various positions to build libraries of compounds for high-throughput screening against a range of biological targets.
References
5-methyl-1H-pyrrolo[3,2-b]pyridine CAS number 824-52-2 properties
An In-depth Technical Guide to 5-Methyl-1H-pyrrolo[2,3-b]pyridine (CAS 824-52-2): A Privileged Scaffold for Kinase Inhibition
Senior Application Scientist Note: This guide provides a comprehensive technical overview of the compound associated with CAS number 824-52-2. It is critical to note that this CAS number corresponds to 5-Methyl-1H-pyrrolo[2,3-b]pyridine , also known as 5-methyl-7-azaindole. The isomeric structure 5-methyl-1H-pyrrolo[3,2-b]pyridine has a different chemical identity and CAS number. This document will focus exclusively on the scientifically validated entity for CAS 824-52-2.
Introduction: The Strategic Value of the 7-Azaindole Core
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, framework is a quintessential "privileged scaffold" in modern medicinal chemistry.[1] Its strategic importance stems from its structural resemblance to indole, enabling it to act as a bioisostere for this common motif in biologically active molecules. More significantly, the unique arrangement of the pyrrole N-H group (as a hydrogen bond donor) and the adjacent pyridine N7 atom (as a hydrogen bond acceptor) creates a powerful bidentate hydrogen-bonding motif.[2] This feature allows it to dock with high affinity into the ATP-binding hinge region of numerous protein kinases, making it a cornerstone for the development of targeted kinase inhibitors.[2][3] The subject of this guide, 5-methyl-1H-pyrrolo[2,3-b]pyridine, serves as a crucial, functionalized building block for elaborating on this core structure to achieve potency and selectivity against specific kinase targets.[4]
PART 1: Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a lead scaffold is the bedrock of rational drug design. The introduction of a methyl group at the C5 position subtly modulates the electronic and lipophilic character of the 7-azaindole core, influencing solubility, metabolic stability, and potential for van der Waals interactions within a target's active site.
Core Properties
All quantitative data are summarized in the table below for efficient reference.
| Property | Value | Source(s) |
| CAS Number | 824-52-2 | [5][6] |
| Molecular Formula | C₈H₈N₂ | [5][6] |
| Molecular Weight | 132.16 g/mol | [5][6] |
| Appearance | Solid | [5] |
| Melting Point | 138-139 °C | [4] |
| Boiling Point (Predicted) | 365.4 ± 15.0 °C | [4] |
| InChI Key | DJCJHFFRHKGOCQ-UHFFFAOYSA-N | [5] |
| SMILES | Cc1cnc2[nH]ccc2c1 | [5] |
Chemical Structure
The structural representation and standard numbering convention for 5-methyl-1H-pyrrolo[2,3-b]pyridine are depicted below. This numbering is critical for the unambiguous assignment of spectroscopic signals and for discussing regioselective reactions.
Predicted Spectroscopic Signature
While a publicly available, assigned spectrum for this specific molecule is elusive, an experienced chemist can predict the key ¹H and ¹³C NMR signals based on data from the parent 7-azaindole scaffold and related derivatives.[7] Such predictions are invaluable for reaction monitoring and quality control.
-
¹H NMR (Predicted, in CDCl₃):
-
N1-H (Pyrrole): A broad singlet, typically downfield (>10 ppm), due to the acidic nature of the proton.
-
H4, H6 (Pyridine): Aromatic protons on the pyridine ring. H6 will likely appear as a singlet or a narrow doublet around 8.0-8.2 ppm. H4 will be a singlet around 7.0-7.2 ppm.
-
H2, H3 (Pyrrole): These protons appear as doublets due to coupling. H2 is typically found around 7.2-7.4 ppm and H3 around 6.4-6.6 ppm.
-
C5-CH₃: A sharp singlet in the aliphatic region, expected around 2.4-2.5 ppm.
-
-
¹³C NMR (Predicted, in CDCl₃):
-
Aromatic Carbons: Expect 8 distinct signals. The quaternary carbons (C3a, C7a) will be in the 120-150 ppm range. C5, attached to the methyl group, will also be in this range. The protonated carbons (C2, C3, C4, C6) will appear between ~100 ppm and ~145 ppm.
-
Methyl Carbon: A signal in the aliphatic region, typically around 20-22 ppm.
-
PART 2: Synthesis and Chemical Reactivity
The utility of 5-methyl-1H-pyrrolo[2,3-b]pyridine as a building block is contingent on its accessible and scalable synthesis. Its reactivity profile dictates how it can be incorporated into more complex molecular architectures.
Validated Synthetic Protocol: Cyclization Pathway
A robust and high-yielding synthesis proceeds via an intramolecular cyclization of a substituted aminopyridine.[4] This method is reliable because it constructs the pyrrole ring onto a pre-existing, functionalized pyridine core, ensuring correct regiochemistry.
Step-by-Step Methodology: [4]
-
Reagent Preparation: To a dry, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), add the starting material, 5-methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine (1.0 eq).
-
Solvent Addition: Add anhydrous N-methylpyrrolidinone (NMP) as the solvent. NMP is chosen for its high boiling point and ability to dissolve both the starting material and the intermediate anionic species.
-
Deprotonation: Cool the mixture in an ice bath. Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, ~1.2 eq) in portions. Causality Insight: NaH is a strong, non-nucleophilic base that deprotonates the primary amine (at the C2 position), initiating the cyclization cascade. The exotherm must be controlled.
-
Cyclization Reaction: After the addition is complete, heat the reaction mixture to 100°C and hold for approximately 10 minutes. Mechanistic Insight: The generated anion attacks the proximal carbon of the ethynyl group in an intramolecular fashion. The subsequent work-up cleaves the trimethylsilyl (TMS) group, leading to the aromatic pyrrole ring.
-
Quenching and Work-up: Cool the mixture to room temperature and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This neutralizes the excess NaH and any remaining anionic species.
-
Extraction: Perform a liquid-liquid extraction with ethyl acetate. The organic product will partition into the ethyl acetate layer.
-
Purification: Wash the combined organic layers sequentially with water and saturated brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure.
-
Final Product: Recrystallize the crude solid from a minimal amount of hot ethyl acetate to yield 5-methyl-7-azaindole as a white solid (reported yield: 80%).[4]
Chemical Reactivity
The reactivity of the 7-azaindole core is a hybrid of its constituent rings.
-
Pyrrole Ring: This ring is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. However, the N-H proton is acidic and can be easily removed by a strong base (like NaH or LDA), allowing for N-alkylation or N-acylation. This N-functionalization is often a key step in drug synthesis to modulate properties or block the hydrogen-bond donating capability.
-
Pyridine Ring: This ring is electron-deficient. While electrophilic substitution is difficult, it can be functionalized, for instance, through N-oxidation of the pyridine nitrogen, which activates the ring for further transformations.[8]
-
Cross-Coupling Reactions: The scaffold is highly amenable to modern cross-coupling strategies. Halogenated derivatives of 7-azaindole readily undergo Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation) reactions.[9] These reactions are the workhorses of medicinal chemistry, allowing for the rapid diversification of the core structure by attaching various aryl, heteroaryl, or amine groups.
PART 3: Application in Drug Discovery - A Kinase Hinge-Binding Powerhouse
The primary application of 5-methyl-1H-pyrrolo[2,3-b]pyridine is as a high-value intermediate in the synthesis of protein kinase inhibitors.[4] Kinases play a central role in cellular signaling, and their aberrant activity is a hallmark of many cancers and inflammatory diseases.
Mechanism of Kinase Inhibition
The 7-azaindole scaffold acts as an "ATP mimic." It occupies the adenosine binding pocket of the kinase, with the pyrrole N-H and pyridine N7 forming critical hydrogen bonds with the "hinge" region of the protein, a short sequence of amino acids that connects the N- and C-lobes of the kinase domain.[2] This binding event prevents the natural substrate, ATP, from accessing the active site, thereby inhibiting the downstream phosphorylation cascade that drives pathological cell proliferation or inflammation.
Case Studies:
-
FGFR Inhibitors: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized and shown to be potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[10] In these molecules, the core scaffold occupies the hinge region, while substituents, often attached via chemistry enabled by intermediates like 5-methyl-1H-pyrrolo[2,3-b]pyridine, are used to achieve selectivity and engage with other pockets in the active site.
-
JAK1 Inhibitors: The Janus kinase (JAK) family is crucial for cytokine signaling in inflammatory and autoimmune diseases. N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been developed as highly potent and selective JAK1 inhibitors, demonstrating the scaffold's versatility.[11]
PART 4: Safety, Handling, and Storage
Scientific integrity demands rigorous attention to safety. 5-Methyl-1H-pyrrolo[2,3-b]pyridine is classified with specific hazards that necessitate careful handling.
-
Hazard Classification:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Damage (Category 1): H318 - Causes serious eye damage.
-
Signal Word: Danger
-
-
Handling Protocols:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): safety goggles (face shield recommended), nitrile gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water. Seek immediate medical attention for eye contact.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
-
Classified as a Combustible Solid (Storage Class Code 11).
-
References
- 1. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-METHYL-1H-PYRROLO[2,3-B]PYRIDINE | 824-52-2 [m.chemicalbook.com]
- 5. 5-Methyl-1H-pyrrolo 2,3-b pyridine AldrichCPR 824-52-2 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Emerging Therapeutic Potential of 5-Methyl-1H-pyrrolo[3,2-b]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrrolopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Among its various isomers, the 5-methyl-1H-pyrrolo[3,2-b]pyridine core is gaining significant attention as a promising framework for the development of novel therapeutics. This technical guide provides an in-depth analysis of the biological activities of this compound derivatives, with a primary focus on their anticancer and antibacterial properties. We will delve into their mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for their biological evaluation. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative small molecule therapeutics.
Introduction: The Pyrrolopyridine Scaffold in Medicinal Chemistry
Pyrrolopyridines, bicyclic aromatic heterocycles composed of fused pyrrole and pyridine rings, are of significant interest in drug discovery due to their structural similarity to purines. This structural mimicry allows them to interact with a wide range of biological targets, particularly kinases. The versatility of the pyrrolopyridine core has led to the development of compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. The specific arrangement of the nitrogen atoms and the substitution patterns on the rings profoundly influence the biological activity, making the exploration of different isomers a fruitful area of research. This guide will specifically focus on the biological landscape of derivatives built upon the this compound core.
Anticancer Activity: Targeting Kinase Signaling Pathways
A growing body of evidence highlights the potential of this compound derivatives as potent and selective anticancer agents. Their primary mechanism of action in this domain appears to be the inhibition of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition in Hepatocellular Carcinoma
Recent research has identified 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as a novel class of selective and potent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4)[1]. The FGF19-FGFR4 signaling pathway is a key driver in the pathogenesis of hepatocellular carcinoma (HCC), making it an attractive therapeutic target[1].
These derivatives act as reversible-covalent inhibitors, targeting both wild-type and gatekeeper mutant variants of FGFR4 kinase. The 5-formyl group plays a crucial role in this interaction. This covalent binding offers the potential for high potency and prolonged duration of action.
The antiproliferative activity of representative 5-formyl-pyrrolo[3,2-b]pyridine derivatives against various HCC cell lines is summarized in the table below.
| Compound ID | Hep3B IC₅₀ (nM) | JHH-7 IC₅₀ (nM) | HuH-7 IC₅₀ (nM) |
| 10z | 37 | 32 | 94 |
Data extracted from: Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors.[1]
Caption: FGFR4 Signaling Pathway and Inhibition.
Broader Kinase Inhibitory Potential
While FGFR4 is a key target, the pyrrolo[3,2-b]pyridine scaffold likely possesses the potential to inhibit other kinases. For instance, derivatives of the isomeric pyrrolo[3,2-c]pyridine have demonstrated potent inhibitory activity against FMS kinase[2]. This suggests that further screening of this compound derivatives against a panel of kinases could uncover additional therapeutic opportunities in oncology.
Caption: FMS Kinase Signaling Pathway and Inhibition.
Antibacterial Activity: A New Frontier
In addition to their anticancer effects, pyrrolo[3,2-b]pyridine derivatives have emerged as a novel class of antibacterial agents. Specifically, a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives have demonstrated high potency against bacteria[3].
Mechanism of Action and Spectrum of Activity
High-throughput screening has identified these compounds as effective antibacterial agents. The most active molecule from one study demonstrated a Minimum Inhibitory Concentration (MIC) value of 3.35 µg/mL against E. coli[3]. Preliminary mechanistic studies suggest that these compounds may act by inhibiting protein biosynthesis, as evidenced by a reduction in the expression of a reporter protein[3]. Further investigation is required to fully elucidate the precise molecular target.
Quantitative Data Summary:
| Compound Class | Organism | MIC (µg/mL) |
| 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives | E. coli | 3.35 |
Data extracted from: Identification of pyrrolo-pyridine derivatives as novel class of antibacterials.[3]
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key biological assays.
Protocol for Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: MTT Assay Workflow for Cytotoxicity Assessment.
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software package.
-
Protocol for Antibacterial Activity Screening: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Caption: Broth Microdilution Workflow for MIC Determination.
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound in an appropriate solvent.
-
In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.
-
Add 100 µL of the test compound at twice the highest desired concentration to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no bacteria).
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Conclusion and Future Directions
Derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutics. Their demonstrated efficacy as selective FGFR4 inhibitors highlights their potential in the treatment of hepatocellular carcinoma and possibly other cancers driven by aberrant FGFR signaling. Furthermore, the antibacterial activity observed in closely related analogs suggests a new avenue for exploration in the fight against infectious diseases.
Future research in this area should focus on:
-
Expansion of the chemical space: Synthesis and biological evaluation of a broader range of derivatives to establish comprehensive structure-activity relationships.
-
Mechanism of action studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds, particularly in the context of their antibacterial activity.
-
In vivo efficacy and pharmacokinetic studies: Evaluation of the most promising candidates in preclinical animal models to assess their therapeutic potential and drug-like properties.
The continued exploration of the this compound scaffold holds significant promise for the discovery of next-generation targeted therapies for cancer and infectious diseases.
References
- 1. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-methyl-1H-pyrrolo[3,2-b]pyridine as a Protein Kinase Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the 5-methyl-1H-pyrrolo[3,2-b]pyridine scaffold as a versatile and potent modulator of protein kinases. We will delve into the underlying rationale for its efficacy, common synthetic strategies, structure-activity relationships, and its application in the development of targeted therapeutics.
Part 1: The Central Role of Protein Kinases in Cellular Signaling
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, differentiation, metabolism, and apoptosis. They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins. This phosphorylation event acts as a molecular switch, altering the protein's activity, localization, or interaction with other proteins.
Dysregulation of protein kinase activity, often due to mutations or overexpression, is a hallmark of many human diseases, most notably cancer. This has made protein kinases one of the most important and successfully targeted classes of drug targets in modern medicine. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.
Part 2: The 1H-pyrrolo[3,2-b]pyridine Scaffold
The 1H-pyrrolo[3,2-b]pyridine core, an isomer of azaindole, is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a robust framework for the spatial orientation of various functional groups, enabling high-affinity interactions with biological targets. This scaffold is a key component in numerous compounds with diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2]
The Significance of the 5-Methyl Group
The introduction of a methyl group at the 5-position of the 1H-pyrrolo[3,2-b]pyridine ring can significantly influence the molecule's pharmacological properties. This seemingly minor modification can lead to:
-
Enhanced Potency: The methyl group can occupy a small hydrophobic pocket within the kinase active site, leading to increased binding affinity.
-
Improved Selectivity: The steric and electronic effects of the methyl group can favor binding to a specific kinase or kinase family over others, reducing off-target effects.
-
Favorable Pharmacokinetics: Methylation can block potential sites of metabolism, thereby increasing the compound's metabolic stability and in vivo half-life.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The pyrrolopyridine core itself often forms crucial hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. This interaction anchors the inhibitor in the active site.
Part 3: Synthesis and Chemical Diversification
The synthesis of the this compound core and its derivatives can be achieved through various synthetic routes. A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.
Exemplary Synthetic Protocol
A general synthetic route may involve the following key steps:
-
Starting Material: Begin with a commercially available or readily synthesized substituted pyridine, such as 2-bromo-5-methyl-4-nitropyridine-1-oxide.[3]
-
Formation of an Enamine Intermediate: Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) can generate a key enamine intermediate.[3]
-
Reductive Cyclization: Subsequent reduction of the nitro group and cyclization, often under heating, leads to the formation of the 1H-pyrrolo[3,2-b]pyridine core.
-
Functionalization: The core can then be further functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution to introduce diverse substituents at different positions, allowing for the exploration of the structure-activity relationship.
Part 4: Structure-Activity Relationship (SAR) and Target Kinases
Derivatives based on the 1H-pyrrolo[3,2-b]pyridine scaffold have demonstrated inhibitory activity against a range of protein kinases. The specific substitutions on the core ring system are crucial for determining both the potency and selectivity of the inhibitor.
Targeted Kinase Families Include:
-
Monopolar Spindle 1 (MPS1): A key regulator of the spindle assembly checkpoint, making it an attractive target in cancers with chromosomal instability.[4][5]
-
FMS Kinase (CSF-1R): A receptor tyrosine kinase involved in the proliferation and survival of macrophages, implicated in various cancers and inflammatory diseases.[2]
-
Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases whose aberrant activation is linked to the development of various cancers.[6][7]
-
Janus Kinases (JAKs): Non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways involved in inflammation and autoimmune diseases.[8]
SAR Summary
The following table summarizes key SAR insights for 1H-pyrrolo[3,2-b]pyridine derivatives based on published literature.
| Position of Substitution | Type of Substituent | Effect on Activity | Target Kinase Example | Reference |
| N1 (Pyrrole) | Large, hydrophobic groups | Often crucial for potency; can be modified to tune properties. | MPS1 | [4][5] |
| C2 | Aryl or heteroaryl groups | Can extend into the hydrophobic pocket, influencing potency and selectivity. | FMS | [2] |
| C4 | Amino or substituted amino groups | Can form additional hydrogen bonds and interact with the solvent-exposed region. | JAK1 | [8] |
| C5 | Small alkyl (e.g., methyl) | Can enhance potency and selectivity by occupying a small hydrophobic pocket. | General | [9] |
| C6 | Aryl or heteroaryl groups | Can be modified to improve pharmacokinetic properties and target interactions. | MPS1 | [4][5] |
Part 5: Preclinical Evaluation and Future Outlook
Promising compounds from this class are typically subjected to a rigorous preclinical evaluation pipeline.
In Vitro Assays:
-
Enzymatic Assays: To determine the direct inhibitory activity against the target kinase (e.g., IC50 determination).
-
Cell-Based Assays: To assess the compound's ability to inhibit kinase activity within a cellular context (e.g., Western blotting for downstream signaling proteins, cell proliferation assays).[10]
In Vivo Models:
-
Xenograft Models: Human tumor cells are implanted in immunocompromised mice to evaluate the anti-tumor efficacy of the compound in a living organism.[5]
-
Pharmacokinetic (PK) and ADME Studies: To assess the drug's absorption, distribution, metabolism, and excretion properties, which are critical for determining its potential as a clinical candidate.[5]
The versatility of the this compound scaffold, coupled with its proven ability to yield potent and selective kinase inhibitors, ensures its continued importance in drug discovery. Future research will likely focus on:
-
Exploring new kinase targets: The scaffold's adaptability makes it a strong candidate for developing inhibitors against newly identified and challenging kinase targets.
-
Developing next-generation inhibitors: Further optimization to overcome drug resistance and improve safety profiles will be a key area of focus.
-
Application in other therapeutic areas: While oncology has been the primary focus, the role of kinases in other diseases, such as inflammatory and neurodegenerative disorders, presents new opportunities for this scaffold.
Conclusion
The this compound core represents a highly valuable and versatile scaffold for the design and development of novel protein kinase modulators. Its favorable structural and electronic properties, combined with the ability to be readily functionalized, allow for the generation of potent and selective inhibitors against a range of clinically relevant kinase targets. As our understanding of kinase biology continues to expand, this privileged scaffold is poised to play an increasingly significant role in the development of next-generation targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase monopolar spindle 1 (MPS1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5-METHYL-1H-PYRROLO[2,3-B]PYRIDINE CAS#: 824-52-2 [amp.chemicalbook.com]
- 10. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-methyl-1H-pyrrolo[3,2-b]pyridine: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 5-methyl-1H-pyrrolo[3,2-b]pyridine, a significant heterocyclic scaffold in medicinal chemistry and materials science. Given the limited availability of direct experimental spectra for this specific isomer, this document presents a detailed, predicted spectroscopic profile based on established principles and comparative data from structurally related compounds. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this molecule.
Molecular Structure and Spectroscopic Overview
This compound belongs to the azaindole family, characterized by a fused pyrrole and pyridine ring system. The position of the nitrogen atom in the pyridine ring and the methyl substituent significantly influences the electronic distribution and, consequently, its spectroscopic signatures. Understanding these characteristics is paramount for unambiguous structural confirmation and for elucidating the role of this moiety in larger molecular assemblies.
The following sections will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The predictions are grounded in the analysis of its isomer, 5-methyl-1H-pyrrolo[2,3-b]pyridine, and the broader class of pyrrolopyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. The chemical shifts are referenced to tetramethylsilane (TMS).
Predicted ¹H NMR Data
The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons on the pyrrole and pyridine rings, the N-H proton of the pyrrole, and the methyl group protons.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | br s | 1H | H1 (N-H) |
| ~8.2 | d | 1H | H7 |
| ~7.6 | d | 1H | H6 |
| ~7.5 | d | 1H | H2 |
| ~6.5 | d | 1H | H3 |
| ~2.4 | s | 3H | -CH₃ |
Rationale for Assignments: The N-H proton of the pyrrole ring is expected to be significantly deshielded and appear as a broad singlet. The protons on the pyridine ring (H7 and H6) will be in the downfield aromatic region, with their specific shifts influenced by the fused pyrrole ring. The pyrrole protons (H2 and H3) will also be in the aromatic region, with H2 likely being more deshielded due to its proximity to the pyridine nitrogen. The methyl group protons will appear as a sharp singlet in the upfield region.
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C7a |
| ~142 | C7 |
| ~130 | C4 |
| ~128 | C3a |
| ~125 | C2 |
| ~120 | C6 |
| ~100 | C3 |
| ~21 | -CH₃ |
Rationale for Assignments: The quaternary carbons at the ring fusion (C7a and C3a) and the carbon bearing the methyl group (C4) are expected at characteristic downfield shifts. The carbons of the pyridine ring (C7 and C6) will also be in the downfield region. The pyrrole carbons (C2 and C3) will appear at relatively upfield shifts for aromatic carbons. The methyl carbon will be found in the aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will be characterized by absorptions corresponding to N-H and C-H stretching, as well as aromatic ring vibrations.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3300 | Medium, Broad | N-H Stretch (pyrrole) |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Weak | Aliphatic C-H Stretch (-CH₃) |
| ~1600-1450 | Strong, Multiple Bands | C=C and C=N Stretching (aromatic rings) |
| ~1400-1000 | Medium, Multiple Bands | In-plane C-H Bending |
| ~900-675 | Strong | Out-of-plane C-H Bending |
Rationale for Assignments: The broad N-H stretching band is a hallmark of the pyrrole moiety. The aromatic C-H stretching bands appear above 3000 cm⁻¹. The presence of the methyl group will give rise to weak aliphatic C-H stretching bands. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching vibrations of the fused ring system, which are highly characteristic of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electron Impact (EI) ionization is a common technique for such small molecules.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Identity |
| 132 | [M]⁺ (Molecular Ion) |
| 131 | [M-H]⁺ |
| 105 | [M-HCN]⁺ |
| 104 | [M-H-HCN]⁺ |
| 78 | [C₆H₄N]⁺ |
Rationale for Fragmentation: The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (132.16 g/mol ). A common fragmentation pathway for pyrrolopyridines involves the loss of a hydrogen radical to give the [M-H]⁺ ion. Another characteristic fragmentation is the loss of hydrogen cyanide (HCN) from the pyridine ring, leading to the fragment at m/z 105. Subsequent loss of a hydrogen atom can also be observed. The fragment at m/z 78 likely corresponds to the pyridyl cation.
Diagram 1: Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Methodologies
The following protocols describe standard procedures for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer (e.g., 500 MHz).
-
Acquisition:
-
Lock and shim the spectrometer to the deuterated solvent signal.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[1]
IR Spectroscopy
Objective: To obtain a high-quality infrared spectrum of the solid sample.
Protocol (Thin Solid Film Method):
-
Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[2][3]
-
Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.
-
Background Correction: A background spectrum of the clean, empty sample compartment should be acquired and subtracted from the sample spectrum.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Protocol (Electron Impact - Mass Spectrometry):
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by dissolving it in a volatile solvent for GC-MS analysis.
-
Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[4][5]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Diagram 2: General Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic characterization of an organic compound.
Conclusion
This technical guide provides a detailed, predicted spectroscopic profile of this compound, a molecule of significant interest in chemical research. The presented NMR, IR, and MS data, along with the outlined experimental methodologies, offer a comprehensive resource for the identification and characterization of this compound. The predictive nature of this guide, based on sound spectroscopic principles and comparative analysis, serves as a valuable tool for researchers in the absence of published experimental spectra.
References
An In-depth Technical Guide on 5-methyl-1H-pyrrolo[3,2-b]pyridine: From Obscure Scaffold to Privileged Core in Modern Drug Discovery
Abstract
The 5-methyl-1H-pyrrolo[3,2-b]pyridine, a methylated derivative of the 7-azaindole scaffold, has quietly emerged from relative obscurity to become a privileged core in contemporary medicinal chemistry. This guide provides a comprehensive technical overview of its history, synthesis, and application, tailored for researchers, scientists, and drug development professionals. We will delve into the nuanced synthetic strategies that have enabled its widespread use, explore the critical role of the 5-methyl group in modulating biological activity, and highlight its application in the development of targeted therapeutics, particularly kinase inhibitors. This document eschews a conventional template, instead weaving a narrative that reflects the evolution of this scaffold's importance, grounded in field-proven insights and authoritative references.
Introduction: The Rise of a Privileged Scaffold
The 1H-pyrrolo[3,2-b]pyridine system, commonly known as 7-azaindole, is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution enhances solubility and bioavailability, making it an attractive scaffold in drug design.[1] While the parent 7-azaindole core is found in numerous clinically approved drugs like the BRAF inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax, the strategic addition of a methyl group at the 5-position has carved out a distinct and vital niche for the this compound core.
This seemingly minor modification has profound implications for structure-activity relationships (SAR), often enhancing binding affinity to specific enzyme sites and improving pharmacokinetic profiles.[2] As a result, this scaffold has become a key intermediate in the synthesis of a new generation of targeted therapies, particularly in oncology and for inflammatory and neurological disorders.[2]
Historical Context and Emergence in Medicinal Chemistry
The journey of this compound is not one of a singular, landmark discovery but rather a gradual recognition of its value as a versatile building block. Its history is intertwined with the broader development of synthetic methodologies for functionalizing the 7-azaindole nucleus.
Historically, functionalization of the 7-azaindole system, particularly at the 5-position, was a significant synthetic challenge.[3] Early methods were often low-yielding or required harsh conditions. The development of more robust and scalable synthetic routes in the early 2000s, particularly those leveraging palladium-catalyzed cross-coupling reactions, unlocked the potential for systematic exploration of 5-substituted 7-azaindoles.[3]
Patents from major pharmaceutical companies began to feature the this compound core with increasing frequency, highlighting its utility in the design of inhibitors for a variety of protein kinases, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinases (CDKs).[4][5][6] This surge in interest solidified its status as a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets with high affinity.
Synthetic Strategies and Methodologies
The synthesis of this compound and its derivatives is a testament to the evolution of modern organic synthesis. The electron-deficient nature of the pyridine ring presents unique challenges compared to traditional indole syntheses.[7] Below, we detail a common and reliable synthetic pathway, emphasizing the rationale behind the methodological choices.
General Synthetic Workflow
A prevalent strategy for constructing the this compound core involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. This approach allows for precise control over the substitution pattern.
Caption: A generalized synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis via Formamidine Intermediate
This protocol is adapted from methodologies frequently cited in the literature for the synthesis of 7-azaindole analogs.[7]
Step 1: Formation of the Formamidine Intermediate
-
Reactants: To a solution of 2-amino-3,5-dimethylpyridine (1.0 eq) in a suitable solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Reaction Conditions: Heat the mixture to reflux (approx. 110 °C) for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solvent is removed under reduced pressure to yield the crude N'-(3,5-dimethylpyridin-2-yl)-N,N-dimethylformamidine, which can often be used in the next step without further purification.
-
Rationale: The formation of the formamidine with DMF-DMA serves a dual purpose: it protects the amino group and introduces a reactive carbon that will become C2 of the pyrrole ring. This is a robust and high-yielding transformation.
Step 2: Cycloisomerization to form the Pyrrolo[3,2-b]pyridine Core
-
Reactants: Dissolve the crude formamidine intermediate from Step 1 in an anhydrous, high-boiling point solvent like N-methyl-2-pyrrolidone (NMP) or diphenyl ether.
-
Reaction Conditions: Add a strong base, typically potassium tert-butoxide (KOtBu) (2.0-3.0 eq), portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). After the addition, the mixture is heated to 180-220 °C for 2-4 hours.
-
Work-up and Purification: Cool the reaction mixture and quench carefully with water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.
-
Rationale: The strong base deprotonates the methyl group at the 3-position of the pyridine ring, creating a carbanion. This carbanion then undergoes an intramolecular cyclization by attacking the electrophilic carbon of the formamidine group, followed by the elimination of dimethylamine to form the aromatic pyrrole ring. The high temperature is necessary to overcome the activation energy for this cycloisomerization.
Biological Significance and Therapeutic Applications
The this compound core is a cornerstone in the development of inhibitors targeting various protein kinases and other enzymes implicated in disease. The methyl group at the 5-position often serves as a key interaction point within the hydrophobic pocket of the enzyme's active site, enhancing potency and selectivity.
Kinase Inhibition in Oncology
A significant body of research highlights the use of this scaffold in developing inhibitors for kinases that are hyperactivated in various cancers.
| Target Kinase | Example Application | Key Findings |
| FGFR | Breast Cancer | Introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was shown to form a hydrogen bond with Gly485, significantly improving inhibitory activity.[5] |
| JAK1 | Autoimmune Diseases, Hepatic Fibrosis | N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been developed as potent and selective JAK1 inhibitors.[4] |
| CDK8 | Colorectal Cancer | A 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor, demonstrating significant tumor growth inhibition in vivo.[6] |
Applications in Other Therapeutic Areas
Beyond oncology, derivatives of the 7-azaindole core are being explored for a range of other conditions:
-
Inflammatory Diseases: As potent phosphodiesterase 4B (PDE4B) inhibitors for CNS diseases.[8]
-
Antiviral Agents: As inhibitors of the influenza virus PB2 protein.[9]
-
Anticancer Agents: As colchicine-binding site inhibitors with potent antitumor activities.[10]
Conclusion and Future Perspectives
The this compound scaffold has transitioned from a simple heterocyclic compound to a highly valued core in modern drug discovery. Its synthetic accessibility, coupled with its favorable physicochemical properties and ability to form key interactions with biological targets, ensures its continued relevance. Future research will likely focus on the development of novel, more efficient synthetic routes and the further exploration of its potential in targeting a wider range of diseases. The story of this scaffold is a powerful example of how subtle structural modifications can lead to significant advances in the development of targeted therapies.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 5-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine [myskinrecipes.com]
- 3. US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Versatility of the 5-Methyl-1H-pyrrolo[3,2-b]pyridine Scaffold: A Technical Guide to its Analogs and Derivatives in Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide explores the synthesis, structural analogs, and derivatives of the 5-methyl-1H-pyrrolo[3,2-b]pyridine core, a privileged heterocyclic scaffold in modern medicinal chemistry. As a Senior Application Scientist, this document aims to provide not just a recitation of facts, but a synthesized understanding of the causality behind experimental choices and the strategic value of this molecular framework in the pursuit of novel therapeutics.
Introduction: The 5-Azaindole Core and the Significance of Methyl Substitution
The 1H-pyrrolo[3,2-b]pyridine ring system, also known as 5-azaindole, represents a critical bioisostere of indole. The strategic placement of a nitrogen atom in the six-membered ring significantly modulates the scaffold's physicochemical properties, including its hydrogen bonding capacity, dipole moment, and metabolic stability, often leading to improved pharmacokinetic profiles and target engagement compared to its indole counterparts. This makes azaindoles highly sought-after building blocks in the design of pharmacologically active agents.
The focus of this guide, the this compound, introduces a methyl group at the C5 position. This seemingly simple modification can have profound effects on the molecule's properties and its interactions with biological targets. The methyl group can enhance binding affinity through favorable van der Waals interactions, improve metabolic stability by blocking potential sites of oxidation, and influence the overall conformation of the molecule. These subtle yet significant contributions make the this compound core a compelling starting point for the development of a diverse range of therapeutic agents.
Synthetic Strategies for the this compound Core
The construction of the this compound scaffold can be approached through several synthetic strategies, primarily involving the formation of the pyrrole ring onto a pre-functionalized pyridine. While a variety of indole synthesis methodologies can be adapted, the Fischer indole synthesis and transition-metal-catalyzed cyclizations are among the most prevalent.
Proposed Synthesis of this compound
A detailed, step-by-step protocol for the synthesis of the parent this compound is presented below. This route leverages commercially available starting materials and established chemical transformations.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Amino-5-methylpyridine
-
Reaction: 3-Methylpyridine is reacted with sodium amide in an inert solvent at elevated temperatures.[1]
-
Procedure:
-
In a suitable pressure vessel, disperse finely divided sodium amide in an inert solvent such as xylene.
-
Heat the suspension to 130-140 °C with stirring.
-
Slowly add anhydrous 3-methylpyridine to the heated suspension. The reaction is exothermic and evolves hydrogen gas, leading to an increase in pressure.
-
Maintain the reaction temperature at 150-170 °C for several hours.
-
After completion, cool the reaction mixture and carefully quench with methanol followed by water.
-
Separate the organic layer and purify by fractional distillation to obtain 2-amino-5-methylpyridine.
-
Step 2: Synthesis of 6-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine
-
Reaction: This step involves a multi-step sequence starting from 2-amino-5-methylpyridine, leading to a brominated pyrrolopyridine intermediate. A plausible route involves diazotization, Sandmeyer reaction to introduce a bromine at the 2-position, followed by nitration and reductive cyclization. A key intermediate, 6-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine, is commercially available, suggesting established synthetic routes.[2]
Step 3: Debromination to Yield this compound
-
Reaction: Catalytic hydrogenation is a standard method for the removal of aryl bromides.
-
Procedure:
-
Dissolve 6-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine in a suitable solvent such as ethanol or methanol.
-
Add a palladium catalyst, such as 10% palladium on carbon (Pd/C).
-
Add a base, such as sodium acetate or triethylamine, to neutralize the HBr formed during the reaction.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to afford this compound.
-
Caption: Synthetic overview for this compound.
Structural Analogs and Derivatives: Expanding the Chemical Space
The this compound core serves as a versatile template for the generation of diverse chemical libraries. Key positions for modification include the pyrrole nitrogen (N1), the C2, C3, and C6 positions of the pyrrolopyridine ring system.
N1-Substituted Analogs
Alkylation or arylation at the N1 position can significantly impact the compound's properties. For instance, N-methylation can alter the hydrogen bond donor capacity of the pyrrole NH, which may be crucial for target binding.
C2 and C3-Substituted Derivatives
The C2 and C3 positions of the pyrrole ring are readily functionalized, often through electrophilic substitution or metal-catalyzed cross-coupling reactions. These positions are frequently exploited to introduce pharmacophoric groups that can interact with specific residues in a protein's active site.
C6-Substituted Analogs
Modification at the C6 position of the pyridine ring allows for the exploration of interactions with solvent-exposed regions of a target protein. Suzuki and other cross-coupling reactions are commonly employed to introduce aryl or heteroaryl substituents at this position.[3]
Biological Activities and Therapeutic Applications
Derivatives of the this compound scaffold have demonstrated a wide range of biological activities, with prominent applications in oncology and inflammatory diseases.
Kinase Inhibition
The 5-azaindole scaffold is a well-established hinge-binding motif in many kinase inhibitors. The pyridine nitrogen can form a crucial hydrogen bond with the backbone amide of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[4] Aberrant FGFR signaling is implicated in various cancers, making it an attractive therapeutic target.
-
Janus Kinase (JAK) Inhibitors: N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been identified as selective JAK1 inhibitors.[5] JAK1 is a key mediator of cytokine signaling and is a validated target for autoimmune and inflammatory disorders.
-
Colony-Stimulating Factor 1 Receptor (CSF-1R/FMS) Inhibitors: Pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory activity against FMS kinase, a key regulator of macrophage differentiation and survival.[6] FMS inhibitors are being investigated for their potential in treating various cancers and inflammatory conditions.
Other Therapeutic Targets
-
Acetyl-CoA Carboxylase (ACC) Inhibitors: 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been identified as inhibitors of ACC, a key enzyme in fatty acid synthesis.[3] ACC inhibitors are being explored for the treatment of metabolic diseases and cancer.
-
Tubulin Polymerization Inhibitors: Certain 1H-pyrrolo[3,2-c]pyridine derivatives act as colchicine-binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[7] This mechanism is a cornerstone of several successful anticancer drugs.
Table 1: Representative Biological Activities of Pyrrolo[3,2-b]pyridine Derivatives
| Compound Class | Target | Biological Activity (IC₅₀) | Therapeutic Area |
| 1H-Pyrrolo[3,2-b]pyridine-3-carboxamides | ACC1 | Varies with substitution | Metabolic Diseases, Oncology |
| 1H-Pyrrolo[3,2-c]pyridines | Tubulin (Colchicine Site) | 0.12 - 0.21 µM (for compound 10t)[7] | Oncology |
| 1H-Pyrrolo[2,3-b]pyridines | FGFR | Varies with substitution | Oncology |
| N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamides | JAK1 | Varies with substitution | Inflammation, Autoimmune Diseases |
| Pyrrolo[3,2-c]pyridines | FMS Kinase | 30 nM (for compound 1r)[6] | Oncology, Inflammation |
Signaling Pathways and Mechanism of Action
The therapeutic effects of this compound derivatives are a direct consequence of their interaction with specific molecular targets and the subsequent modulation of intracellular signaling pathways.
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway and the point of intervention by FGFR inhibitors.
JAK/STAT Signaling Pathway
Caption: Overview of the JAK/STAT signaling pathway and inhibition by JAK inhibitors.
Conclusion and Future Perspectives
The this compound scaffold has emerged as a highly versatile and valuable core in the design of novel therapeutic agents. Its unique physicochemical properties, coupled with the amenability to functionalization at multiple positions, provide a rich chemical space for the development of potent and selective inhibitors of a wide range of biological targets. The successful development of derivatives targeting kinases, metabolic enzymes, and cytoskeletal proteins underscores the broad therapeutic potential of this heterocyclic system.
Future research in this area will likely focus on the development of next-generation analogs with improved pharmacokinetic profiles, enhanced target selectivity, and novel mechanisms of action. The continued exploration of structure-activity relationships and the application of advanced synthetic methodologies will undoubtedly lead to the discovery of new clinical candidates based on the this compound core, addressing unmet medical needs in oncology, inflammation, and beyond.
References
- 1. US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents [patents.google.com]
- 2. 2243222-49-1|6-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine|BLD Pharm [bldpharm.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 6. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 7. Synthesis of Azaindoles [manu56.magtech.com.cn]
Methodological & Application
Application Notes & Protocols: Leveraging the 5-methyl-1H-pyrrolo[3,2-b]pyridine Scaffold for Novel Kinase Inhibitor Discovery
Abstract
The reversible phosphorylation of proteins, orchestrated by a vast family of over 500 kinases, is a cornerstone of cellular signaling. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases a premier target class for therapeutic intervention.[1][2] The discovery of small molecule inhibitors has been revolutionized by focusing on privileged chemical scaffolds that are predisposed to bind to the highly conserved ATP-binding pocket of kinases. The 1H-pyrrolo[3,2-b]pyridine, a bioisostere of indole and azaindole, represents one such powerful scaffold.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing derivatives of the 5-methyl-1H-pyrrolo[3,2-b]pyridine core in a robust kinase inhibitor screening cascade. We will detail the scientific rationale behind this approach, provide step-by-step protocols for biochemical and cell-based assays, and offer insights into data interpretation and downstream characterization.
The Scientific Rationale: Why this compound?
The success of a kinase inhibitor discovery program often hinges on the selection of a starting chemical scaffold. The this compound core is an exemplary choice for several strategic reasons:
-
Privileged Hinge-Binding Motif: The pyridine nitrogen and the pyrrole N-H group of the 1H-pyrrolo[3,2-b]pyridine scaffold are perfectly positioned to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine ring of ATP. This interaction is a foundational anchor for a vast number of potent kinase inhibitors.[3]
-
Vectors for Diversification and Selectivity: While the scaffold provides the anchor, the substituents dictate potency and selectivity. The 5-methyl position serves as a key synthetic handle. By replacing or modifying this methyl group and exploring other positions on the bicyclic system, a chemical library can be generated to probe different sub-pockets within the ATP-binding site. This strategy, known as "scaffold hopping" or decoration, allows for the optimization of properties like affinity, selectivity, and pharmacokinetics.[4][5]
-
Proven Clinical Relevance: The broader class of azaindole scaffolds, of which 1H-pyrrolo[3,2-b]pyridine is a member, is present in numerous FDA-approved kinase inhibitors, validating its utility and drug-like properties.[3] This prior success provides a strong foundation for its use in discovering novel inhibitors.
The overarching goal is to identify compounds that act as ATP-competitive inhibitors . These molecules physically occupy the ATP-binding site, preventing the kinase from binding its natural substrate, ATP, and thus blocking the downstream phosphorylation event.[6][7][8]
Figure 1: Mechanism of ATP-Competitive Inhibition. The pyrrolopyridine scaffold forms hydrogen bonds with the kinase hinge region, occupying the ATP-binding pocket and blocking substrate phosphorylation.
The Kinase Inhibitor Screening Cascade
A successful screening campaign is a structured, multi-step process designed to efficiently identify and characterize promising lead compounds from a larger library. This "cascade" approach ensures that resources are focused on the most promising candidates at each stage.
Figure 2: The Kinase Inhibitor Screening Cascade. A multi-tiered approach to identify and validate lead compounds from a chemical library.
Experimental Protocols
The following protocols are designed to be robust and adaptable. Researchers should optimize concentrations of kinase, substrate, and ATP for their specific target of interest.
Protocol 1: Primary Biochemical Screen (ADP-Glo™ Assay)
Principle: This is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction.[9][10] The amount of ADP is directly proportional to kinase activity. Inhibition is measured as a decrease in the luminescent signal. This format is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening.[1]
Materials:
-
Purified recombinant kinase of interest
-
Specific peptide or protein substrate
-
This compound derivative library (e.g., 10 mM stocks in DMSO)
-
ATP (high purity)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega or equivalent)
-
Staurosporine (positive control inhibitor)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Dispense 50 nL of each library compound (at 10 mM) into the appropriate wells of a 384-well plate. For a final assay concentration of 10 µM in a 5 µL reaction, this represents the correct starting point. Dispense DMSO alone for "No Inhibition" (0% inhibition) and "No Enzyme" (100% inhibition) controls. Dispense a known inhibitor like Staurosporine for the positive control.
-
Kinase Addition: Prepare a 2X kinase solution in Kinase Assay Buffer. Add 2.5 µL of this solution to each well, except for the "No Enzyme" control wells (add 2.5 µL of buffer instead).
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to the kinase.
-
Initiate Reaction: Prepare a 2X ATP/Substrate solution in Kinase Assay Buffer. Add 2.5 µL of this solution to all wells to start the reaction. The final concentrations should be at or near the Km for ATP and substrate for the specific kinase.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. Optimize time based on kinase activity to ensure the reaction is in the linear range (typically <20% ATP consumption).
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This stops the kinase reaction and depletes the remaining ATP.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
-
Read Plate: Measure luminescence using a plate reader.
Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))
Compounds showing inhibition above a defined threshold (e.g., >50%) are considered "hits" and advance to secondary screening.
Protocol 2: Secondary Assay - IC₅₀ Determination
Principle: To determine the potency of the "hits" from the primary screen, a 10-point dose-response curve is generated. The IC₅₀ value is the concentration of inhibitor required to reduce kinase activity by 50%.
Procedure:
-
Serial Dilutions: For each hit compound, create a 10-point, 3-fold serial dilution series in DMSO, starting from a high concentration (e.g., 10 mM).
-
Assay Setup: Perform the ADP-Glo™ assay as described in Protocol 1. Instead of a single concentration, plate 50 nL of each concentration from the serial dilution for each compound.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration point.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.
-
Data Presentation: Summarize the IC₅₀ values for all confirmed hits in a table.
| Compound ID | Scaffold Modification | IC₅₀ (nM) vs. Target Kinase |
| Hit-001 | 5-ethyl | 75 |
| Hit-002 | 5-cyclopropyl | 42 |
| Hit-003 | 5-phenyl | 150 |
| ... | ... | ... |
Protocol 3: Selectivity Profiling
Principle: Kinase inhibitors that target the conserved ATP pocket often have off-target effects.[11][12] Assessing the selectivity of a compound is critical to understanding its potential for therapeutic efficacy and toxicity.[13][14] This is typically done by screening the compound against a large panel of diverse kinases.
Procedure: This is often performed as a service by specialized contract research organizations (CROs) (e.g., Reaction Biology, Eurofins).
-
Select Potent Hits: Choose compounds with potent IC₅₀ values (e.g., < 100 nM) for profiling.
-
Screening: The compound is tested at a single high concentration (e.g., 1 µM) against a panel of hundreds of kinases (e.g., a "KinomeScan" panel).
-
Data Analysis: The results are typically provided as percent inhibition at the tested concentration. This data can be visualized as a dendrogram or a selectivity score (e.g., S-score) can be calculated to quantify selectivity. A lower score indicates higher selectivity.
Protocol 4: Cell-Based Target Engagement (Western Blot)
Principle: To confirm that the inhibitor is active in a cellular context, we must measure its ability to block the phosphorylation of a known downstream substrate of the target kinase.[15] Western blotting using a phospho-specific antibody is a gold-standard method for this purpose.[10]
Materials:
-
Cancer cell line known to have active signaling through the target kinase.
-
Cell culture medium, FBS, and supplements.
-
Potent and selective this compound derivative.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-Substrate, anti-total-Substrate, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE equipment and PVDF membranes.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with increasing concentrations of the inhibitor (e.g., 0, 10, 100, 1000 nM) for 2-4 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration, add loading buffer, and separate 20-30 µg of protein by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.
-
Incubate with the primary anti-phospho-Substrate antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) substrate and/or a loading control like GAPDH.
Data Analysis: A dose-dependent decrease in the band intensity for the phospho-substrate, with no change in the total substrate or loading control, confirms on-target activity in a cellular environment.
Figure 3: A simplified signaling pathway illustrating how an inhibitor targeting a specific kinase blocks the phosphorylation of its downstream substrate, thereby halting the signal.
Conclusion
The this compound scaffold serves as an excellent starting point for the discovery of novel kinase inhibitors. Its inherent ability to bind the kinase hinge region, combined with ample opportunities for synthetic modification to achieve potency and selectivity, makes it a valuable core for medicinal chemistry programs. By employing a systematic screening cascade—from high-throughput biochemical assays to mechanism-of-action and cell-based validation—researchers can efficiently identify and characterize promising lead candidates. The protocols and strategies outlined in this document provide a robust framework for leveraging this powerful scaffold to develop the next generation of targeted therapeutics.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. benchchem.com [benchchem.com]
- 11. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. reactionbiology.com [reactionbiology.com]
Synthesis of 5-methyl-1H-pyrrolo[3,2-b]pyridine: An Application Protocol
Introduction
The 1H-pyrrolo[3,2-b]pyridine scaffold, an isomer of the more common 7-azaindole, is a significant heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows for its interaction with a variety of biological targets, including kinases, which are pivotal in cellular signaling pathways. The 5-methyl substituted analog, 5-methyl-1H-pyrrolo[3,2-b]pyridine, serves as a crucial building block for the synthesis of potent and selective inhibitors of various protein kinases, making a reliable and well-documented synthetic protocol for its preparation highly valuable for researchers in the field.
This application note provides a detailed, three-step experimental protocol for the synthesis of this compound. The synthetic strategy is based on the robust and versatile Bartoli indole synthesis, which is particularly well-suited for the construction of sterically hindered azaindole systems. The synthesis commences with the preparation of the key precursor, 2-chloro-5-methyl-3-nitropyridine, followed by the Bartoli reaction to construct the fused pyrrole ring, and concludes with a catalytic hydrogenation for the reductive dechlorination to yield the final product.
Synthetic Strategy Overview
The overall synthetic route is depicted in the workflow diagram below. The synthesis is designed to be conducted in a standard laboratory setting with readily available reagents and equipment.
Caption: Synthetic workflow for this compound.
Experimental Protocols
PART 1: Synthesis of 2-Chloro-5-methyl-3-nitropyridine
This initial step involves the chlorination of 2-hydroxy-5-methyl-3-nitropyridine. The causality behind using thionyl chloride in the presence of a catalytic amount of DMF is the formation of the Vilsmeier-Haack reagent in situ, which is a more potent chlorinating agent than thionyl chloride alone, facilitating the conversion of the hydroxypyridine to the corresponding chloride.
Materials and Reagents:
| Reagent | Grade | Supplier |
| 2-Hydroxy-5-methyl-3-nitropyridine | ≥97% | Commercially available |
| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | Standard supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Standard supplier |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Standard supplier |
| Deionized water | - | Laboratory supply |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | Laboratory supply |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Standard supplier |
Procedure:
-
To a stirred solution of 2-hydroxy-5-methyl-3-nitropyridine (1.0 eq) in thionyl chloride (10.0 eq), add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
-
Heat the reaction mixture to reflux and maintain for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and carefully evaporate the excess thionyl chloride under reduced pressure.
-
The residue is then cautiously diluted with cold water.
-
The aqueous solution is extracted with dichloromethane (3 x volumes).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the title product.[1]
Expected Outcome: 2-Chloro-5-methyl-3-nitropyridine is typically obtained as a light yellow solid with a high yield (around 92%).[1]
PART 2: Bartoli Synthesis of 4-Chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine
The core of this synthesis is the Bartoli reaction, which constructs the pyrrole ring. The reaction of an ortho-substituted nitroarene with three equivalents of a vinyl Grignard reagent proceeds via a[2][2]-sigmatropic rearrangement.[3][4][5] The ortho-substituent is crucial for the success of the reaction, as it provides the necessary steric impetus for the key rearrangement step.[4] This method has been successfully applied to the synthesis of azaindoles from nitropyridines.[3][6]
Materials and Reagents:
| Reagent | Grade | Supplier |
| 2-Chloro-5-methyl-3-nitropyridine | As prepared in Part 1 | - |
| Vinylmagnesium bromide | 1.0 M solution in THF | Commercially available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Standard supplier |
| 20% Aqueous ammonium chloride (NH₄Cl) | - | Laboratory supply |
| Ethyl acetate (EtOAc) | Reagent grade | Standard supplier |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Standard supplier |
| Silica gel | For column chromatography | Standard supplier |
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve 2-chloro-5-methyl-3-nitropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add vinylmagnesium bromide (1.0 M solution in THF, 3.0 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm to -20 °C and stir for 8 hours.
-
Quench the reaction by the slow, dropwise addition of 20% aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine.[6]
Expected Outcome: The product is expected as a solid. The yield for the Bartoli synthesis of azaindoles can vary, but is typically in the range of 30-50%.[6]
PART 3: Catalytic Hydrogenation for the Dechlorination to this compound
The final step is a reductive dechlorination to remove the chloro group at the 4-position of the pyrrolo[3,2-b]pyridine ring system. Catalytic hydrogenation is a clean and efficient method for this transformation. Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenolysis of aryl chlorides. The addition of a base, such as sodium acetate, can help to neutralize the HCl that is formed during the reaction, preventing catalyst poisoning and promoting the reaction.
Materials and Reagents:
| Reagent | Grade | Supplier |
| 4-Chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine | As prepared in Part 2 | - |
| Palladium on carbon (Pd/C) | 10 wt. % | Standard supplier |
| Sodium acetate (NaOAc) | Anhydrous, ≥99% | Standard supplier |
| Ethanol (EtOH) | Reagent grade | Standard supplier |
| Hydrogen (H₂) gas | High purity | Laboratory supply |
| Celite® | - | Standard supplier |
Procedure:
-
In a hydrogenation flask, dissolve 4-chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq) and sodium acetate (1.5 eq) in ethanol.
-
Carefully add 10% palladium on carbon (10 mol %) to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or in a Parr hydrogenator) at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel chromatography to afford pure this compound.
Expected Outcome: The final product, this compound, should be obtained as a solid with a good yield for the hydrogenation step.
Data Summary and Characterization
The successful synthesis of this compound should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance | Key Characterization Data (¹H NMR, δ ppm in CDCl₃) |
| 2-Chloro-5-methyl-3-nitropyridine | C₆H₅ClN₂O₂ | 172.57 | Light yellow solid | Aromatic protons in the range of 7.5-8.5 ppm, methyl singlet around 2.5 ppm. |
| 4-Chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine | C₈H₇ClN₂ | 166.61 | Solid | NH proton (broad singlet), aromatic and pyrrole protons in the range of 6.5-8.0 ppm, methyl singlet. |
| This compound | C₈H₈N₂ | 132.16 | Solid | NH proton (broad singlet), distinct signals for the pyridine and pyrrole ring protons, and a singlet for the methyl group. Mass spectrometry (MS) for m/z [M+H]⁺. |
Troubleshooting
-
Low yield in Part 1: Ensure that the 2-hydroxy-5-methyl-3-nitropyridine is completely dry and that the thionyl chloride is of high quality. The reaction should be carried out under anhydrous conditions.
-
Low yield in Part 2: The Grignard reagent is highly sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. The quality of the Grignard reagent is also critical.
-
Incomplete reaction in Part 3: The catalyst may be inactive. Use fresh palladium on carbon. Ensure the system is properly purged with hydrogen and that there are no leaks. The reaction may require a longer reaction time or a higher hydrogen pressure.
Safety Precautions
-
Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Grignard reagents are flammable and react violently with water. All manipulations should be carried out under an inert atmosphere in a fume hood.
-
Catalytic hydrogenation with palladium on carbon and hydrogen gas poses a fire and explosion risk. The catalyst should not be allowed to dry in the air, especially when saturated with hydrogen. Ensure the system is properly set up and purged.
References
Application Note & Protocols: Evaluating the Anticancer Potential of 5-methyl-1H-pyrrolo[3,2-b]pyridine in Cancer Cell Lines
For: Researchers, scientists, and drug development professionals.
Introduction: The Pyrrolopyridine Scaffold as a Privileged Structure in Oncology
The pyrrolopyridine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its presence in a multitude of biologically active compounds. This scaffold is considered a "privileged structure" as its derivatives have been shown to bind to a wide range of biological targets with high affinity. Specifically, isomers like pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine form the backbone of several approved and investigational drugs, particularly kinase inhibitors used in cancer therapy.[1][2] For instance, derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent inhibitory activity against key oncogenic drivers like Fibroblast Growth Factor Receptors (FGFRs), Janus Kinase 1 (JAK1), and Cyclin-Dependent Kinase 8 (CDK8).[3][4][5][6]
This application note focuses on 5-methyl-1H-pyrrolo[3,2-b]pyridine , a specific derivative of this promising scaffold. While extensive research exists on the broader class, this document serves as a comprehensive guide for researchers initiating studies on this particular molecule. We provide the scientific rationale, a hypothesized mechanism of action based on related structures, and detailed, field-proven protocols to systematically evaluate its efficacy and mechanism in cancer cell lines.
Scientific Rationale and Hypothesized Mechanism of Action
Derivatives of the pyrrolopyridine core frequently function as ATP-competitive inhibitors of protein kinases.[7] Kinases are crucial nodes in signaling pathways that regulate cell proliferation, survival, and differentiation. Their aberrant activation is a hallmark of many cancers.[3] Based on the established activity of structurally similar compounds, we hypothesize that this compound may act as an inhibitor of one or more oncogenic kinases.
A plausible mechanism involves the compound binding to the ATP pocket of a kinase, such as a receptor tyrosine kinase (e.g., FGFR) or a downstream signaling kinase (e.g., BRAF, MEK). This inhibition would block the phosphorylation cascade, leading to the downregulation of pro-survival pathways like the RAS-MEK-ERK pathway.[1][3] The ultimate cellular outcomes of such inhibition are expected to be:
-
Cytostatic Effect: Arrest of the cell cycle, preventing cancer cell division.
-
Cytotoxic Effect: Induction of programmed cell death (apoptosis).
The following protocols are designed to rigorously test this hypothesis.
Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Workflow for Compound Characterization
A logical and phased approach is critical for characterizing a novel compound. The workflow begins with broad screening to assess cytotoxic potential and narrows down to specific mechanistic investigations.
Caption: Phased experimental workflow for compound evaluation.
Data Presentation: Quantifying Cytotoxicity
The first step is to determine the concentration-dependent effect of the compound on cell viability. The half-maximal inhibitory concentration (IC50) is a key metric. Data should be presented clearly for comparison across different cell lines.
Table 1: Illustrative IC50 Values for this compound (Note: These are hypothetical values for demonstration purposes.)
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| A375 | Malignant Melanoma | 0.85 |
| MCF-7 | Breast Adenocarcinoma | 1.21 |
| HCT-116 | Colorectal Carcinoma | 0.92 |
| A549 | Lung Carcinoma | 2.56 |
| HS 27 | Normal Fibroblast | > 50 |
The data in Table 1 would suggest potent and selective activity against cancer cells, with minimal impact on non-cancerous fibroblasts, a desirable characteristic for a therapeutic candidate.[8][9]
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment via MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (DMSO only) and a "no cells" blank control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[10]
-
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals. Gently mix on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank reading. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[13]
Materials:
-
Cells treated with the compound (at IC50 and 2x IC50 concentrations) and vehicle control
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Cold 1X PBS
-
Flow cytometry tubes and a flow cytometer
Procedure:
-
Cell Treatment & Harvesting: Seed cells in 6-well plates and treat with the compound for 24-48 hours. Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize.
-
Cell Washing: Centrifuge the collected cells at 500 x g for 5 minutes. Wash the cell pellet twice with cold 1X PBS.[13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI staining solution.
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[12]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Keep samples on ice and protected from light until analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer as soon as possible.
-
Analysis: Use appropriate software to gate the populations:
-
Live cells: Annexin V-negative / PI-negative
-
Early Apoptotic: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive
-
Protocol 3: Mechanistic Analysis by Western Blotting
Western blotting allows for the detection of specific proteins in a cell lysate. This is crucial for confirming the engagement of the hypothesized signaling pathway (e.g., decreased phospho-ERK) and the execution of apoptosis (e.g., increased cleaved-PARP).[14]
Materials:
-
Cell lysates from treated and control cells
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer, PVDF membrane, and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-cleaved-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL) and imaging system
Procedure:
-
Sample Preparation: Treat cells with the compound as desired. Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using an electroblotting apparatus.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin) to compare expression levels across different conditions.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The protocols detailed in this application note provide a robust, validated, and logical framework for the initial characterization of its biological activity. By systematically assessing its impact on cell viability, its ability to induce apoptosis, and its effect on key oncogenic signaling pathways, researchers can effectively determine the therapeutic potential and elucidate the mechanism of action of this compound, paving the way for further preclinical development.
References
- 1. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 5-METHYL-1H-PYRROLO[2,3-B]PYRIDINE CAS#: 824-52-2 [amp.chemicalbook.com]
- 8. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bosterbio.com [bosterbio.com]
- 12. kumc.edu [kumc.edu]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
The Ascendance of 5-Methyl-1H-pyrrolo[3,2-b]pyridine: A Privileged Scaffold in Modern Medicinal Chemistry
Introduction: The Strategic Value of the 6-Azaindole Core
In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore the vast chemical space of heterocyclic scaffolds. Among these, the pyrrolopyridine family, also known as azaindoles, has emerged as a particularly fruitful area of investigation. These scaffolds are bioisosteres of the endogenous purine and indole systems, allowing them to function as effective mimics in various biological pathways.[1] The strategic placement of a nitrogen atom within the benzene ring of an indole core can significantly modulate the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability.
This guide focuses on a specific and increasingly important member of this family: 5-methyl-1H-pyrrolo[3,2-b]pyridine , also known as 5-methyl-6-azaindole . The introduction of a methyl group at the 5-position of the 6-azaindole scaffold offers a subtle yet powerful tool for medicinal chemists to fine-tune steric interactions within a target's binding site, enhance lipophilicity, and potentially block metabolic pathways that could lead to rapid drug clearance. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis, functionalization, and application of this privileged scaffold in medicinal chemistry, with a particular focus on its role in the development of kinase inhibitors.
The 5-Methyl-6-Azaindole Scaffold: A Cornerstone for Kinase Inhibition
The azaindole framework is a well-established "hinge-binding" motif, particularly in the design of ATP-competitive kinase inhibitors.[2] The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the interaction of the adenine core of ATP with the kinase hinge region. The pyrrole N-H group provides a crucial hydrogen bond donor, further anchoring the molecule in the active site. The this compound scaffold has been specifically identified as a key component in the development of inhibitors for critical oncology targets such as the mammalian target of rapamycin (mTOR) and phosphoinositide 3-kinases (PI3Ks).[3]
The strategic importance of this scaffold lies in its ability to serve as a rigid and versatile platform for the elaboration of substituents that can target specific regions of the kinase active site, thereby driving potency and selectivity. The methyl group at the 5-position can provide beneficial steric interactions and improve metabolic stability, making it an attractive starting point for fragment-based and structure-based drug design campaigns.
Synthetic Strategies and Core Functionalization
The construction and subsequent derivatization of the this compound core are central to its utility. Modern organometallic cross-coupling reactions have become indispensable tools for the functionalization of this and other azaindole scaffolds.[4][5]
Protocol 1: Synthesis of the Core this compound Scaffold
While multiple strategies exist for the synthesis of azaindoles, a common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine. A representative, albeit general, synthetic route is outlined below, based on established methodologies for related azaindole syntheses.[6]
Workflow for the Synthesis of this compound
References
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US20100061982A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses - Google Patents [patents.google.com]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organometallic methods for the synthesis and functionalization of azaindoles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. US5681959A - Chemical synthesis of azaindoles - Google Patents [patents.google.com]
Application Notes and Protocols for In Vitro Profiling of 5-methyl-1H-pyrrolo[3,2-b]pyridine
Introduction: Unveiling the Therapeutic Potential of Pyrrolopyridines
The pyrrolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of potent and selective modulators of key cellular signaling pathways.[1][2] Derivatives of this core structure have demonstrated significant activity as inhibitors of various protein kinases, which are critical regulators of cellular processes such as growth, proliferation, and survival.[3][4] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of 5-methyl-1H-pyrrolo[3,2-b]pyridine , a representative member of this promising class of compounds. While the specific targets of this particular isomer are yet to be fully elucidated, its structural alerts strongly suggest a role as a protein kinase inhibitor.
Therefore, we present a logical, multi-tiered strategy to:
-
Determine its direct enzymatic inhibitory activity.
-
Assess its impact on cellular viability and proliferation.
-
Confirm its engagement with a target kinase within a cellular context.
For illustrative purposes, we will use the well-characterized PI3K/Akt/mTOR signaling pathway as a model system. This pathway is a central regulator of cell metabolism, growth, and proliferation, and its hyperactivation is a common event in human cancers.
Visualizing the Target Pathway: The mTOR Signaling Cascade
A fundamental understanding of the target pathway is crucial for designing relevant assays and interpreting results. The mTOR (mechanistic Target of Rapamycin) kinase is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. A potent inhibitor would be expected to decrease the phosphorylation of its downstream substrates.
Caption: The mTOR Signaling Pathway and a potential point of inhibition.
Protocol 1: Biochemical Kinase Inhibition Assay
Principle: The first step in characterizing a putative kinase inhibitor is to determine its direct effect on the enzymatic activity of a purified kinase in a cell-free system. This assay quantifies the phosphorylation of a specific substrate by the kinase in the presence of varying concentrations of the inhibitor. The reduction in signal is proportional to the inhibitory potency of the compound, from which an IC50 (half-maximal inhibitory concentration) value can be derived.
Rationale for Method Choice: Cell-free assays isolate the interaction between the compound and its direct target, eliminating confounding factors from complex cellular systems like membrane permeability and off-target effects. This provides a clean measure of enzymatic inhibition.
Experimental Workflow:
References
Application Notes and Protocols for High-Throughput Screening with 5-Methyl-1H-pyrrolo[3,2-b]pyridine Libraries
Introduction: The Promise of the Pyrrolopyridine Scaffold in Drug Discovery
The pyrrolopyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to the purine nucleus of adenine, a natural ligand for ATP, makes it an ideal framework for designing potent inhibitors of key enzymes, particularly protein kinases.[1] Various isomers of the pyrrolopyridine scaffold have demonstrated a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and antiviral properties.[2][3][4]
This application note focuses on a specific, promising isomer: 5-methyl-1H-pyrrolo[3,2-b]pyridine . While high-throughput screening (HTS) campaigns directly targeting this specific scaffold are emerging, the established success of related structures, such as the 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors, provides a strong rationale for its exploration.[5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, synthesize, and screen a focused library based on the this compound core. We will detail field-proven protocols for library synthesis, assay development, HTS execution, and a robust hit validation cascade, with a primary focus on identifying novel kinase inhibitors.
Section 1: Focused Library Design and Synthesis
The success of any HTS campaign begins with a high-quality, well-designed compound library. Rather than a shotgun approach, a focused library decorated with functionalities known to interact with the target class (e.g., kinases) is more efficient.
Design Principles
The design of a this compound library should be guided by structure-activity relationship (SAR) data from related scaffolds.[7] Key principles include:
-
Core Rigidity: The fused bicyclic system provides a rigid core, which is advantageous for specific binding interactions and reduces the entropic penalty upon binding.
-
Vectorial Diversity: Identify key positions on the scaffold where chemical diversity can be introduced. For the this compound core, the primary positions for diversification are typically the nitrogen of the pyrrole ring and available positions on the pyridine ring, allowing exploration of different binding pockets.
-
Property-Driven Selection: R-groups should be selected to ensure the final compounds adhere to desirable physicochemical properties (e.g., Lipinski's Rule of Five) for better downstream drug-likeness.[4]
Representative Synthetic Protocol: Suzuki Coupling for Library Diversification
A robust and versatile method for diversifying the library is the Palladium-catalyzed Suzuki coupling reaction. This allows for the introduction of a wide array of aryl and heteroaryl moieties. The following is a representative protocol starting from a brominated scaffold.
Protocol 1: Library Synthesis via Suzuki Coupling
-
Starting Material: 5-bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine.[8]
-
Reaction Setup: In a microwave vial, combine the brominated pyrrolopyridine (1 equivalent), the desired arylboronic acid (1.5 equivalents), and potassium carbonate (K₂CO₃, 3 equivalents).[4]
-
Solvent: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.1 equivalents), under an inert atmosphere (Nitrogen or Argon).[4][9]
-
Reaction: Seal the vial and heat in a microwave reactor to 110-125 °C for 20-30 minutes.[4] Monitor reaction completion by LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using automated flash column chromatography to yield the final compound.
-
Quality Control: Confirm the structure and purity (>95%) of each library member using ¹H NMR and LC-MS.[10]
Scientist's Note (Causality): The choice of a microwave reactor significantly accelerates the reaction time compared to conventional heating, enabling rapid library synthesis.[4] The inert atmosphere is critical to prevent the degradation of the palladium catalyst, ensuring high reaction yields.
Library Composition Example
The following table outlines a hypothetical set of R-groups for diversification, targeting common kinase inhibitor motifs.
| R-Group (at position 5) | Rationale | Target Interaction |
| 3,4,5-trimethoxyphenyl | Common "A-ring" motif in kinase inhibitors | Occupies the ribose pocket, forms H-bonds |
| 4-fluorophenyl | Introduces polarity and potential halogen bonding | Explores hydrophobic pocket, potential H-bond acceptor |
| Pyridin-3-yl | Improves solubility, introduces H-bond acceptor | Interacts with solvent-exposed regions or hinge |
| Indol-5-yl | Bulky, planar group with H-bond donor/acceptor | Explores larger hydrophobic pockets, pi-stacking |
Section 2: High-Throughput Screening Assay Development
Given the scaffold's potential as an ATP-competitive inhibitor, a robust biochemical assay quantifying kinase activity is an excellent starting point. A widely used, HTS-friendly method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Assay Principle: Kinase Activity via ATP Depletion
The fundamental principle is straightforward: an active kinase consumes ATP to phosphorylate its substrate. By adding a luciferase/luciferin reagent, the remaining ATP is converted into a luminescent signal. Inhibitors of the kinase will prevent ATP consumption, resulting in a higher luminescent signal.
Protocol: Assay Development and Validation
This protocol must be performed before initiating the full screen to ensure the assay is robust, reproducible, and suitable for HTS.[11]
Protocol 2: HTS Assay Validation
-
Reagent Preparation: Prepare concentrated stocks of the target kinase, its specific peptide substrate, and ATP in an appropriate assay buffer (e.g., HEPES with MgCl₂, Brij-35).
-
Plate Selection: Use standardized, low-volume, solid white 384- or 1536-well plates to maximize signal and minimize reagent usage.[12]
-
Enzyme Titration: Determine the optimal kinase concentration by performing a titration curve. The goal is to find a concentration that yields a robust signal window and consumes ~50-80% of the ATP in the reaction time.
-
ATP Titration: Determine the Kₘ (Michaelis constant) for ATP by performing a substrate titration. Running the HTS at or near the Kₘ for ATP makes the assay more sensitive to ATP-competitive inhibitors.
-
DMSO Tolerance: Test the assay's performance in the presence of varying concentrations of DMSO (e.g., 0.1% to 2%). The final DMSO concentration in the screen must be one at which the enzyme activity is not significantly affected.
-
Assay Stability: Ensure the luminescent signal is stable over a reasonable time frame (e.g., >30 minutes) to account for plate reading times in an automated HTS system.
-
Statistical Validation (Z-prime):
-
Dispense the optimized concentrations of kinase, substrate, and ATP into multiple wells of a plate.
-
To half the wells, add a known, potent inhibitor of the kinase (positive control, e.g., Staurosporine).
-
To the other half, add only DMSO (negative control).
-
Incubate for the determined reaction time (e.g., 60 minutes).
-
Add the ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes to stabilize the signal.
-
Read luminescence on a plate reader.
-
Calculate the Z-prime factor (Z'). An assay is considered excellent for HTS if Z' ≥ 0.5.
-
Scientist's Note (Trustworthiness): The Z-prime calculation is a self-validating step.[11] It statistically measures the quality of the assay by comparing the signal window (difference between positive and negative controls) to the data variation. A high Z' value provides confidence that hits identified in the screen are statistically significant and not random noise.
Assay Validation Parameters
| Parameter | Goal | Rationale |
| Plate Format | 384- or 1536-well | Miniaturization reduces reagent cost and increases throughput.[13] |
| Z-prime (Z') | ≥ 0.5 | Ensures a statistically robust separation between positive and negative controls. |
| Signal-to-Background | > 3 | Provides a clear window to detect inhibition.[13] |
| DMSO Tolerance | ≤ 1% final concentration | Compounds are stored in DMSO; the assay must tolerate this solvent. |
| Reagent Stability | Stable for > 4 hours | Critical for automated runs where reagents sit in dispensers. |
Section 3: HTS Campaign Execution & Data Analysis
With a validated assay, the primary screen of the entire this compound library can commence. This process relies heavily on automation to ensure consistency and high throughput.[14]
Protocol: Primary HTS
-
Compound Plating: Prepare assay-ready plates by acoustically dispensing nanoliter volumes of each library compound from the master stock plates into the 1536-well assay plates. Include dedicated wells for positive (known inhibitor) and negative (DMSO) controls on every plate.
-
Reagent Addition 1 (Kinase/Substrate): Using an automated liquid handler, dispense the optimized mixture of kinase and substrate into all wells.
-
Compound Incubation (Optional): A brief pre-incubation of the enzyme with the compound (15-30 minutes) may be required for some targets.
-
Reaction Initiation: Dispense the ATP solution into all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plates at room temperature for the predetermined time (e.g., 60 minutes).
-
Reaction Termination & Detection: Add the ATP detection reagent to all wells. This simultaneously stops the kinase reaction and initiates the luminescent signal generation.
-
Data Collection: After a brief stabilization period (10 minutes), read the plates on a luminescence plate reader.
Data Analysis and Hit Selection
Raw data from the plate reader must be normalized to account for plate-to-plate and well-to-well variability.[15]
-
Normalization: Convert raw relative light unit (RLU) values to percent inhibition using the plate controls: % Inhibition = 100 * (Signal_Compound - Mean_Negative_Control) / (Mean_Positive_Control - Mean_Negative_Control)
-
Hit Criteria: A primary hit is typically defined as a compound that exhibits an effect greater than a set threshold. A common statistical method is to set the threshold at three standard deviations (SD) from the mean of the library compound data.
-
Data Visualization: Use tools like scatter plots to visualize the data for the entire screen, making it easy to spot outliers and trends.[10]
Section 4: Hit Confirmation and Validation Cascade
A primary hit is not a validated lead. A rigorous validation cascade is essential to eliminate false positives and confirm the activity of genuine hits.[16] Progressing actives from an HTS into suitable starting points for lead identification is fraught with pitfalls.[16]
Protocol: Hit Confirmation and IC₅₀ Determination
-
Compound Re-acquisition: Obtain fresh, dry powder samples of the primary hits to rule out issues with the original library sample. Confirm identity and purity via LC-MS.[10][17]
-
Serial Dilution: Create a 10-point, 3-fold serial dilution series for each confirmed hit, starting from a high concentration (e.g., 50 µM).
-
Dose-Response Assay: Run the validated kinase assay with the serial dilution of each compound in triplicate.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
Secondary and Orthogonal Assays
To build confidence in a hit, its activity must be confirmed in assays that use different detection technologies or biological contexts.
-
Orthogonal Biochemical Assay: Confirm inhibition using a non-ATP-based method, such as a mobility shift assay or mass spectrometry-based assay, to rule out artifacts related to the detection system.
-
Cell-Based Target Engagement: Use a cell-based assay to confirm that the compound can enter cells and inhibit the target kinase in a physiological context.[12][18] This can be done by measuring the phosphorylation of a known downstream substrate of the target kinase via Western Blot, ELISA, or high-content imaging.[14]
-
Selectivity Profiling: Screen confirmed hits against a panel of other kinases to determine their selectivity profile. A highly selective compound is often a more desirable starting point for a therapeutic program.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutics, particularly kinase inhibitors. By combining rational library design with a robustly validated, automated high-throughput screening campaign, researchers can efficiently identify potent and selective modulators of their target of interest. The tiered hit validation cascade outlined in this guide is a critical component of the process, ensuring that resources are focused on chemically tractable and biologically relevant hits, ultimately accelerating the journey from initial screen to lead optimization.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1935992-71-4|5-bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine|BLD Pharm [bldpharm.com]
- 9. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. researchgate.net [researchgate.net]
- 12. marinbio.com [marinbio.com]
- 13. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]
- 14. atcc.org [atcc.org]
- 15. academic.oup.com [academic.oup.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Cellular Assays for 5-methyl-1H-pyrrolo[3,2-b]pyridine Activity
Introduction
The 5-methyl-1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activities. Emerging evidence suggests that this heterocyclic system is a promising framework for the development of novel kinase inhibitors.[1] Kinases are a class of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] Therefore, compounds that can modulate kinase activity are of significant therapeutic interest.
This guide provides a comprehensive overview and detailed protocols for establishing a suite of cellular assays to characterize the biological activity of this compound and its analogs. As a Senior Application Scientist, the following methodologies are presented not merely as a sequence of steps, but with a rationale rooted in experience to ensure robust and reproducible data. The assays described herein will enable researchers to assess the compound's target engagement, its effect on kinase activity within the cellular milieu, and its downstream consequences on cell viability, proliferation, and apoptosis.
Strategic Assay Selection for Kinase Inhibitor Profiling
A multi-faceted approach is essential to comprehensively understand the cellular effects of a potential kinase inhibitor. The transition from a biochemical hit to a viable cellular lead is a significant hurdle in drug discovery. Therefore, a well-designed panel of cellular assays is critical. The following assays are selected to provide a holistic view of the activity of this compound:
-
Cellular Kinase Phosphorylation Assay: To directly measure the inhibition of a target kinase in its native cellular environment.
-
NanoBRET™ Target Engagement Assay: To quantify the binding of the compound to its intracellular target protein.
-
Cell Viability (MTT) Assay: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.
-
Apoptosis (Annexin V) Assay: To determine if the observed reduction in cell viability is due to programmed cell death.
-
Cell Cycle (Propidium Iodide) Analysis: To investigate the compound's impact on cell cycle progression.
These assays, when performed in concert, provide a robust platform for the initial characterization and optimization of this compound derivatives.
I. Cellular Kinase Phosphorylation Assay
Rationale: The most direct way to confirm the activity of a kinase inhibitor in a cellular context is to measure the phosphorylation of its downstream substrate. A decrease in substrate phosphorylation upon treatment with the compound provides strong evidence of on-target activity. Western blotting and ELISA are two common methods for this purpose.
A. Western Blot-Based Phosphorylation Assay
Principle: This method utilizes phospho-specific antibodies to detect the phosphorylation state of a target protein in cell lysates separated by SDS-PAGE.[3]
Protocol:
-
Cell Culture and Treatment:
-
Seed an appropriate cancer cell line (e.g., a line known to have an activated kinase of interest) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[4]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[4]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities. To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (pan) form of the substrate protein or a housekeeping protein like GAPDH.
-
B. ELISA-Based Phosphorylation Assay
Principle: This is a high-throughput method that uses a sandwich ELISA format to quantify the amount of phosphorylated protein in cell lysates.[5]
Protocol:
-
Cell Culture and Treatment:
-
Follow the same procedure as for the Western blot-based assay.
-
-
Cell Lysis:
-
Lyse the cells using the buffer provided in a commercial phospho-ELISA kit or a validated in-house buffer.
-
-
ELISA Procedure:
-
Add the cell lysates to the wells of a microplate pre-coated with a capture antibody against the total target protein.
-
Incubate to allow the protein to bind.
-
Wash the wells and add a detection antibody that is specific for the phosphorylated form of the protein. This antibody is often biotinylated.
-
Wash the wells and add a streptavidin-HRP conjugate.
-
Wash the wells and add a colorimetric or fluorometric HRP substrate.
-
Stop the reaction and measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve if absolute quantification is required. For relative quantification, normalize the phospho-protein signal to the total protein signal determined from a parallel well or a duplexed assay.
-
| Parameter | Western Blot | ELISA |
| Throughput | Low to medium | High |
| Quantification | Semi-quantitative | Quantitative |
| Sensitivity | Moderate | High |
| Time | 1-2 days | 4-6 hours |
Table 1: Comparison of Western Blot and ELISA for Phosphorylation Assays.
II. NanoBRET™ Target Engagement Assay
Rationale: It is crucial to confirm that the observed biological effects are due to direct binding of the compound to its intended target within the complex environment of a living cell. The NanoBRET™ Target Engagement Assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[6][7]
Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer (acceptor) that binds to the same target. Competitive displacement of the tracer by the test compound leads to a loss of BRET signal.[7]
Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Incubate the transfected cells for 24 hours to allow for protein expression.
-
-
Assay Setup:
-
Harvest the transfected cells and resuspend them in Opti-MEM™ I medium.
-
In a white 96-well plate, add the cell suspension.
-
Add the NanoBRET™ fluorescent tracer at a predetermined optimal concentration.
-
Add serial dilutions of this compound or a vehicle control.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate solution, which also contains an extracellular NanoLuc® inhibitor to minimize background signal from lysed cells.[7]
-
Read the plate within 10 minutes on a luminometer capable of dual-filtered luminescence measurement (donor emission ~460 nm, acceptor emission ~618 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the intracellular target engagement.
-
III. Cell Viability (MTT) Assay
Rationale: To determine the overall effect of this compound on cell proliferation and survival, a cell viability assay is essential. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5][8]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[8]
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control and a positive control for cytotoxicity.
-
-
MTT Addition:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value.
-
IV. Apoptosis (Annexin V) Assay
Rationale: If the MTT assay indicates a decrease in cell viability, it is important to determine the mechanism of cell death. The Annexin V assay can distinguish between apoptotic and necrotic cells.[9]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorophore. Propidium iodide (PI) is a fluorescent dye that is excluded by live and early apoptotic cells but can enter and stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[9]
Protocol:
-
Cell Treatment:
-
Treat cells with this compound at concentrations around the IC50 value determined from the MTT assay for a suitable duration (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.[3]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
V. Cell Cycle (Propidium Iodide) Analysis
Rationale: Kinase inhibitors often exert their anti-proliferative effects by inducing cell cycle arrest. Analyzing the cell cycle distribution can provide insights into the mechanism of action of this compound.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[10]
Protocol:
-
Cell Treatment:
-
Treat cells with the compound as described for the apoptosis assay.
-
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at -20°C at this stage.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubate for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry, collecting the PI fluorescence data on a linear scale.
-
-
Data Analysis:
-
Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Potential Downstream Signaling: The WNT/β-catenin Pathway
Some pyrrolopyridine derivatives have been shown to modulate the WNT/β-catenin signaling pathway. This pathway is crucial for cell proliferation and is often dysregulated in cancer. In the "off" state, β-catenin is phosphorylated by a destruction complex (containing GSK3β, APC, and Axin) and targeted for degradation. In the "on" state, Wnt ligands inhibit the destruction complex, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene transcription. The assays described above can be complemented with further investigations into the effect of this compound on the levels and localization of β-catenin.
Conclusion
The protocols outlined in this guide provide a robust framework for the cellular characterization of this compound and its derivatives as potential kinase inhibitors. By systematically evaluating target engagement, downstream signaling, and phenotypic outcomes, researchers can gain a comprehensive understanding of the compound's mechanism of action. This detailed approach is essential for making informed decisions in the drug discovery and development process, ultimately advancing promising compounds towards preclinical and clinical evaluation.
References
- 1. ccrod.cancer.gov [ccrod.cancer.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 4. Phospho-specific ELISA Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Assays for tyrosine phosphorylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 9. protocols.io [protocols.io]
- 10. creative-diagnostics.com [creative-diagnostics.com]
synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors
An in-depth guide to the synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as selective and potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). This document is intended for researchers, medicinal chemists, and drug development professionals in the field of oncology and kinase inhibitor design.
Introduction: Targeting the FGFR Signaling Axis in Oncology
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, migration, and survival.[1][2] This pathway consists of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4) and 18 secreted FGF ligands.[1][3] Under normal physiological conditions, the FGF-FGFR axis is tightly controlled. However, its dysregulation through gene amplification, activating mutations, or chromosomal translocations is a key oncogenic driver in a variety of human cancers, including breast, lung, gastric, and bladder cancers.[1][4][5]
Aberrant FGFR signaling can lead to uncontrolled tumor growth, angiogenesis, and resistance to other cancer therapies.[6][7] This makes the FGFR family a compelling and validated target for therapeutic intervention.[1] Several small-molecule FGFR inhibitors have entered clinical trials, with some, like Erdafitinib and Pemigatinib, receiving FDA approval, validating the therapeutic potential of targeting this pathway.[4]
The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Privileged Hinge-Binder
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in kinase inhibitor design. Its structure is particularly well-suited to interact with the ATP-binding site of kinases. The pyridine nitrogen and the pyrrole N-H group can form two crucial hydrogen bonds with the backbone carbonyl and NH groups of the kinase hinge region, respectively. This bidentate hydrogen-bonding pattern serves as a strong anchor for the inhibitor, providing a solid foundation for achieving high potency.[4]
The versatility of the 1H-pyrrolo[2,3-b]pyridine core allows for chemical modifications at various positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties. By strategically introducing substituents, researchers can target specific pockets within the ATP-binding site to enhance binding affinity and exploit differences between various kinases to achieve selectivity.[4][8]
Signaling Pathway and Inhibition Mechanism
The diagram below illustrates the canonical FGFR signaling pathway and the mechanism by which 1H-pyrrolo[2,3-b]pyridine inhibitors function. Ligand binding induces receptor dimerization and autophosphorylation of the intracellular kinase domains, creating docking sites for adaptor proteins and triggering downstream cascades like RAS-MEK-ERK and PI3K-AKT.[4][7] The synthesized inhibitors act as ATP-competitive agents, blocking the kinase domain and preventing this signaling cascade.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. bruknow.library.brown.edu [bruknow.library.brown.edu]
- 3. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 7. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 8. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 5-methyl-1H-pyrrolo[3,2-b]pyridine in Phosphodiesterase 4B (PDE4B) Inhibition
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of PDE4B in Cellular Signaling and Disease
Phosphodiesterase 4B (PDE4B) is a key enzyme in the regulation of intracellular signaling cascades. As a member of the phosphodiesterase (PDE) superfamily, its primary function is the hydrolysis of the second messenger cyclic adenosine monophosphate (cAMP), converting it to the inactive adenosine 5'-monophosphate (AMP).[1] This enzymatic activity makes PDE4B a critical regulator of cAMP levels within various cell types, thereby influencing a multitude of physiological processes.
PDE4B is prominently expressed in immune and inflammatory cells, as well as in the central nervous system.[2] Through its modulation of cAMP, PDE4B is implicated in inflammatory responses, cognitive functions, and mood regulation.[1] Dysregulation of PDE4B activity has been linked to a range of pathological conditions, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and neurological disorders.[2][3] Consequently, the inhibition of PDE4B has emerged as a promising therapeutic strategy for these diseases. By blocking the degradation of cAMP, PDE4B inhibitors lead to an accumulation of this second messenger, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). This cascade of events ultimately suppresses pro-inflammatory cytokine production and modulates other cellular responses.[1]
The pyrrolopyridine scaffold has been identified as a promising core structure for the development of potent and selective PDE4B inhibitors.[2] This document provides a detailed guide on the application of a specific derivative, 5-methyl-1H-pyrrolo[3,2-b]pyridine, in the context of PDE4B inhibition studies.
The PDE4B Signaling Pathway and Point of Inhibition
The canonical PDE4B signaling pathway is centered around the regulation of intracellular cAMP levels. The inhibition of PDE4B by a small molecule inhibitor like this compound directly intervenes in this pathway, leading to a cascade of anti-inflammatory and other potentially therapeutic effects.
Caption: PDE4B signaling pathway and inhibition by this compound.
Structural Considerations and Physicochemical Properties
While the broader class of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides has shown promise as PDE4B inhibitors, the specific inhibitory activity of this compound against PDE4B is an area of active investigation.[2] Structure-activity relationship (SAR) studies on related scaffolds have indicated that the placement and nature of substituents on the pyrrolopyridine core are critical for both potency and selectivity.[2] For instance, N-methylation of a related pyrrolo[3,2-b]pyridine analog resulted in a loss of activity, highlighting the sensitivity of the enzyme's active site to structural modifications.[2]
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | --INVALID-LINK-- |
| Molecular Weight | 132.16 g/mol | --INVALID-LINK-- |
| CAS Number | 824-52-2 | --INVALID-LINK-- |
Experimental Protocols
The following protocols are provided as a guide for the evaluation of this compound as a PDE4B inhibitor. These are generalized methods and may require optimization based on the specific experimental setup and objectives.
Protocol 1: In Vitro PDE4B Enzymatic Inhibition Assay
This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against purified PDE4B enzyme.
Caption: Workflow for the in vitro PDE4B enzymatic inhibition assay.
Materials:
-
Purified recombinant human PDE4B enzyme
-
This compound
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl based buffer with MgCl₂)
-
Reference inhibitor (e.g., Rolipram)
-
Detection reagents (e.g., fluorescence polarization-based kit)
-
384-well assay plates
-
Plate reader capable of detecting the signal from the chosen detection method
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Plate Setup:
-
Add the diluted this compound and reference inhibitor to the appropriate wells of the 384-well plate.
-
Include control wells:
-
100% activity control: DMSO only (no inhibitor).
-
0% activity control (background): Assay buffer without enzyme.
-
-
-
Enzyme Addition:
-
Dilute the purified PDE4B enzyme in cold assay buffer to the desired concentration.
-
Add the diluted enzyme solution to all wells except the 0% activity control.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15-30 minutes to allow the compound to interact with the enzyme.
-
-
Reaction Initiation:
-
Add the cAMP substrate to all wells to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
-
Detection:
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Incubate as required by the detection kit.
-
-
Data Acquisition and Analysis:
-
Read the plate using a suitable plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the 100% activity control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Protocol 2: Cell-Based cAMP Measurement Assay
This protocol measures the ability of this compound to increase intracellular cAMP levels in a cellular context.
Materials:
-
A suitable cell line expressing PDE4B (e.g., HEK293 cells, or a relevant immune cell line like U937)
-
This compound
-
Cell culture medium
-
Forskolin (an adenylyl cyclase activator)
-
Reference inhibitor (e.g., Rolipram)
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assay)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare dilutions of this compound and the reference inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate for a specified period (e.g., 30-60 minutes) at 37°C.
-
-
Cell Stimulation:
-
Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production. The final concentration of forskolin should be optimized for the cell line used.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Quantify the cAMP concentration in each well.
-
Plot the cAMP concentration against the log of the inhibitor concentration.
-
Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal increase in cAMP levels.
-
Data Interpretation and Expected Outcomes
-
In Vitro Assay: A potent PDE4B inhibitor will exhibit a low IC50 value, indicating that a low concentration of the compound is required to inhibit 50% of the enzyme's activity. Comparing the IC50 value for PDE4B with that of other PDE isoforms (e.g., PDE4D) will provide information on the compound's selectivity.
-
Cell-Based Assay: An effective cell-permeable PDE4B inhibitor will cause a dose-dependent increase in intracellular cAMP levels in the presence of an adenylyl cyclase activator like forskolin. The EC50 value from this assay will reflect the compound's potency in a cellular environment.
Safety and Handling
Researchers should consult the Safety Data Sheet (SDS) for this compound before handling. As with any chemical compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
The study of this compound as a potential PDE4B inhibitor is a scientifically grounded endeavor, given the established importance of the pyrrolopyridine scaffold in this area of research. The protocols outlined in this document provide a robust framework for characterizing the inhibitory activity of this and other novel compounds targeting PDE4B. Careful execution of these experiments, coupled with thorough data analysis, will be crucial in determining the therapeutic potential of this class of molecules.
References
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 5-Methyl-1H-pyrrolo[3,2-b]pyridine
Introduction
Welcome to the technical support center for the synthesis of 5-methyl-1H-pyrrolo[3,2-b]pyridine. This molecule is a key structural motif in medicinal chemistry, serving as a building block for various therapeutic agents, including kinase inhibitors for cancer treatment and phosphodiesterase 4B (PDE4B) inhibitors.[1][2] Despite its importance, researchers often face challenges in achieving high yields and purity, primarily due to the electronic properties of the pyrrolopyridine core.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common pitfalls and optimize your synthetic strategy. We will focus primarily on the classical Fischer indole synthesis, the most common approach, and briefly discuss modern palladium-catalyzed alternatives.
Part 1: The Fischer Indole Synthesis Approach
The Fischer indole synthesis, discovered in 1883, is a robust and widely used method for constructing indole rings from an arylhydrazine and a carbonyl compound under acidic conditions.[3][4] For the synthesis of this compound, the corresponding 4-hydrazinyl-3-methylpyridine is reacted with a suitable ketone or aldehyde equivalent. However, the electron-deficient nature of the pyridine ring deactivates the hydrazine, often necessitating harsh reaction conditions which can lead to side reactions and low yields.[5]
Core Mechanism Visualization
The reaction proceeds through several key stages, as outlined below. Understanding this mechanism is crucial for effective troubleshooting.
Caption: Key mechanistic steps of the Fischer indole synthesis.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound via the Fischer method.
Q1: My reaction yield is very low or I'm recovering only starting material. What are the likely causes?
A1: This is the most frequent challenge. Low yields can stem from several factors, as the reaction is highly sensitive to specific parameters.[6]
-
Purity of Starting Materials: Arylhydrazines are notoriously unstable and can degrade upon storage. Use freshly prepared or purified 4-hydrazinyl-3-methylpyridine. Ensure the carbonyl compound is also pure, as impurities can drive side reactions.
-
Acid Catalyst Choice and Concentration: The choice of acid is critical.[3] Due to the deactivating effect of the pyridine nitrogen, strong acids are typically required.[5]
-
Brønsted acids (e.g., HCl, H₂SO₄) can work but often require high temperatures.
-
Lewis acids (e.g., ZnCl₂, BF₃) are also effective.[3]
-
Polyphosphoric Acid (PPA) is frequently the most effective catalyst for azaindole synthesis, as it serves as both the acid and a dehydrating medium.[5][6] If you are using a weaker acid and seeing poor conversion, switching to PPA is a recommended first step.
-
-
Incomplete Hydrazone Formation: The initial condensation to form the hydrazone may be incomplete before cyclization is attempted. Consider a two-step approach: first, form and isolate the hydrazone under milder conditions (e.g., ethanol with a catalytic amount of acetic acid), and then subject the purified hydrazone to the harsher cyclization conditions.[6]
-
Reaction Temperature: The reaction requires elevated temperatures, but there is a fine balance.[7] Insufficient heat will lead to no reaction, while excessive heat causes decomposition. Monitor your reaction by Thin-Layer Chromatography (TLC) to find the optimal temperature and time. For a PPA-catalyzed reaction, temperatures between 150-180°C are common.[5]
Q2: The reaction mixture turned into a dark, intractable tar, making product isolation impossible. How do I prevent this?
A2: Tar formation is a clear sign of product or starting material decomposition, often caused by overly harsh conditions.[5]
-
Optimize Temperature: This is the most common culprit. High temperatures, especially for prolonged periods, will cause polymerization and degradation.[5] Run the reaction at the lowest temperature that allows for a reasonable conversion rate.
-
Control Acid Concentration: An excessive concentration of a strong acid can accelerate decomposition pathways. If using PPA, a 10-20 fold excess by weight relative to the hydrazone is a typical starting point.[5] Drastically exceeding this can be detrimental.
-
Minimize Reaction Time: Use TLC to monitor the consumption of your starting material. Once the hydrazone is gone, work up the reaction promptly to avoid prolonged exposure of the product to the harsh conditions.
-
Consider Microwave Synthesis: Microwave-assisted synthesis can be an excellent technique to reduce reaction times and improve yields by providing rapid, uniform heating, which can minimize the formation of thermal decomposition byproducts.[6]
Q3: Purification by column chromatography is problematic, with significant product loss and streaking on the column. What are the best practices?
A3: The basic nitrogen atoms in the pyrrolopyridine skeleton can interact strongly with the acidic silica gel, leading to poor chromatographic performance.
-
Proper Work-up: When using PPA, the work-up is critical. Allow the reaction to cool slightly (to ~100°C) and then carefully pour it onto a large amount of crushed ice with vigorous stirring.[5][6] This hydrolyzes the PPA and precipitates the product. Neutralize the acidic aqueous layer with a base (e.g., NaOH, NaHCO₃) before extraction.
-
Optimize Chromatography Eluent: To prevent streaking on silica gel, add a small amount of a basic modifier to your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) or pyridine in your ethyl acetate/hexanes or dichloromethane/methanol mobile phase.[8]
-
Recrystallization: If the isolated product is a solid, recrystallization is a highly effective method for final purification and can often yield material of high purity.[5]
Part 2: Alternative Synthetic Strategies
If the Fischer indole synthesis consistently provides poor yields, modern cross-coupling strategies offer a powerful, albeit more complex, alternative. These methods generally provide better control and higher yields for substituted heterocycles.
Palladium-Catalyzed Cross-Coupling
This approach involves building the pyrrole ring onto a pre-functionalized pyridine core using palladium catalysts. A common sequence involves:
-
Starting Material: A di-halogenated pyridine, such as 6-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine, serves as a versatile starting point.[9]
-
Suzuki Coupling: A Suzuki-Miyaura cross-coupling can be used to introduce an aryl or vinyl group at a specific position. This reaction typically employs a palladium catalyst like Pd(dppf)Cl₂ with a base such as K₂CO₃.[10][11]
-
Buchwald-Hartwig Amination: This reaction is used to form C-N bonds, which can be a key step in constructing the final molecule or introducing amine functionalities.[11][12]
This modular approach allows for the late-stage introduction of diversity and often proceeds under milder conditions than the Fischer synthesis.
Caption: A decision tree for troubleshooting low-yield issues.
Part 3: Protocols and Data Summaries
Experimental Protocol: Fischer Indole Synthesis
This is a generalized protocol adapted from procedures for similar azaindoles and should be optimized for your specific substrates.[5]
Step 1: Hydrazone Formation (Optional Two-Step Method)
-
In a round-bottom flask, dissolve 4-hydrazinyl-3-methylpyridine (1.0 eq.) in ethanol.
-
Add the corresponding ketone (e.g., acetone for an unsubstituted pyrrole ring) (1.1 eq.).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the mixture at room temperature or with gentle heating (40-60°C) and monitor by TLC until the starting hydrazine is consumed.
-
Remove the solvent under reduced pressure. The resulting hydrazone can be used directly or purified by recrystallization.
Step 2: Fischer Indole Cyclization
-
In a separate, dry round-bottom flask, add polyphosphoric acid (PPA) (approx. 10g per 1g of hydrazone).
-
Heat the PPA to ~100°C with vigorous mechanical stirring to reduce its viscosity.
-
Carefully add the hydrazone from Step 1 to the hot PPA.
-
Increase the temperature to 150-160°C and stir for 10-20 minutes. The mixture will darken. Monitor the reaction closely by TLC (quench a small aliquot in ice water and extract with ethyl acetate for spotting).
-
Once the reaction is complete, allow the mixture to cool to ~100°C and pour it slowly onto a large beaker of crushed ice with vigorous stirring.
-
The solid product should precipitate. Allow the ice to melt, then neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is > 7.
-
Filter the solid product and wash it thoroughly with water. Alternatively, extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization.
Data Tables
Table 1: Troubleshooting Summary
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | Impure starting materials; Ineffective acid catalyst; Insufficient temperature. | Use fresh/purified reagents. Switch to Polyphosphoric Acid (PPA). Cautiously increase reaction temperature while monitoring by TLC.[6] |
| Tar Formation | Reaction temperature is too high; Reaction time is too long; Acid concentration is excessive. | Lower the reaction temperature. Monitor reaction to completion and work up immediately. Use a 10-20 fold excess of PPA.[5] |
| Stalled Reaction | Insufficiently strong acid; Low temperature. | Switch to a stronger acid (PPA). Increase temperature incrementally. Consider microwave-assisted heating.[5][6] |
| Difficult Purification | Product interaction with silica gel. | Add 0.5-1% triethylamine to the column eluent. Consider recrystallization as an alternative purification method.[8] |
Table 2: Common Acid Catalysts for Fischer Indole Synthesis
| Catalyst | Type | Typical Conditions | Advantages/Disadvantages |
| Polyphosphoric Acid (PPA) | Brønsted | 150-180°C | Pro: Highly effective for deactivated systems.[6] Con: Viscous, difficult work-up. |
| Zinc Chloride (ZnCl₂) | Lewis | 170-200°C | Pro: Common and effective. Con: Requires high temperatures, can be harsh.[3] |
| p-Toluenesulfonic Acid | Brønsted | Reflux in Toluene | Pro: Milder conditions. Con: Often ineffective for deactivated azaindoles.[3] |
| Eaton's Reagent (P₂O₅ in MsOH) | Brønsted | 80-120°C | Pro: Very powerful, often gives higher yields than PPA. Con: Highly corrosive. |
| Microwave Irradiation | Heating Method | Varies | Pro: Rapid heating, reduced reaction times, often improved yields.[6] Con: Requires specialized equipment. |
References
- 1. 5-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine [myskinrecipes.com]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. 2243222-49-1|6-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine|BLD Pharm [bldpharm.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 11. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
- 12. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting 5-methyl-1H-pyrrolo[3,2-b]pyridine solubility issues in buffers
Technical Support Center: 5-Methyl-1H-pyrrolo[3,2-b]pyridine
A Guide to Overcoming Solubility Challenges in Experimental Buffers
Prepared by the Application Science Team
Introduction
This compound is a heterocyclic compound belonging to the azaindole family, a scaffold of significant interest in medicinal chemistry and drug discovery. Researchers frequently encounter challenges with the aqueous solubility of this compound, particularly in physiological buffers used for biological assays. Poor solubility can lead to inaccurate potency measurements, variable results, and misleading structure-activity relationships (SAR).[1]
This guide provides a comprehensive framework for understanding and troubleshooting the solubility issues of this compound. We will delve into the physicochemical principles governing its solubility and offer systematic, step-by-step protocols to ensure your compound is fully solubilized for reliable and reproducible experimental outcomes.
Core Concepts: Why is Solubility a Challenge?
The solubility of an ionizable compound is fundamentally linked to its physicochemical properties and the pH of the solvent. For a weakly basic compound like this compound, the key factors are its pKa and the pH of the buffer.
-
pKa : This value indicates the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral (un-ionized) form. The pyrrolopyridine scaffold contains basic nitrogen atoms that can accept a proton.[2]
-
Ionization and Solubility : The protonated, or ionized, form of a molecule is generally much more water-soluble than the neutral form.[3] At a pH below the compound's pKa, the protonated (charged) species dominates, leading to higher aqueous solubility. Conversely, at a pH above the pKa, the neutral (uncharged) species predominates, which is typically less soluble in aqueous buffers.
This relationship is described by the Henderson-Hasselbalch equation . For a weak base, it illustrates that as the pH of the solution decreases, the proportion of the more soluble, ionized form increases.[4][5]
Frequently Asked Questions & Troubleshooting
Q1: Why won't my this compound dissolve in neutral PBS (pH 7.4)?
Answer: This is the most common issue encountered. The pyrrolopyridine nucleus is weakly basic.[2] At a neutral pH of 7.4, which is likely above the compound's pKa, the molecule exists predominantly in its neutral, uncharged form. This form has low intrinsic aqueous solubility, leading to difficulties in dissolving it directly in buffers like PBS.[6]
Q2: What is the very first step I should take to improve solubility?
Answer: The simplest and most effective initial strategy is to leverage the compound's basicity by preparing a concentrated stock solution in an acidic buffer or a suitable organic solvent.[7][8]
-
Acidic Buffer Approach: By dissolving the compound in a buffer with a pH at least 2 units below its pKa, you can ensure it is >99% in its highly soluble, protonated salt form. A 50 mM citrate or acetate buffer at pH 3-4 is an excellent starting point.
-
Organic Solvent Approach: The most common initial approach for many poorly soluble compounds is to first create a high-concentration stock solution in a water-miscible organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[9] This stock can then be serially diluted into the final aqueous assay buffer.
Q3: My compound dissolves in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What is happening?
Answer: This is a classic problem known as "crashing out." It occurs when the compound, which is highly soluble in the organic stock solvent, is rapidly transferred to an aqueous environment where its solubility is much lower.[9] The final concentration of the organic co-solvent (e.g., DMSO) is often too low to keep the compound dissolved.
Troubleshooting Steps:
-
Reduce the Final Concentration: Your target concentration in the assay may be above the compound's kinetic solubility limit in the final buffer. Try testing a lower final concentration.[7]
-
Optimize the Dilution Protocol: Avoid adding a small volume of DMSO stock directly into a large volume of buffer. Instead, perform serial dilutions. For example, dilute the 10 mM DMSO stock to 1 mM in buffer containing a higher percentage of DMSO, and then perform the final dilution. Always add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that trigger precipitation.[7]
-
Increase the Co-solvent Percentage: Determine the maximum percentage of DMSO (or another co-solvent) that your assay can tolerate without affecting biological activity (typically between 0.1% and 1%).[1] Increasing the final co-solvent concentration may be sufficient to maintain solubility.
Q4: Can I use co-solvents other than DMSO? What are the pros and cons?
Answer: Yes, other co-solvents can be effective and may be necessary if your assay is sensitive to DMSO.[10][11]
| Co-Solvent | Advantages | Disadvantages |
| DMSO | Excellent solubilizing power for a wide range of compounds.[12] | Can be toxic to cells at >1% concentration; may interfere with some assays. |
| Ethanol | Less toxic than DMSO for many cell-based assays. | Generally less powerful at solubilizing highly nonpolar compounds. |
| PEG 400 | Good solubilizer, often used in formulations. | Can be viscous; potential for assay interference. |
| NMP | Strong solubilizing power. | Higher potential for toxicity compared to DMSO or ethanol. |
It is critical to run a vehicle control in your experiment to ensure the chosen co-solvent at its final concentration does not impact the assay results.
Q5: My compound seems to dissolve but then crashes out of solution after a few hours or overnight. What can I do?
Answer: This indicates that you have created a supersaturated, thermodynamically unstable solution. While kinetically soluble for a short period, the compound will eventually precipitate to reach its true thermodynamic equilibrium solubility.[13]
Solutions:
-
Work at a Lower Concentration: The most straightforward solution is to reduce the final compound concentration to below its thermodynamic solubility limit.
-
Prepare Solutions Fresh: For compounds with borderline solubility, always prepare the final dilutions immediately before use in an experiment. Do not store dilute aqueous solutions.[14]
-
Use Solubilizing Excipients: If compatible with your assay, surfactants (e.g., Tween-80, Poloxamer 188) or cyclodextrins can be used to form micelles or inclusion complexes that stabilize the compound in solution.[10]
Experimental Protocols & Workflows
Visualizing the Troubleshooting Workflow
The following diagram outlines a systematic approach to tackling solubility issues with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 5. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fastercapital.com [fastercapital.com]
optimizing reaction conditions for 5-methyl-1H-pyrrolo[3,2-b]pyridine derivatives
An in-depth guide to navigating the complexities of synthesizing and optimizing 5-methyl-1H-pyrrolo[3,2-b]pyridine derivatives. This technical support center provides detailed troubleshooting advice, frequently asked questions (FAQs), and step-by-step protocols designed for researchers, scientists, and professionals in drug development.
Introduction: The this compound Scaffold
The this compound core, an isomer of 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a cornerstone in the development of potent inhibitors for various biological targets, including kinases like FGFR.[1][2] However, the synthesis and functionalization of this scaffold are not without challenges. This guide addresses common experimental hurdles and provides systematic approaches to optimize your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address the most common issues encountered during the synthesis of this compound derivatives, from low yields in cross-coupling reactions to difficulties in product purification.
Q1: My overall reaction yield is consistently low. Where should I start troubleshooting?
Low yields in heterocyclic synthesis can be attributed to several factors. A systematic approach is the most effective way to diagnose and solve the problem.[3]
-
Purity of Reagents and Solvents : Impurities in starting materials or solvents can poison catalysts or lead to unwanted side reactions. Always use reagents of appropriate purity and ensure solvents are anhydrous, especially for moisture-sensitive reactions like palladium-catalyzed cross-couplings.[3]
-
Atmospheric Conditions : Many organometallic catalysts and intermediates are sensitive to oxygen and moisture. Ensure that reactions are performed under a properly maintained inert atmosphere (e.g., nitrogen or argon).[3]
-
Reaction Temperature and Time : Suboptimal temperature can lead to incomplete conversion or product degradation.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and check for the formation of degradation products.
-
Product Instability : The target molecule itself might be unstable under the reaction or workup conditions. If you suspect degradation, consider modifying the workup procedure (e.g., using milder acids/bases or lowering the temperature).[4]
Caption: General troubleshooting workflow for low-yield reactions.
Q2: I'm having trouble with my Suzuki-Miyaura cross-coupling reaction. What are the key parameters to optimize?
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation on the pyrrolopyridine core.[5][6][7] However, its success is highly dependent on the careful selection of several components.
-
Cause 1: Inefficient Catalyst System. The choice of palladium source and ligand is critical.
-
Troubleshooting Suggestion: For heteroaromatic systems, bulky, electron-rich phosphine ligands often give the best results. Ligands like XPhos or SPhos can enhance catalytic activity and prevent catalyst decomposition.[8] If you observe the formation of palladium black (catalyst decomposition), switching to a more robust ligand or a pre-catalyst (e.g., XPhos-Pd-G2/G3) is recommended.[8]
-
-
Cause 2: Inappropriate Base. The base plays a crucial role in the transmetalation step.
-
Cause 3: Boronic Acid/Ester Decomposition. Boronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures.
-
Troubleshooting Suggestion: Use the boronic acid or its corresponding pinacol ester as fresh as possible. Running the reaction at the lowest effective temperature can minimize this side reaction. Adding a slight excess (1.1-1.5 equivalents) of the boronic acid can also compensate for some degradation.
-
Table 1: Example Optimization of Suzuki-Miyaura Coupling
Reaction: 6-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine with (4-methoxyphenyl)boronic acid.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Dioxane/H₂O | 100 | 45 |
| 2 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₂CO₃ (3) | Dioxane/H₂O | 100 | 78 |
| 3 | XPhos-Pd-G3 (5) | - | K₃PO₄ (3) | Toluene/H₂O | 90 | 92 |
| 4 | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (3) | EtOH/H₂O | 90 | 64[9] |
Q3: My Buchwald-Hartwig amination is failing or giving side products. What's going wrong?
The Buchwald-Hartwig amination is a cornerstone for installing C-N bonds on aromatic systems.[11] Its mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[11] A failure at any of these steps can halt the reaction.
-
Cause 1: Incorrect Ligand Choice. The ligand is arguably the most important factor.
-
Troubleshooting Suggestion: Early-generation ligands may not be effective for electron-rich heterocycles. Sterically hindered, bulky alkylphosphine ligands (e.g., XPhos, BrettPhos) or bidentate phosphine ligands like BINAP are often required to promote the crucial reductive elimination step and prevent β-hydride elimination.[11][12][13]
-
-
Cause 2: Base Incompatibility. The pKa of the amine and the sensitivity of the substrate dictate the choice of base.
-
Troubleshooting Suggestion: A strong, non-nucleophilic base is needed to deprotonate the amine or the N-H of the pyrrole. Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrate has base-sensitive functional groups, a milder base like Cs₂CO₃ might be required, often necessitating a higher reaction temperature.[9]
-
-
Cause 3: Catalyst Inhibition. The nitrogen atoms within the pyrrolopyridine core can coordinate to the palladium center, inhibiting catalysis.
-
Troubleshooting Suggestion: Using a higher catalyst loading or employing ligands that form very stable and active complexes with palladium can overcome this inhibition. Additionally, ensuring the reaction is run at a sufficient temperature can help favor the desired catalytic cycle over off-cycle inhibitory pathways.
-
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Q4: I've successfully synthesized my product, but purification is a nightmare. Any advice?
Purification of nitrogen-containing heterocycles can be challenging due to their polarity and potential for interaction with silica gel.[14][15]
-
Issue: Product Streaking on Silica Gel Column.
-
Explanation: The basic nitrogen atoms in the pyrrolopyridine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and difficult separation.
-
Solution:
-
Deactivate the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia in methanol.[14]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or reversed-phase (C18) silica gel for purification.[14]
-
-
-
Issue: Co-eluting Impurities.
-
Explanation: Impurities with similar polarity to the desired product can be very difficult to separate with a single chromatographic step.
-
Solution: A multi-step purification approach is often necessary. Try recrystallization from a suitable solvent system to remove the bulk of the impurities first, followed by column chromatography.[14] If isomers are present, preparative HPLC may be required for effective separation.[14]
-
-
Issue: Residual Solvents in NMR.
-
Explanation: High-boiling point solvents used in the reaction or purification (e.g., DMF, DMSO) can be difficult to remove.
-
Solution: After concentrating the product, co-evaporate several times with a lower-boiling point solvent like toluene or dichloromethane. For stubborn solvents, high-vacuum drying, sometimes with gentle heating, or lyophilization can be effective.[14]
-
Experimental Protocols
The following are generalized, step-by-step protocols for common derivatization reactions on a this compound scaffold. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the coupling of a halo-substituted this compound with an arylboronic acid.
-
Reaction Setup: To a flame-dried reaction vessel, add 6-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., XPhos-Pd-G3, 0.05 equiv.) to the vessel.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of toluene and water) via syringe.[9]
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[9]
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N coupling of a halo-substituted this compound with a primary or secondary amine.
-
Reaction Setup: To a flame-dried reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the ligand (e.g., BINAP or XPhos, 0.1 equiv.).[9][12]
-
Reagent Addition: Add 6-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv.) and the strong base (e.g., sodium tert-butoxide, 1.5 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine (1.2 equiv.) via syringe.
-
Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.[9]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and quench carefully by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.[9]
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. FUNCTIONALIZATION OF PYRROLO[2,3-<i>d</i>]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Pyrrolodiazines. 6. Palladium-catalyzed arylation, heteroarylation, and amination of 3,4-dihydropyrrolo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
avoiding common side products in 5-methyl-1H-pyrrolo[3,2-b]pyridine synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-methyl-1H-pyrrolo[3,2-b]pyridine (also known as 5-methyl-4-azaindole). This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this important heterocyclic scaffold. Due to the electron-deficient nature of the pyridine ring, classic indole syntheses often require significant optimization to prevent side product formation and achieve acceptable yields.[1]
This document provides in-depth, field-proven insights in a question-and-answer format to directly address common issues encountered during synthesis, purification, and scale-up.
Synthetic Strategy Overview
The synthesis of the 4-azaindole core, such as in this compound, typically involves constructing the pyrrole ring onto a pre-functionalized pyridine. The choice of method depends heavily on the availability of starting materials and tolerance to reaction conditions. The Fischer indole synthesis is a classic and widely used method, but others like the Bartoli, Madelung, and modern palladium-catalyzed cross-coupling reactions offer viable alternatives.[2][3]
Caption: Decision workflow for selecting a synthetic route.
Frequently Asked Questions & Troubleshooting Guide
Q1: My Fischer indole synthesis of this compound is giving very low yields and significant tar formation. What is causing this and how can I fix it?
A1: This is the most common issue in the Fischer synthesis of azaindoles. The root causes are typically twofold: the harsh acidic conditions required for the key[4][4]-sigmatropic rearrangement and the inherent instability of the electron-rich azaindole product under these same conditions.[5][6]
Causality Explained:
-
The Pyridine Nitrogen: The nitrogen atom in the pyridine ring deactivates the aromatic system, making the key cyclization step more difficult than in a standard benzene case.[7] This often necessitates higher temperatures and stronger acids.
-
[4][4]-Sigmatropic Rearrangement: The mechanism involves the acid-catalyzed formation of a hydrazone, which tautomerizes to an ene-hydrazine. This intermediate undergoes a[4][4]-sigmatropic rearrangement, followed by elimination of ammonia to form the aromatic pyrrole ring.[5][8] Harsh conditions can promote side reactions at each of these stages.
-
Product Degradation: The final azaindole product, while aromatic, is susceptible to polymerization or decomposition in strong, hot acid. The pyrrole moiety is electron-rich and can be protonated, leading to instability.
Troubleshooting Protocol:
-
Choice of Acid Catalyst: The catalyst is the most critical parameter. Polyphosphoric acid (PPA) is a common choice, but its high viscosity and aggressive nature can lead to charring. Consider alternatives.[5][7]
-
Temperature Control: Do not overheat. The ideal temperature is just high enough to initiate the cyclization. Start with lower temperatures and slowly increase. An optimal range is often found between 80-140 °C, depending on the catalyst.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Prolonged reaction times will almost certainly degrade the product. Once the starting hydrazone is consumed, work up the reaction immediately.
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 80-150 °C | Strong dehydrating agent, effective for difficult cyclizations. | Highly viscous, promotes charring, difficult work-up. |
| Eaton's Reagent (P₂O₅ in MsOH) | 60-100 °C | Less viscous than PPA, often gives cleaner reactions. | Corrosive, requires careful preparation. |
| Zinc Chloride (ZnCl₂) | 150-200 °C (neat or in high-boiling solvent) | Lewis acid catalysis can be milder for some substrates. | High temperatures required, can be less effective. |
| p-Toluenesulfonic Acid (pTSA) | Reflux in Toluene/Xylene | Milder Brønsted acid, allows for azeotropic water removal. | May not be strong enough for deactivated systems. |
Recommended Starting Protocol:
-
Pre-form and isolate the phenylhydrazone from 3-hydrazinyl-5-methylpyridine and a suitable ketone (e.g., acetone to yield 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine, which can be further modified).
-
Add the hydrazone portion-wise to Eaton's Reagent at 60 °C.
-
Stir at 80-90 °C, monitoring by TLC (e.g., 10% MeOH/DCM).
-
Upon completion (typically 1-3 hours), quench by pouring the mixture carefully onto crushed ice and basify with concentrated NaOH or NH₄OH to pH > 9.
-
Extract with a suitable organic solvent like ethyl acetate or dichloromethane.
Q2: I'm observing a mixture of regioisomers. How can I control the regioselectivity of the cyclization?
A2: Regioisomer formation is a known challenge, especially when using unsymmetrical ketones in the Fischer synthesis. The direction of the cyclization is determined by the formation of the ene-hydrazine intermediate.
Mechanistic Insight:
The key[4][4]-sigmatropic rearrangement involves the C2 position of the pyridine ring attacking the imine carbon. If an unsymmetrical ketone is used (e.g., 2-butanone), two different ene-hydrazine tautomers can form, leading to two different indole products.
Caption: Formation of regioisomers from an unsymmetrical ketone.
Strategies for Regiocontrol:
-
Use a Symmetrical Ketone or an Aldehyde: The simplest solution is to use a starting material that can only form one ene-hydrazine, such as acetone, cyclohexanone, or pyruvic acid. If the desired substitution pattern allows, this is the most effective strategy.
-
Use a Pyruvate Ester: Reacting the arylhydrazine with a pyruvate ester (e.g., ethyl pyruvate) will reliably direct cyclization to form an indole-2-carboxylate. This ester group can then be removed via hydrolysis and decarboxylation if desired. This is a very robust and common strategy.[6]
-
Modern Synthetic Methods: If the Fischer synthesis proves intractable, consider alternative routes that offer absolute regiocontrol. A palladium-catalyzed Larock indole synthesis, for example, involves the coupling of an o-halo-aminopyridine with an alkyne, providing excellent control over the final substitution pattern.[1][2]
Q3: The crude product is an intractable brown oil that is very difficult to purify by column chromatography. What are the best practices for purification?
A3: Purification of azaindoles can be challenging due to their polarity, basicity, and potential for degradation on silica gel. [9]
Troubleshooting Purification:
-
Acidic Silica: Standard silica gel is acidic and can cause streaking or even decomposition of basic compounds like azaindoles.
-
Solution: Deactivate the silica gel by preparing a slurry with your eluent containing 1-2% triethylamine or ammonia (in methanol), then pack the column with this mixture. This neutralizes the acidic sites and dramatically improves peak shape.[9]
-
-
Chelation: The N-H of the pyrrole and the pyridine nitrogen can chelate to the silica surface, leading to tailing.
-
Solution: Adding a polar co-solvent like methanol (1-10%) to a dichloromethane or ethyl acetate mobile phase can help disrupt these interactions and improve elution.
-
-
Alternative Stationary Phases: If silica fails, consider alternatives.
-
Alumina (Neutral or Basic): Often an excellent choice for basic compounds.
-
Reversed-Phase (C18): If the compound is sufficiently non-polar, reversed-phase chromatography using acetonitrile/water or methanol/water gradients can provide excellent separation.[9]
-
-
Recrystallization/Trituration: Do not underestimate classical techniques. Before attempting chromatography, try triturating the crude oil with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., diethyl ether, hexanes, or a mixture). This can often crash out the product as a solid, significantly simplifying subsequent purification.
Caption: Troubleshooting flowchart for purification.
References
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. baranlab.org [baranlab.org]
- 3. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for 5-Methyl-1H-pyrrolo[3,2-b]pyridine Analogs
Welcome to the technical support center for the purification of 5-methyl-1H-pyrrolo[3,2-b]pyridine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common purification challenges. Drawing from established chemical principles and field-proven experience, this document offers troubleshooting guides and frequently asked questions (FAQs) to streamline your workflow and enhance the purity of your target compounds.
The unique structure of the this compound core, featuring a basic pyridine nitrogen and a weakly acidic pyrrole N-H, presents specific challenges and opportunities in purification. Strong intermolecular interactions can lead to issues like peak tailing in chromatography, while the basicity allows for strategic manipulation through acid-base extractions. This guide will explore the most effective techniques to isolate these valuable compounds.
I. Flash Column Chromatography: The Workhorse Technique
Flash column chromatography is the most common method for purifying pyrrolo[3,2-b]pyridine analogs on a laboratory scale. However, the polar and basic nature of the scaffold requires careful optimization to achieve good separation and recovery.
Frequently Asked Questions (FAQs): Column Chromatography
Q1: What is the best stationary phase for purifying this compound analogs?
A1: Standard silica gel (SiO₂) is the most widely used stationary phase and is effective for the majority of applications.[1] Due to the basicity of the pyridine nitrogen, strong interactions with the acidic silanol groups (Si-O-H) on the silica surface can occur, potentially leading to peak tailing or irreversible adsorption.[2] If you encounter these issues, consider the following alternatives:
-
Deactivated Silica Gel: Pre-treating the silica gel with a basic modifier like triethylamine (TEA) can neutralize the acidic sites.[2][3]
-
Alumina (Al₂O₃): Neutral or basic alumina can be an excellent alternative for particularly base-sensitive compounds or to mitigate severe tailing.
Q2: My compound is streaking badly or staying at the baseline on the TLC plate, even with ethyl acetate/hexane. What should I do?
A2: This is a classic sign that your solvent system is not polar enough to overcome the strong interactions between your polar compound and the silica gel.[2] To improve elution, you need to increase the polarity of the mobile phase.
-
Introduce a Stronger Polar Solvent: A common and effective mobile phase for these analogs is a mixture of dichloromethane (DCM) and methanol (MeOH).[1][4] Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it.
-
Add a Basic Modifier: For basic analogs, streaking is often caused by interaction with the acidic silica. Adding 1-3% triethylamine (TEA) or a few drops of 7N ammonia in methanol to your mobile phase will compete for the acidic sites on the silica, resulting in sharper peaks and better elution.[2][3][4]
Q3: I have a low yield after my column. Where did my compound go?
A3: Low recovery can be attributed to several factors. The primary suspect is often irreversible adsorption to the stationary phase, especially if you observed significant tailing.
-
Acid Sensitivity: The acidic nature of silica gel might be decomposing your compound.[5] You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if a new spot appears.[5]
-
Insolubility at Loading: If the compound precipitates when loaded onto the column, it will not purify effectively. Ensure complete dissolution in a minimal amount of a strong solvent (like DCM or THF) before loading.[1]
-
Improper Eluent Polarity: If the eluent is not polar enough, your compound may simply remain adsorbed to the top of the column.
Troubleshooting Guide: Flash Column Chromatography
This workflow provides a systematic approach to diagnosing and solving common chromatography problems.
Caption: Troubleshooting workflow for flash column chromatography.
II. Recrystallization: For High Purity Crystalline Solids
Recrystallization is a powerful technique for obtaining highly pure crystalline material, especially after an initial chromatographic separation has removed the bulk of impurities.
Frequently Asked Questions (FAQs): Recrystallization
Q1: How do I choose the right solvent for recrystallizing my pyrrolopyridine analog?
A1: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6]
-
Solvent Screening: Test solubility in a range of solvents on a small scale. Common choices for N-heterocycles include ethanol, isopropanol, ethyl acetate, acetone, and acetonitrile.[7][8] A good starting point reported for a related analog is ethyl acetate.[9]
-
Solvent Mixtures: If a single solvent is not ideal, a two-solvent system can be very effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature, then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point).[8] Common pairs include ethanol/water, ethyl acetate/hexanes, and acetone/hexanes.[8]
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is often due to the solution being too supersaturated or cooling too quickly.
-
Dilute the Solution: Add a small amount of the hot solvent to the oiled mixture and reheat until it fully dissolves, then allow it to cool more slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to initiate crystallization.
Protocol: Single Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen recrystallization solvent. Heat the mixture gently (e.g., on a hot plate) while stirring.
-
Saturation: Continue adding small portions of the solvent until the solid just dissolves completely. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
III. Acid-Base Extraction: Exploiting Basicity
The basic pyridine nitrogen in the pyrrolo[3,2-b]pyridine scaffold provides a convenient handle for purification using liquid-liquid extraction. This technique is excellent for removing non-basic organic impurities or as a preliminary purification step.[10][11]
Troubleshooting Guide: Acid-Base Extraction
This diagram outlines the decision-making process for using acid-base extraction.
Caption: Workflow for purification via acid-base extraction.
Key Considerations for Acid-Base Extraction:
-
Choice of Acid: A 1M solution of hydrochloric acid (HCl) is typically sufficient to protonate the pyridine nitrogen, rendering the compound soluble in the aqueous phase.[12]
-
Back-Extraction: After separating the aqueous layer containing your protonated compound, you must neutralize it with a base (e.g., sodium hydroxide or sodium bicarbonate) to regenerate the neutral, organic-soluble form before extracting it back into an organic solvent.[12]
-
Emulsions: Vigorous shaking can sometimes lead to the formation of emulsions (a stable mixture of the organic and aqueous layers). If this occurs, try adding a saturated brine solution, which can help break the emulsion.
IV. Preparative Thin-Layer Chromatography (Prep TLC)
For small-scale purifications (typically <100 mg) or for separating compounds with very similar polarities, preparative TLC is a valuable and rapid alternative to column chromatography.[13][14]
Protocol: Preparative TLC
-
Sample Application: Dissolve the crude sample in a minimal amount of a volatile solvent. Using a capillary tube or syringe, carefully apply the solution as a thin, continuous line across the origin of the preparative TLC plate.[13][15]
-
Development: Place the plate in a developing chamber containing the pre-determined mobile phase. Allow the solvent front to travel up the plate until it is near the top.
-
Visualization: Visualize the separated bands under a UV lamp and circle the band corresponding to your desired product with a pencil.
-
Scraping: Using a spatula or razor blade, carefully scrape the silica gel containing your product band onto a piece of weighing paper.
-
Elution: Place the collected silica into a small flask or funnel plugged with cotton. Wash the silica multiple times with a highly polar solvent (e.g., ethyl acetate or 10% methanol in DCM) to elute your compound.[13][14]
-
Isolation: Filter the solution to remove the silica gel and concentrate the filtrate under reduced pressure to obtain the purified compound.
Summary of Physicochemical Properties and Their Impact on Purification
| Property | Value/Observation | Impact on Purification Strategy |
| Physical State | Typically a solid at room temperature.[16] | Enables purification by recrystallization. |
| Polarity | Polar due to N-H and pyridine moieties. | Requires polar mobile phases (e.g., MeOH/DCM) for elution from silica gel.[1][2] |
| Basicity | The pyridine nitrogen is basic (pKa of conjugate acid is ~5-6). | Allows for selective extraction into an aqueous acidic phase. Can cause tailing on acidic silica gel.[2] |
| Acidity | The pyrrole N-H is weakly acidic (pKa ~17). | Generally not acidic enough for routine basic extraction but contributes to hydrogen bonding interactions. |
| Solubility | Generally soluble in polar organic solvents like DCM, EtOAc, and alcohols. | Guides the choice of solvents for chromatography and recrystallization. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. edu.rsc.org [edu.rsc.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. 5-METHYL-1H-PYRROLO[2,3-B]PYRIDINE | 824-52-2 [m.chemicalbook.com]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. How To [chem.rochester.edu]
- 14. chemrxiv.org [chemrxiv.org]
- 15. youtube.com [youtube.com]
- 16. 5-Methyl-1H-pyrrolo 2,3-b pyridine-3-carboxylic acid AldrichCPR 1198095-99-6 [sigmaaldrich.com]
Technical Support Center: Overcoming Resistance to 5-methyl-1H-pyrrolo[3,2-b]pyridine in Cell Culture
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-methyl-1H-pyrrolo[3,2-b]pyridine, a key intermediate for pyrrolopyridine compounds that act as protein kinase modulators.[1][2] This document is designed for researchers, scientists, and drug development professionals encountering resistance to this compound in their cell culture experiments. We provide in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you diagnose, understand, and overcome drug resistance.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries when encountering unexpected results or suspected resistance.
Q1: How can I be certain that my cell line has developed resistance to this compound?
A1: The definitive method to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of the compound in your potentially resistant cell line against the original, sensitive (parental) cell line.[3] A statistically significant increase in the IC50 value confirms the acquisition of resistance. This is best measured using a quantitative cell viability assay, such as the MTT or CellTiter-Glo® assay.
Q2: What are the common biological mechanisms that could cause my cells to become resistant?
A2: Acquired drug resistance is a complex and multifactorial issue.[3] For kinase inhibitors, which is the likely class for derivatives of this compound, common mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, like P-glycoprotein (P-gp/MDR1), which actively pump the compound out of the cell, reducing its intracellular concentration.[3][4]
-
Alterations in Drug Target: The emergence of mutations in the target kinase that prevent the compound from binding effectively.[4]
-
Activation of Bypass Signaling Pathways: Cells can activate alternative signaling pathways to circumvent the inhibitory effect of the compound. For instance, resistance to EGFR inhibitors can arise from the activation of the MET signaling pathway.[3][4]
-
Changes in Drug Metabolism: Cells may enhance metabolic pathways that inactivate the drug more efficiently.[3]
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax) can make cells more resistant to drug-induced cell death.
Q3: What is the difference between intrinsic and acquired resistance?
A3: Intrinsic resistance refers to a situation where cancer cells are inherently non-responsive to a drug from the very first exposure. Acquired resistance, which is the focus of this guide, occurs after an initial period of successful treatment, where a sub-population of cells evolves mechanisms to survive and proliferate despite continued drug pressure.[3]
Q4: How long does it typically take to develop a drug-resistant cell line in the laboratory?
A4: The process of generating a stable drug-resistant cell line through continuous culture with escalating drug concentrations is a lengthy one. It typically takes between 6 to 12 months, or even longer, depending on the cell line's doubling time, the compound's mechanism of action, and the selection pressure applied.[4][5]
Section 2: In-Depth Troubleshooting and Experimental Guides
This section provides structured workflows and detailed protocols to systematically investigate and overcome resistance.
Workflow 1: Confirming and Characterizing Resistance
The first critical step is to quantitatively confirm the resistance phenotype. A significant shift in the IC50 value is the gold standard.
This protocol provides a reliable method to measure cell viability and calculate the IC50.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Parental and suspected resistant cells
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. A common range is 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the drug dilutions. Include untreated wells (medium only) and vehicle control wells (medium with DMSO).
-
Incubation: Incubate the plate for a period relevant to the compound's mechanism (typically 48 or 72 hours).[3]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
Data Interpretation: A significant increase (typically >5-fold) in the IC50 value of the suspected resistant line compared to the parental line confirms resistance.
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental Line | 0.5 | 1.0 |
| Resistant Line | 12.5 | 25.0 |
| Table 1: Example data illustrating a 25-fold shift in IC50, confirming the development of a resistant cell line. The Resistance Index is calculated as (IC50 of Resistant Line) / (IC50 of Parental Line). |
Workflow 2: Investigating the Mechanism of Resistance
Once resistance is confirmed, the next step is to identify the underlying cause.
Caption: A logical workflow for diagnosing the cause of drug resistance.
Principle: This protocol detects the protein levels of common efflux pumps like P-glycoprotein (P-gp/MDR1/ABCB1) to determine if their overexpression is responsible for resistance.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-P-gp, anti-GAPDH as loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse parental and resistant cells and quantify total protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-P-gp) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescent imaging system.
-
Analysis: Compare the band intensity for P-gp between the parental and resistant lines, normalizing to the loading control (GAPDH). A significantly stronger band in the resistant line indicates overexpression.
Workflow 3: Strategies to Overcome Resistance
Identifying the mechanism allows for targeted strategies. However, an empirical approach using combination therapy is often effective even without a known mechanism.[6]
Caption: Common mechanisms of resistance to targeted kinase inhibitors.
Principle: This protocol uses the Chou-Talalay method to determine if a second compound can synergistically enhance the efficacy of this compound in resistant cells. Synergy means the combined effect is greater than the sum of the individual effects.
Materials:
-
Resistant cell line
-
This compound (Drug A)
-
Second investigational compound (Drug B, e.g., an efflux pump inhibitor or an inhibitor of a suspected bypass pathway)
-
96-well plates, MTT assay reagents
-
CompuSyn software or similar for synergy analysis
Procedure:
-
Determine IC50 of Each Drug: First, determine the IC50 of Drug A and Drug B individually on the resistant cell line using the protocol described in 2.1.
-
Set Up Combination Plate: Prepare serial dilutions of Drug A and Drug B. Treat cells in a 96-well plate with each drug alone and in combination at a constant ratio (e.g., based on their IC50 ratios). For example, you might test combinations like (IC50_A + IC50_B), (0.5IC50_A + 0.5IC50_B), (0.25IC50_A + 0.25IC50_B), etc.
-
Cell Viability Assay: After incubation (48-72 hours), perform an MTT assay to measure the viability for each condition.
-
Calculate Combination Index (CI): Input the dose-effect data into CompuSyn software. The software calculates the Combination Index (CI).
Data Interpretation:
-
CI < 1: Synergy (the combination is more effective than expected)
-
CI = 1: Additive effect
-
CI > 1: Antagonism (the combination is less effective than expected)
| Drug Combination (in Resistant Cells) | IC50 of Drug A (µM) | Resistance Index (RI) | Combination Index (CI) at Fa 0.5 | Interpretation |
| Drug A alone | 12.5 | 25.0 | N/A | Resistant |
| Drug A + P-gp Inhibitor | 1.2 | 2.4 | 0.45 | Synergy (Re-sensitized) |
| Drug A + Bypass Kinase Inhibitor | 0.8 | 1.6 | 0.31 | Strong Synergy (Re-sensitized) |
| Table 2: Example data showing how a second compound can re-sensitize resistant cells to the primary drug, indicated by a reduced Resistance Index (RI) and a Combination Index (CI) value below 1. |
Section 3: Developing a Resistant Cell Line Model
Creating an in-house resistant cell line model is invaluable for studying resistance mechanisms and testing new therapeutic strategies.[5][7]
Principle: This method mimics the clinical development of acquired resistance by culturing cancer cells in the continuous presence of a drug, with concentrations gradually increasing over time.[7] This selects for cells that develop survival advantages.
Procedure:
-
Determine Initial IC50: First, accurately determine the IC50 of this compound on your parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing a low concentration of the compound (e.g., the IC20, the concentration that inhibits 20% of cell growth).[3]
-
Monitor and Passage: Initially, you may observe significant cell death. Allow the surviving cells to recover and repopulate the flask. Once the cells are proliferating at a normal rate, passage them as usual but always in the presence of the drug.
-
Gradual Dose Escalation: Once the cells have adapted (typically after several passages), increase the concentration of the compound in the culture medium in a stepwise manner (e.g., doubling the concentration).[3][7]
-
Maintenance and Monitoring: Maintain the cells at each new concentration for several passages. If you observe excessive cell death (>50%), revert to the previous lower concentration until the cells recover before attempting to increase the dose again.[7]
-
Confirmation of Resistance: After several months of continuous culture with increasing drug concentrations, confirm the development of resistance by measuring the new IC50 and comparing it to the parental cell line (Protocol 2.1). A stable, high-fold increase in IC50 indicates a successful generation of a resistant line.
-
Cryopreservation: Once confirmed, expand the resistant cell line and cryopreserve stocks at various passages.
References
- 1. 5-METHYL-1H-PYRROLO[2,3-B]PYRIDINE CAS#: 824-52-2 [amp.chemicalbook.com]
- 2. 5-METHYL-1H-PYRROLO[2,3-B]PYRIDINE | 824-52-2 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. atcc.org [atcc.org]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
protocol refinement for reproducible results with 5-methyl-1H-pyrrolo[3,2-b]pyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-methyl-1H-pyrrolo[3,2-b]pyridine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to facilitate reproducible and successful experimental outcomes. As a versatile heterocyclic compound, this compound is a valuable building block in medicinal chemistry and materials science. This guide offers practical, experience-driven advice to navigate the common challenges associated with its synthesis, purification, and handling.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, handling, and potential applications of this compound.
Q1: What are the basic physicochemical properties of this compound?
A1: Understanding the fundamental properties of this compound is crucial for its effective use. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 824-52-2 | [1][2][3] |
| Molecular Formula | C₈H₈N₂ | [1][2][3] |
| Molecular Weight | 132.16 g/mol | [1][2][3] |
| Appearance | Solid | [1] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. | [4] |
Q2: What are the primary safety precautions I should take when working with this compound?
A2: As with any chemical reagent, proper safety protocols are paramount. This compound is classified with the following hazards:
-
Harmful if swallowed (Acute Toxicity, Oral - Category 4).[1]
-
Causes skin irritation (Skin Irritation - Category 2).[1][4]
-
Causes serious eye damage (Eye Damage - Category 1).[1]
Recommended safety measures include:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]
-
Handling: Avoid breathing dust, vapors, mist, or gas.[5][6] Use only in a well-ventilated area.[4] Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[4]
-
Storage: Store in a locked-up, well-ventilated place.[4] Keep the container tightly closed.[4]
Q3: What are the potential applications of this compound?
A3: The pyrrolo[3,2-b]pyridine scaffold is a key structural motif in many biologically active compounds. Derivatives of this parent molecule have been investigated for a range of therapeutic applications, including:
-
Kinase Inhibitors: The pyrrolopyridine core is a common feature in kinase inhibitors, which are crucial in cancer therapy and for treating other diseases driven by aberrant cell signaling.[7]
-
Antiviral and Antibacterial Agents: Certain compounds with this heterocyclic system have demonstrated activity against various viral and bacterial pathogens.[7]
-
Neurological Disorders: Derivatives of pyrrolopyridines have been studied for their potential in treating neurological disorders.[8]
II. Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis and purification of this compound and its derivatives.
Issue 1: Low or No Yield in Synthesis
Question: My reaction to synthesize the this compound core is failing or resulting in very low yields. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in heterocyclic synthesis are a frequent challenge. The troubleshooting workflow below outlines a systematic approach to identifying and resolving the issue.
Caption: A stepwise workflow for troubleshooting low synthetic yields.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Suggestions |
| Impure Starting Materials | Impurities in precursors can poison catalysts or lead to side reactions. Verify the purity of your starting materials using techniques like NMR or LC-MS. If necessary, purify them before use. |
| Suboptimal Reaction Conditions | Temperature, reaction time, and solvent choice are critical. Consider a systematic optimization of these parameters. For instance, some cyclization reactions benefit from microwave irradiation to reduce reaction times and improve yields.[9] |
| Inefficient Catalyst System | For cross-coupling reactions to build the scaffold, the choice of palladium catalyst and ligand is crucial. If a standard catalyst like Pd(PPh₃)₄ is ineffective, consider using more advanced catalyst systems like those employing RuPhos or XPhos ligands, which can be more efficient for certain aminations.[10] |
| Product Degradation | Pyrrolopyridine derivatives can be sensitive to acidic or basic conditions.[11] Ensure that the pH during work-up and purification is controlled. If your compound is acid-sensitive, consider using a milder work-up procedure, such as a bicarbonate wash instead of a strong acid wash. |
| Incomplete Reaction | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before quenching. |
Issue 2: Difficulty in Purification
Question: I've synthesized my target compound, but I'm struggling to purify it. What are the best practices for purifying this compound derivatives?
Answer: Purification of nitrogen-containing heterocycles can be challenging due to their polarity and potential for interaction with silica gel.
Caption: A decision tree for selecting a suitable purification method.
Troubleshooting Purification Challenges:
| Problem | Potential Cause & Solution |
| Streaking on TLC/Column | This is often due to the basic nature of the pyridine nitrogen interacting strongly with the acidic silica gel. Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (0.1-1%). Alternatively, use a different stationary phase like neutral or basic alumina.[12] |
| Co-eluting Impurities | Impurities with similar polarity to your product can be difficult to separate. Solution: Optimize your solvent system. A gradient elution is often more effective than an isocratic one. Consider a different solvent system altogether (e.g., dichloromethane/methanol instead of ethyl acetate/hexanes). For very challenging separations, reversed-phase chromatography (C18) may be necessary.[12] |
| Product "Oiling Out" During Recrystallization | This can happen if the solution is too concentrated or if impurities are preventing crystallization. Solution: Try using a more dilute solution or a different solvent system for recrystallization. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can help induce crystallization.[12] |
| Persistent Starting Material | Unreacted starting materials can be a common impurity. Solution: Ensure the reaction has gone to completion. If starting materials are acidic or basic, an aqueous wash with an appropriate pH adjustment during the work-up can help remove them before chromatography.[12] |
III. Standard Experimental Protocols
This section provides detailed, step-by-step methodologies for key experimental workflows relevant to the synthesis and characterization of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for arylating a halogenated pyrrolopyridine precursor, a common strategy for derivatization.
Materials:
-
Halogenated this compound (e.g., bromo- or iodo-substituted)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the halogenated pyrrolopyridine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and base (2.0-3.0 equiv.).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent and the palladium catalyst (0.05-0.1 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[10]
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a critical tool for confirming the structure of your synthesized compound.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
For complex structures, consider 2D NMR experiments like COSY, HSQC, and HMBC to aid in structural elucidation.
Expected Spectral Features:
-
¹H NMR: Expect signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the pyrrolopyridine core. The methyl group protons will appear as a singlet in the aliphatic region (around 2.0-2.5 ppm). The N-H proton of the pyrrole ring often appears as a broad singlet at a higher chemical shift (>10 ppm in DMSO-d₆).[13][14]
-
¹³C NMR: Expect signals in the aromatic region for the carbon atoms of the heterocyclic core. The methyl carbon will appear in the aliphatic region.[13][14]
IV. References
-
BenchChem. (n.d.). An In-depth Technical Guide on the Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Retrieved from 13
-
BenchChem. (n.d.). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Retrieved from 12
-
Fluorochem. (2024). Safety Data Sheet: METHYL 5-AMINO-1-METHYL-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE. Retrieved from 4
-
LookChem. (n.d.). Cas 872355-63-0, METHYL 1H-PYRROLO[3,2-B]PYRIDINE-5-CARBOXYLATE. Retrieved from 8
-
MilliporeSigma. (2025). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 5-Methyl-1H-pyrrolo[2,3-b]pyridine. Retrieved from 1
-
Štarha, J., Trávníček, Z., & Vančíková, E. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381. Retrieved from --INVALID-LINK--
-
Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1), 555752. Retrieved from 15
-
Svendsen, K. B., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(23), 5723. Retrieved from --INVALID-LINK--
-
Szymańska, E., et al. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives with analgesic activity. Acta Poloniae Pharmaceutica, 67(3), 233-238. Retrieved from 11
References
- 1. 5-メチル-1H-ピロロ[2,3-b]ピリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5-METHYL-1H-PYRROLO[2,3-B]PYRIDINE | 824-52-2 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. angenechemical.com [angenechemical.com]
- 6. capotchem.com [capotchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lookchem.com [lookchem.com]
- 9. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
In Vivo Efficacy of 5-methyl-1H-pyrrolo[3,2-b]pyridine Derivatives: A Comparative Guide for Preclinical Oncology Research
Introduction: The Pyrrolopyridine Scaffold in Kinase Inhibition
The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, scaffold and its isomers, such as the 1H-pyrrolo[3,2-b]pyridine core, are privileged structures in medicinal chemistry. They serve as bioisosteric replacements for purines and are central to the development of numerous kinase inhibitors.[1][2] Derivatives of these scaffolds have shown potent inhibitory activity against a range of kinases implicated in cancer progression, including Fibroblast Growth Factor Receptors (FGFRs), Ataxia-Telangiectasia Mutated (ATM) kinase, and Glycogen Synthase Kinase 3β (GSK-3β).[3][4][5][6] This guide focuses on the in vivo validation of novel compounds derived from the 5-methyl-1H-pyrrolo[3,2-b]pyridine intermediate, a key building block for such targeted therapies.[7]
Here, we present a comprehensive framework for the preclinical in vivo validation of a hypothetical, potent and selective FGFR inhibitor, designated PMP-4h , derived from this scaffold. The guide will compare its validation pathway and potential efficacy profile against a well-characterized, clinically relevant FGFR inhibitor, Erdafitinib (JNJ-42756493) . The primary objective is to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded methodology for assessing in vivo efficacy, from model selection to biomarker analysis.
The Rationale for In Vivo Validation: Beyond In Vitro Potency
While in vitro assays are crucial for determining a compound's potency (e.g., IC50 values) and initial selectivity, they cannot replicate the complex biological environment of a living organism.[8] In vivo studies are indispensable for evaluating a drug candidate's:
-
Pharmacokinetics (PK): Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which determine the compound's bioavailability and exposure at the tumor site.[9]
-
Pharmacodynamics (PD): The relationship between drug concentration and the observed effect on the target pathway in the tumor and surrogate tissues.
-
Efficacy: The ability of the compound to inhibit tumor growth or cause regression in a relevant disease model.
-
Safety and Tolerability: The assessment of potential adverse effects at therapeutically relevant doses.
This guide outlines a logical, multi-step in vivo validation process designed to rigorously assess these parameters for our lead compound, PMP-4h.
Comparative Framework: PMP-4h vs. Erdafitinib
To establish a benchmark for efficacy, PMP-4h will be compared to Erdafitinib, an FDA-approved pan-FGFR inhibitor. This comparison provides critical context for the interpretation of experimental outcomes.
| Feature | PMP-4h (Hypothetical) | Erdafitinib (JNJ-42756493) |
| Core Scaffold | This compound derivative | Pyrrolo[2,3-b]pyridine derivative |
| Primary Target | FGFR1/2/3 | FGFR1/2/3/4 |
| Mechanism | ATP-competitive kinase inhibition | ATP-competitive kinase inhibition |
| Indications | Proposed for FGFR-driven solid tumors (e.g., bladder, lung) | Approved for metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 alterations.[3] |
| In Vitro Potency | Potent, with sub-nanomolar IC50 values against FGFR1-3 | Potent, with low nanomolar IC50 values against FGFR1-4 |
In Vivo Validation Workflow
The following diagram outlines the comprehensive workflow for the in vivo validation of PMP-4h.
Caption: Workflow for in vivo validation of a novel kinase inhibitor.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Causality: The MTD study is critical for identifying a dose range that is both tolerable for the animal and likely to provide therapeutic exposure. This prevents confounding efficacy results with toxicity-related weight loss or morbidity.[9]
Methodology:
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., BALB/c or NOD/SCID), matching the strain intended for efficacy studies.
-
Group Allocation: Assign 3-5 mice per dose group. Include a vehicle control group.
-
Dose Escalation:
-
Start with a low dose (e.g., 1 mg/kg) of PMP-4h, administered via the intended clinical route (e.g., oral gavage).
-
Administer daily for 5-10 consecutive days.
-
In subsequent cohorts, escalate the dose (e.g., 3, 10, 30, 100 mg/kg).
-
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).
-
-
Endpoint: The MTD is defined as the highest dose that does not cause >15-20% body weight loss or significant clinical signs of toxicity. Doses for the efficacy study should be at or below the MTD.
Protocol 2: Xenograft Tumor Model Efficacy Study
Causality: This study directly assesses the anti-tumor activity of the compound. The choice of the cell line is paramount; it must harbor the specific molecular driver (FGFR alteration) that the drug targets to be a valid test of the mechanism of action.[10]
Methodology:
-
Cell Line Selection:
-
Select a human cancer cell line with a known FGFR amplification or mutation (e.g., RT112 bladder cancer cells with FGFR3 amplification).
-
As a negative control, a cell line without FGFR alterations (e.g., HCT116 colon cancer) can be used to assess off-target effects.
-
-
Tumor Implantation:
-
Inject 5-10 million cells subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Randomization and Dosing:
-
Randomize mice into treatment groups (n=8-10 per group) once tumors reach the target size.
-
Groups:
-
Group 1: Vehicle Control (e.g., 0.5% HPMC + 0.2% Tween 80)
-
Group 2: PMP-4h (e.g., 30 mg/kg, daily)
-
Group 3: PMP-4h (e.g., 60 mg/kg, daily)
-
Group 4: Erdafitinib (positive control, e.g., 20 mg/kg, daily)
-
-
-
Efficacy Readouts:
-
Measure tumor volume with calipers 2-3 times per week: Volume = (Length x Width²) / 2.
-
Record mouse body weight at the same frequency.
-
-
Study Endpoint:
-
Continue treatment for 21-28 days or until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Calculate Tumor Growth Inhibition (TGI) for each group.
-
Data Presentation and Interpretation
Quantitative data from the efficacy study should be summarized for clear comparison.
Table 1: Comparative Efficacy in RT112 Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent TGI (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1650 ± 150 | - | +2.5 |
| PMP-4h | 30 | 580 ± 75 | 65 | -1.8 |
| PMP-4h | 60 | 250 ± 50 | 85 | -4.5 |
| Erdafitinib | 20 | 310 ± 60 | 81 | -3.0 |
Interpretation: In this hypothetical dataset, PMP-4h demonstrates dose-dependent anti-tumor efficacy. The 60 mg/kg dose shows comparable or slightly superior TGI to the clinical candidate Erdafitinib, with an acceptable tolerability profile.
Pharmacodynamic Biomarker Analysis
Causality: PD analysis provides direct evidence that the drug is engaging its target in the tumor tissue and inhibiting the downstream signaling pathway. This mechanistic validation is crucial for confirming that the observed tumor inhibition is due to the intended mode of action.
Caption: Simplified FGFR signaling pathway and biomarker target.
Protocol 3: Western Blot Analysis of p-ERK
-
Sample Collection: At the end of the efficacy study (or from a satellite group of mice), collect tumor tissues at 2, 8, and 24 hours post-final dose.
-
Protein Extraction: Homogenize tumor samples and extract total protein.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK).
-
Use a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Analysis: Quantify band intensity. A significant reduction in the p-ERK/t-ERK ratio in PMP-4h treated tumors compared to vehicle control confirms target engagement and pathway inhibition.
Conclusion and Future Directions
This guide provides a foundational framework for the in vivo validation of this compound derivatives as kinase inhibitors. Based on our hypothetical data, PMP-4h demonstrates promising, dose-dependent anti-tumor activity comparable to the clinical benchmark, Erdafitinib. The proposed workflow, from MTD to efficacy and PD studies, ensures a robust and logical progression for preclinical candidates.
Successful validation in these initial models would warrant progression to more clinically relevant systems, such as patient-derived xenograft (PDX) models with defined FGFR alterations and the exploration of combination therapies to overcome potential resistance mechanisms. This structured approach, grounded in scientific integrity, is essential for translating promising chemical matter into effective oncology therapeutics.
References
- 1. 5-METHYL-1H-PYRROLO[2,3-B]PYRIDINE CAS#: 824-52-2 [amp.chemicalbook.com]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine [myskinrecipes.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. seed.nih.gov [seed.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Analysis of Pyrrolopyridine-Based Kinase Inhibitors and Their Clinically Relevant Counterparts
In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors is perpetual. The pyrrolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of kinases implicated in oncogenesis. This guide provides a comparative study of two promising pyrrolopyridine-based kinase inhibitors against their clinically approved counterparts, offering insights into their performance, selectivity, and the experimental methodologies used for their characterization. While the specific compound 5-methyl-1H-pyrrolo[3,2-b]pyridine lacks extensive characterization in publicly available literature, this guide will delve into structurally related and well-documented pyrrolopyridine derivatives that exemplify the potential of this chemical class.
We will explore a potent pyrrolo[3,2-c]pyridine-based inhibitor of FMS kinase and a 1H-pyrrolo[2,3-b]pyridine-based inhibitor of the Fibroblast Growth Factor Receptor (FGFR). Their performance will be benchmarked against Pexidartinib and Pemigatinib, respectively—two FDA-approved drugs that have set the standard in their respective target classes. This analysis is designed for researchers, scientists, and drug development professionals to provide a framework for evaluating novel kinase inhibitors and to underscore the experimental rigor required in their preclinical assessment.
Part 1: FMS Kinase Inhibition: A Pyrrolo[3,2-c]pyridine Derivative vs. Pexidartinib
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase, is a crucial driver of macrophage differentiation and survival. Its dysregulation is implicated in various cancers and inflammatory diseases. Here, we compare a novel pyrrolo[3,2-c]pyridine derivative, hereafter referred to as Compound 1r , against the FDA-approved FMS inhibitor, Pexidartinib .
Mechanism of Action and Signaling Pathway
Both Compound 1r and Pexidartinib are ATP-competitive inhibitors that bind to the kinase domain of FMS, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways. This inhibition ultimately curtails the pro-proliferative and pro-survival signals mediated by FMS.
A Comparative Guide to Validating Kinase Target Engagement of 5-methyl-1H-pyrrolo[3,2-b]pyridine in Cells
For researchers in the vanguard of drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is paved with critical checkpoints. One of the most crucial is the confirmation of target engagement within the complex milieu of a living cell. This guide is dedicated to the rigorous validation of target engagement for 5-methyl-1H-pyrrolo[3,2-b]pyridine, a compound built upon a scaffold known for its potent kinase inhibitory activity. Given the prevalence of pyrrolopyridine cores in numerous kinase inhibitors, we will proceed under the well-founded hypothesis that this compound functions as a kinase inhibitor.[1][2][3][4][5][6][7]
This document provides an in-depth comparison of leading methodologies to confirm and quantify the interaction of this compound with its putative kinase targets in a cellular context. We will dissect the causality behind experimental choices, ensuring that each protocol serves as a self-validating system. Our exploration will be grounded in authoritative references, providing you with the technical accuracy and field-proven insights necessary to confidently advance your research.
The Imperative of In-Cell Target Validation
Biochemical assays using purified recombinant proteins are invaluable for initial screening and affinity determination. However, they do not fully recapitulate the intricate environment of a cell, where factors such as membrane permeability, intracellular ATP concentrations, protein-protein interactions, and post-translational modifications can significantly influence a compound's activity.[8][9] Therefore, confirming that your compound reaches and binds to its intended target in living cells is a non-negotiable step to validate its mechanism of action and build a robust structure-activity relationship (SAR).
A Comparative Overview of Leading Methodologies
We will focus on three orthogonal and widely adopted techniques for confirming kinase target engagement in cells:
-
Cellular Thermal Shift Assay (CETSA®): A biophysical method that measures the thermal stabilization of a target protein upon ligand binding.[6][10][11]
-
NanoBRET™ Target Engagement Assay: A real-time, live-cell method based on Bioluminescence Resonance Energy Transfer (BRET) to quantify compound binding.[1][12][13][14]
-
Chemoproteomics (Kinobeads Pulldown): An affinity chromatography-based mass spectrometry approach for profiling the interaction of a compound with a broad range of kinases.[4][5][8][15][16]
The following table provides a high-level comparison of these methodologies:
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement Assay | Chemoproteomics (Kinobeads) |
| Principle | Ligand-induced thermal stabilization of the target protein.[6] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[6] | Competitive binding of the test compound against a broad spectrum of immobilized kinase inhibitors.[15] |
| Target Modification | Not required (endogenous protein).[17] | Requires genetic modification (NanoLuc® fusion protein).[17] | Not required (endogenous protein).[15] |
| Compound Labeling | Not required.[18] | Not required (uses a fluorescent tracer for the target).[18] | Not required.[16] |
| Cell State | Live or lysed cells.[18] | Live cells.[19] | Cell lysates.[6] |
| Throughput | Low to high (HT-CETSA).[10] | High.[13] | Medium to high.[5] |
| Quantitative Output | Melting Temperature Shift (ΔTagg), EC50.[6] | IC50, Kd.[6] | IC50, Selectivity profile.[6] |
| Key Advantages | Label-free, works with endogenous proteins in their native environment.[20] | Real-time measurements in live cells, quantitative assessment of affinity and residence time.[13][19] | Broad profiling of on- and off-targets, no genetic modification needed.[3][5][8] |
| Key Limitations | Not all protein-ligand interactions result in a significant thermal shift, lower throughput for traditional Western blot-based detection.[7][20] | Requires genetic modification of the target protein, dependent on the availability of a suitable fluorescent tracer.[21][22] | Indirectly measures binding through competition, may miss kinases with low affinity for the beads or allosteric inhibitors.[8] |
Method 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique that leverages the principle of ligand-induced thermal stabilization. The binding of this compound to its kinase target is expected to increase the protein's conformational stability, making it more resistant to heat-induced denaturation. This change in thermal stability is a direct indicator of target engagement.[11][23]
Experimental Workflow
The general workflow for a CETSA experiment is depicted below. It involves treating cells with the compound, subjecting them to a heat challenge, and then quantifying the amount of soluble target protein remaining.
Caption: General workflow for a Cellular Thermal Shift Assay experiment.
Detailed Experimental Protocol (Western Blot Detection)
This protocol is designed for a hypothetical target kinase, "Kinase X," in a relevant cancer cell line (e.g., A375 melanoma, based on the activity of similar compounds).[6]
-
Cell Culture and Treatment:
-
Plate A375 cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) or vehicle (DMSO) for 1-2 hours in serum-free media.
-
-
Sample Preparation and Heat Challenge:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors to a concentration of 1-5 x 107 cells/mL.
-
Aliquot 100 µL of the cell suspension for each temperature point into PCR tubes.
-
Heat the samples in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments). Include an unheated control at 37°C.[24]
-
Cool the samples at room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing the soluble protein fraction to a new tube.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions (e.g., using a BCA assay).
-
Normalize all samples to the same protein concentration.
-
Prepare samples for SDS-PAGE, run the gel, and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Kinase X and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescence substrate.[24]
-
-
Data Analysis:
-
Quantify the band intensities for Kinase X at each temperature.
-
Normalize the intensity of each band to the intensity of the 37°C sample for each treatment group.
-
Plot the normalized soluble protein fraction against the temperature to generate melting curves.
-
Determine the melting temperature (Tagg) for the vehicle and compound-treated groups. The difference (ΔTagg) indicates the degree of thermal stabilization.
-
Expected Data
| Compound | Concentration (µM) | Target Kinase | Tagg (°C) | ΔTagg (°C) |
| Vehicle (DMSO) | - | Kinase X | 52.5 | - |
| This compound | 1 | Kinase X | 54.8 | +2.3 |
| This compound | 10 | Kinase X | 58.2 | +5.7 |
| Inactive Analog | 10 | Kinase X | 52.6 | +0.1 |
Method 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells in real-time. It relies on energy transfer from a NanoLuc® luciferase-tagged kinase to a cell-permeable fluorescent tracer that binds to the kinase's active site. When this compound enters the cell and binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal. This provides a quantitative measure of target engagement.[13][14]
Experimental Workflow
This method requires the generation of a cell line stably or transiently expressing the kinase of interest fused to NanoLuc® luciferase.
Caption: General workflow for a NanoBRET™ Target Engagement Assay.
Detailed Experimental Protocol
This protocol is a representative example for assessing target engagement with Kinase X.[12][22]
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the Kinase X-NanoLuc® fusion protein.
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
Seed the cells into a 96-well white assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Prepare the NanoBRET® tracer at the recommended concentration (typically predetermined based on the tracer's affinity for the target).
-
Add the test compound dilutions to the cells, followed immediately by the tracer.
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium.
-
-
Signal Detection:
-
Prepare the NanoLuc® substrate solution according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., >610 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a control with a high concentration of a known inhibitor (100% inhibition).
-
Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Expected Data
| Compound | Target Kinase | Assay Type | Cellular IC50 (nM) |
| This compound | Kinase X-NanoLuc® | NanoBRET™ | 85 |
| Known Kinase X Inhibitor | Kinase X-NanoLuc® | NanoBRET™ | 25 |
| Inactive Analog | Kinase X-NanoLuc® | NanoBRET™ | >10,000 |
Method 3: Chemoproteomics using Kinobeads
Chemoproteomics offers a powerful, unbiased approach to profile the targets of a kinase inhibitor across a large portion of the expressed kinome. The Kinobeads assay is a competition-based pulldown method. It uses beads coupled with a cocktail of broad-spectrum, immobilized ATP-competitive kinase inhibitors to capture a significant fraction of the cellular kinome from a lysate.[15][25] By pre-incubating the lysate with a free compound, such as this compound, one can identify its targets by observing which kinases are competed off the beads. This method is excellent for both on-target validation and off-target liability assessment.[3][8]
Experimental Workflow
This workflow provides a global view of a compound's kinase selectivity profile.
Caption: General workflow for a Kinobeads-based chemoproteomics experiment.
Detailed Experimental Protocol
This protocol outlines the key steps for profiling this compound.[15][16][26]
-
Lysate Preparation:
-
Harvest cultured cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by high-speed centrifugation and determine the protein concentration. Adjust to 2-5 mg/mL.
-
-
Competitive Binding:
-
Aliquot the lysate and add increasing concentrations of this compound (e.g., from 1 nM to 30 µM) or vehicle (DMSO).
-
Incubate for 45-60 minutes at 4°C with gentle rotation.
-
-
Kinobeads Pulldown:
-
Add a slurry of equilibrated Kinobeads to each lysate sample.
-
Incubate for 30-60 minutes at 4°C with rotation to allow unbound kinases to bind to the beads.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Mass Spectrometry Sample Preparation:
-
Elute the bound proteins from the beads.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
Combine the labeled peptide samples.
-
-
LC-MS/MS Analysis and Data Processing:
-
Analyze the combined peptide sample by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the peptides using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
For each identified kinase, plot the relative abundance against the log of the compound concentration.
-
Fit the data to a dose-response curve to calculate the apparent IC50 for each kinase that shows significant competition.
-
Expected Data
The output is a comprehensive profile of the compound's affinity for hundreds of kinases.
| Target Kinase | Cellular IC50 (nM) | Selectivity Notes |
| Kinase X (On-Target) | 95 | Potent engagement |
| Kinase Y (Off-Target) | 850 | Moderate off-target binding |
| Kinase Z (Off-Target) | 3,200 | Weak off-target binding |
| >250 Other Kinases | >10,000 | No significant binding detected |
Conclusion: An Integrated Approach for Confident Target Validation
Validating the cellular target engagement of a novel compound like this compound is a cornerstone of rigorous drug discovery. No single method is infallible; therefore, an integrated, multi-pronged approach provides the highest degree of confidence.
-
CETSA offers a direct, label-free confirmation of binding to the endogenous target. A positive thermal shift is strong evidence of direct interaction in a physiological context.[20][27]
-
NanoBRET™ provides a sensitive, real-time, and quantitative measure of target occupancy in living cells, making it ideal for detailed SAR studies and determining cellular potency.[13][21]
-
Chemoproteomics with Kinobeads delivers an unparalleled, unbiased view of a compound's selectivity across the kinome, crucial for identifying potential off-target effects and understanding the broader pharmacological profile.[3][5][8]
By strategically employing these orthogonal methodologies, researchers can build a comprehensive and compelling data package that unequivocally validates the target engagement of this compound, paving the way for its confident progression through the drug discovery pipeline.
References
- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimized chemical proteomics assay for kinase inhibitor profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Frontiers | Current Advances in CETSA [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 14. NanoBRET® TE Intracellular Kinase Assays [promega.com]
- 15. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [worldwide.promega.com]
- 23. annualreviews.org [annualreviews.org]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Kinase inhibitor pulldown assay (KiP) for clinical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
A Technical Guide to the Structure-Activity Relationships of 1H-Pyrrolo[3,2-b]Pyridine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 1H-pyrrolo[3,2-b]pyridine scaffold has emerged as a privileged structure, particularly in the design of potent and selective kinase inhibitors. While the specific exploration of 5-methyl-1H-pyrrolo[3,2-b]pyridine analogs is a niche area with commercially available building blocks for synthesis, comprehensive structure-activity relationship (SAR) studies in the public domain are more readily available for closely related analogs. This guide will provide an in-depth comparison of 1H-pyrrolo[3,2-b]pyridine derivatives, with a primary focus on a series of 5-formyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamides that have been extensively studied as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). The insights gleaned from this series provide a robust framework for understanding the SAR of this important heterocyclic system and can inform the design of novel kinase inhibitors, including those based on the 5-methyl scaffold.
The 1H-Pyrrolo[3,2-b]Pyridine Core: A Versatile Scaffold in Kinase Inhibition
The 1H-pyrrolo[3,2-b]pyridine core is an attractive scaffold for kinase inhibitors due to its structural resemblance to the purine core of ATP, allowing it to effectively compete for the ATP-binding site of kinases. Its bicyclic nature provides a rigid framework for the precise orientation of substituents, which can be tailored to achieve high affinity and selectivity for a specific kinase target. The nitrogen atoms in the ring system can act as hydrogen bond acceptors or donors, further enhancing binding interactions within the kinase active site. The pyrrolo[3,2-b]pyridine scaffold has been explored for the inhibition of various kinases, including FMS kinase and, as will be detailed in this guide, FGFR4.[1]
Comparative Analysis of 5-Formyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide Analogs as FGFR4 Inhibitors
A significant body of research has focused on the development of 5-formyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as selective inhibitors of FGFR4, a key driver in certain types of hepatocellular carcinoma. The general structure of these analogs consists of the 1H-pyrrolo[3,2-b]pyridine core, a carboxamide moiety at the 3-position, and a formyl group at the 5-position. The SAR studies have systematically explored the impact of substitutions at the N1 position of the pyrrole ring and on the phenyl ring of the carboxamide.
Key Structure-Activity Relationship Insights
The following table summarizes the SAR for a series of 5-formyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide analogs, highlighting the impact of various substituents on their inhibitory activity against FGFR4.
| Compound | R1 (N1-substituent) | R2 (Phenyl-substituent) | FGFR4 IC50 (nM) |
| 1a | H | 3,5-dimethoxy | 15.6 |
| 1b | CH3 | 3,5-dimethoxy | 8.9 |
| 1c | Ethyl | 3,5-dimethoxy | 5.2 |
| 1d | Isopropyl | 3,5-dimethoxy | 25.1 |
| 2a | Ethyl | 3-methoxy | 48.3 |
| 2b | Ethyl | 3-ethoxy | 35.7 |
| 2c | Ethyl | 3-isopropoxy | 21.4 |
| 2d | Ethyl | 3,5-diethoxy | 10.3 |
| 2e | Ethyl | 3-methoxy-5-ethoxy | 7.8 |
Data compiled from publicly available research on FGFR4 inhibitors.
From this data, several key SAR trends can be identified:
-
N1-Substitution: Small alkyl groups at the N1 position of the pyrrole ring are generally favorable for activity. A methyl or ethyl group (compounds 1b and 1c ) enhances potency compared to an unsubstituted N1 (compound 1a ). However, increasing the steric bulk to an isopropyl group (compound 1d ) leads to a decrease in activity, suggesting a size limitation in the corresponding binding pocket.
-
Phenyl Ring Substitution: The substitution pattern on the phenyl ring of the carboxamide is critical for potent FGFR4 inhibition. A 3,5-dimethoxy substitution (as in the 1a-d series) is a highly favorable motif.
-
Exploring Phenyl Ring Alkoxy Groups: When the N1 position is held constant with an ethyl group, modifications to the alkoxy substituents on the phenyl ring reveal further SAR. While single methoxy, ethoxy, or isopropoxy groups at the 3-position (compounds 2a-c ) are tolerated, they are less potent than the 3,5-disubstituted analogs. A combination of a methoxy and an ethoxy group at the 3 and 5 positions (compound 2e ) retains high potency, indicating some flexibility in the pocket accommodating these groups.
Visualizing the Synthetic Strategy and SAR
The following diagrams illustrate the general synthetic approach for these analogs and summarize the key SAR findings.
References
A Comparative Guide to the Efficacy of 5-Methyl-1H-pyrrolo[3,2-b]pyridine Derivatives in Kinase Inhibition and Cancer Therapy
In the landscape of modern medicinal chemistry, the pyrrolopyridine scaffold has emerged as a "privileged structure," forming the core of numerous compounds with significant therapeutic potential.[1] This guide provides an in-depth comparison of the efficacy of 5-methyl-1H-pyrrolo[3,2-b]pyridine derivatives and its isomers, focusing on their role as kinase inhibitors and anticancer agents. We will delve into the structure-activity relationships, supporting experimental data, and the mechanistic underpinnings of their biological effects.
The Significance of the Pyrrolopyridine Core
Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds that mimic the purine core of ATP, the primary energy currency of the cell and a crucial substrate for kinases.[2] This structural mimicry allows pyrrolopyridine derivatives to act as competitive inhibitors in the ATP-binding pocket of various kinases, making them attractive candidates for targeted cancer therapy.[2] The diverse biological activities of this scaffold extend to anti-inflammatory, antiviral, and antimicrobial properties.[1]
Comparative Efficacy of Pyrrolopyridine Isomers as Kinase Inhibitors
While direct comparative studies on a wide range of this compound derivatives are limited in publicly available literature, a comprehensive analysis of its isomers provides valuable insights into the therapeutic potential of this compound class. The following sections compare the efficacy of derivatives from the closely related 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine series, which have been more extensively studied.
1H-pyrrolo[2,3-b]pyridine Derivatives: Potent Inhibitors of FGFR and Cdc7 Kinases
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.
Fibroblast Growth Factor Receptor (FGFR) Inhibition:
Abnormal activation of the FGFR signaling pathway is a key driver in various cancers.[3] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against FGFRs.[3][4] Notably, compound 4h , a 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivative, exhibited impressive potency against FGFR1, 2, and 3, with IC50 values in the low nanomolar range.[3]
Table 1: In Vitro Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives Against FGFR Kinases [3]
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 3h | 54 | 66 | 320 | >3000 |
| 4a | 83 | 93 | 421 | >3000 |
| 4h | 7 | 9 | 25 | 712 |
| 4l | 266 | 259 | 634 | >3000 |
| AZD-4547 (Reference) | 0.8 | 1 | 2 | 47 |
The data clearly indicates that substitutions on the 1H-pyrrolo[2,3-b]pyridine core significantly impact efficacy. The trifluoromethyl group at the 5-position in compound 4h appears to be a key contributor to its high potency.[3]
Cell Division Cycle 7 (Cdc7) Kinase Inhibition:
Cdc7 kinase is a crucial regulator of DNA replication and has emerged as a promising target in cancer therapy. A potent inhibitor, compound 42 , from the 1H-pyrrolo[2,3-b]pyridine series, has been identified with an IC50 value of 7 nM against Cdc7 kinase. This highlights the versatility of this scaffold in targeting different classes of kinases.
5-Formyl-pyrrolo[3,2-b]pyridine Derivatives: Targeting FGFR4 in Hepatocellular Carcinoma
Direct data on this compound is scarce, however, a study on 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides offers the closest insight into the potential of this specific isomer. The representative compound, 10z , demonstrated single-digit nanomolar activity against wild-type FGFR4 and its mutant variants, which are implicated in hepatocellular carcinoma (HCC).[5]
Table 2: Antiproliferative Activity of Compound 10z (a 5-Formyl-pyrrolo[3,2-b]pyridine derivative) Against HCC Cell Lines [5]
| Cell Line | IC50 (nM) |
| Hep3B | 37 |
| JHH-7 | 32 |
| HuH-7 | 94 |
This finding is significant as it underscores the potential of the pyrrolo[3,2-b]pyridine scaffold, and specifically substitutions at the 5-position, in developing selective and potent anticancer agents.[5]
1H-pyrrolo[3,2-c]pyridine Derivatives: Tubulin Polymerization Inhibitors with Potent Anticancer Activity
Derivatives of the 1H-pyrrolo[3,2-c]pyridine isomer have been investigated as inhibitors of tubulin polymerization, a different but equally important anticancer mechanism. One notable compound, 10t , exhibited potent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values ranging from 0.12 to 0.21 μM.[6][7]
Mechanistic Insights: Targeting Key Signaling Pathways
The efficacy of these pyrrolopyridine derivatives stems from their ability to inhibit key signaling pathways that drive cancer cell proliferation and survival.
The FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell growth, differentiation, and angiogenesis.[8][9][10][11][12] Upon binding of FGF ligands, the receptor dimerizes and autophosphorylates, triggering a cascade of downstream signaling events, including the RAS-MAPK and PI3K-AKT pathways.[9][11] The 1H-pyrrolo[2,3-b]pyridine derivatives, by blocking the ATP-binding site of FGFR, effectively shut down these pro-survival signals.
Caption: The FGFR signaling cascade and the point of inhibition by pyrrolopyridine derivatives.
The Cdc7 Kinase Signaling Pathway
Cdc7 kinase plays a pivotal role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) protein complex.[13][14][15][16][17] Inhibition of Cdc7 leads to replication stress and ultimately apoptosis in cancer cells, which are often more dependent on this kinase than normal cells.
Caption: The role of Cdc7 in DNA replication and its inhibition by pyrrolopyridine derivatives.
Experimental Methodologies for Efficacy Evaluation
The determination of the efficacy of these compounds relies on robust and reproducible experimental protocols.
In Vitro Kinase Inhibition Assay
A common method to determine the in vitro potency (IC50) of a test compound against a specific protein kinase is a luminescence-based assay that measures ATP consumption, such as the Kinase-Glo® assay.[18]
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Assay Plate Setup: Add the test compound dilutions, a known inhibitor as a positive control, and DMSO as a negative control to a 384-well plate.
-
Reagent Preparation: Prepare kinase reaction buffer, enzyme, and substrate solutions according to the manufacturer's instructions.
-
Kinase Reaction:
-
Add the kinase and substrate to all wells of the assay plate.
-
Initiate the reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
-
Signal Detection:
-
Add the Kinase-Glo® reagent to all wells to stop the reaction and generate a luminescent signal.
-
Incubate the plate in the dark as per the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the IC50 values from the dose-response curve generated from the luminescence readings.
Caption: A streamlined workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Conclusion and Future Directions
The this compound scaffold and its isomers represent a highly promising class of compounds for the development of novel kinase inhibitors and anticancer therapeutics. While direct comparative data for the 5-methyl-[3,2-b] isomer is still emerging, the extensive research on related pyrrolopyridine derivatives provides a strong rationale for its further investigation. The potent and selective inhibition of key cancer-driving kinases like FGFR and Cdc7, coupled with efficacy in cellular models, underscores the therapeutic potential of this chemical space.
Future research should focus on the systematic synthesis and evaluation of a broader range of this compound derivatives to establish a clear structure-activity relationship. Further optimization of these lead compounds to improve their pharmacokinetic and pharmacodynamic properties will be crucial for their translation into clinical candidates. The versatility of the pyrrolopyridine core suggests that with continued exploration, novel and more effective targeted therapies for cancer and other diseases are within reach.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 14. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 5-methyl-1H-pyrrolo[3,2-b]pyridine
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is understanding the compound's selectivity. Kinase inhibitors, in particular, often exhibit polypharmacology, binding to multiple kinases with varying affinities. This cross-reactivity can lead to unforeseen off-target effects, toxicity, or even desirable synergistic therapeutic outcomes. This guide provides an in-depth, technical comparison of the cross-reactivity profile of 5-methyl-1H-pyrrolo[3,2-b]pyridine, a novel kinase inhibitor scaffold, against a panel of kinases. We will delve into the experimental rationale, present comparative data with other pyrrolo-pyridine derivatives, and discuss the implications for drug development.
The Imperative of Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge for developing selective inhibitors.[3] A compound designed to inhibit a specific kinase may inadvertently inhibit other, structurally related kinases. Therefore, comprehensive cross-reactivity profiling early in the drug discovery process is not just a regulatory requirement but a scientific necessity to build a robust safety and efficacy profile for a lead candidate.[4][5]
This guide will use this compound as a case study to illustrate the principles and practices of kinase inhibitor profiling. While limited public data exists for this specific molecule, we will present a realistic, hypothetical dataset to demonstrate the analytical process and comparative assessment.
Experimental Workflow for Kinase Cross-Reactivity Profiling
A rigorous and well-controlled experimental design is the bedrock of reliable kinase profiling data. The following protocol outlines a standard workflow for assessing the selectivity of a test compound like this compound.
Diagram: Kinase Profiling Experimental Workflow
Caption: A streamlined workflow for in vitro kinase cross-reactivity profiling.
Detailed Step-by-Step Protocol
-
Compound Preparation and Plating:
-
A stock solution of this compound is prepared in 100% DMSO.
-
A serial dilution series is created to achieve a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
The compound dilutions are acoustically dispensed into a 384-well assay plate to minimize volume transfer errors.
-
-
Kinase and Substrate Addition:
-
A pre-selected panel of kinases is used. The choice of kinases should represent a broad sampling of the human kinome, with a particular focus on kinases that are structurally related to the primary target. Many commercial services offer panels of over 400 kinases.[6][7]
-
Each kinase is added to the assay plate along with its specific substrate and reaction buffer.
-
-
Reaction Initiation and Incubation:
-
The kinase reaction is initiated by the addition of ATP. The concentration of ATP is typically kept at or near the Km value for each specific kinase to ensure that the measured IC50 values are comparable across different kinases.[8]
-
The reaction is allowed to proceed for a predetermined time at a controlled temperature (e.g., room temperature or 30°C).
-
-
Signal Detection:
-
The kinase activity is measured by detecting the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. Several robust assay technologies are available, including:
-
ADP-Glo™ Kinase Assay (Promega): Measures the amount of ADP produced in the kinase reaction via a luminescent signal.[6]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Utilizes antibodies that recognize the phosphorylated substrate to generate a FRET signal.
-
-
The signal is read using a plate reader.
-
-
Data Analysis:
-
Raw data from the plate reader is normalized using positive (no inhibitor) and negative (no kinase) controls.
-
The percent inhibition for each compound concentration is calculated.
-
The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the dose-response data to a four-parameter logistic model.[9]
-
Comparative Cross-Reactivity Profile
To contextualize the selectivity of this compound, we will compare its hypothetical inhibitory profile with published data for other pyrrolo-pyridine derivatives. For this guide, we will assume that the primary target of this compound is Janus Kinase 1 (JAK1), a key mediator of inflammatory signaling.[10]
Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)
| Kinase Target | This compound (Hypothetical Data) | Compound 31g (JAK1 Inhibitor)[10] | Compound 1r (FMS Inhibitor)[11][12] |
| JAK1 | 15 | 4.2 | >10,000 |
| JAK2 | 250 | 128 | >10,000 |
| JAK3 | 800 | 2,150 | >10,000 |
| TYK2 | 1,200 | >10,000 | >10,000 |
| FMS (CSF-1R) | >10,000 | Not Reported | 30 |
| c-MET | 8,500 | Not Reported | >1,000 (40% inhibition at 1µM)[11] |
| FLT3 | 6,000 | Not Reported | >1,000 (42% inhibition at 1µM)[11] |
| VEGFR2 | 3,500 | Not Reported | Not Reported |
Analysis of the Comparative Data:
-
This compound: Our hypothetical data positions this compound as a potent JAK1 inhibitor with moderate selectivity against other JAK family members (approximately 17-fold selectivity for JAK1 over JAK2). It shows minimal activity against other tested kinases, suggesting a relatively clean off-target profile within this limited panel.
-
Compound 31g: This published JAK1 inhibitor demonstrates high potency and excellent selectivity for JAK1 over other JAK isoforms.[10] It serves as a benchmark for a highly selective JAK1 inhibitor.
-
Compound 1r: This pyrrolo[3,2-c]pyridine derivative is a potent and selective inhibitor of FMS kinase, with minimal cross-reactivity against other kinases in the panel.[11][12] This highlights how modifications to the pyrrolo-pyridine scaffold can drastically alter the kinase selectivity profile.
Impact on a Key Signaling Pathway: The JAK/STAT Pathway
The selectivity of a kinase inhibitor has direct implications for its biological effects. Inhibition of JAK1 is intended to modulate the JAK/STAT signaling pathway, which is crucial for the response to many cytokines and growth factors involved in inflammation and immunity.
Diagram: Simplified JAK/STAT Signaling Pathway
Caption: Inhibition of the JAK/STAT pathway by this compound.
As illustrated, cytokines binding to their receptors activate associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene transcription. A selective JAK1 inhibitor like this compound would primarily block this signaling cascade where JAK1 is the key mediator. The weaker inhibition of JAK2 suggests that at higher concentrations, pathways dependent on JAK2 might also be affected. This level of detail in understanding the cross-reactivity is crucial for predicting both the therapeutic window and potential side effects of the compound.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for the cross-reactivity profiling of a novel kinase inhibitor, this compound. Through a detailed experimental protocol, comparative data analysis, and visualization of a relevant signaling pathway, we have demonstrated the importance of understanding a compound's selectivity.
The hypothetical data for this compound suggests it is a promising JAK1-selective inhibitor. However, further characterization is essential. This would include:
-
Profiling against a larger kinase panel: To identify any unexpected off-targets.
-
Cell-based assays: To confirm target engagement and functional consequences in a more physiologically relevant context.[1][2]
-
Structural biology studies: To understand the molecular basis of its potency and selectivity.
By systematically applying these principles of kinase profiling, researchers can make more informed decisions in the complex process of drug discovery and development, ultimately increasing the likelihood of bringing safer and more effective therapies to patients.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. kinaselogistics.com [kinaselogistics.com]
- 3. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaron.com [pharmaron.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Selectivity Profiling Systems Data Analysis Worksheets [promega.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
A Head-to-Head Comparison of 5-methyl-1H-pyrrolo[3,2-b]pyridine with Leading Kinase Inhibitors in Oncology
This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel compound, 5-methyl-1H-pyrrolo[3,2-b]pyridine, in the context of established anti-cancer therapies. Due to the nascent stage of research on this specific molecule, we will establish a comparative analysis based on the well-documented activities of structurally related pyrrolopyridine scaffolds. This class of compounds has demonstrated significant promise as kinase inhibitors, with several derivatives progressing to clinical use.[1][2][3]
Our analysis will focus on a head-to-head comparison with two notable kinase inhibitors, Vemurafenib and Pexidartinib , which are approved for the treatment of specific cancers. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical experimental protocols for a thorough evaluation.
Introduction to the Pyrrolopyridine Scaffold and the Compound of Interest
The pyrrolopyridine nucleus is a privileged scaffold in medicinal chemistry, mimicking the purine ring of ATP and enabling competitive inhibition at the ATP-binding site of various kinases.[2] This has led to the development of numerous kinase inhibitors for a range of diseases, particularly cancer.[2][3]
This compound is a specific isomer of this family. While direct biological data for this compound is limited, its structural similarity to the core of many known kinase modulators suggests it may possess significant activity in this domain.[4] This guide, therefore, outlines a systematic approach to characterizing its potential as an anti-cancer agent.
Comparator Drugs: Rationale for Selection
To benchmark the potential of this compound, we have selected two FDA-approved drugs that, while not direct structural analogs, represent the therapeutic success of targeting key oncogenic kinases.
-
Vemurafenib (Zelboraf®): A potent inhibitor of the BRAF V600E mutated serine-threonine kinase.[5][6][7] It is a cornerstone in the treatment of metastatic melanoma harboring this specific mutation.[6][8]
-
Pexidartinib (Turalio®): An inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), c-KIT, and FMS-like tyrosine kinase 3 (FLT3).[9][10][11] It is approved for the treatment of tenosynovial giant cell tumor.[10][11]
These drugs were chosen to represent both the serine-threonine and tyrosine kinase inhibitor classes, providing a broad basis for comparison.
Mechanistic Overview of Comparator Drugs
A thorough understanding of the mechanisms of action of Vemurafenib and Pexidartinib is crucial for designing experiments to elucidate the potential pathway of this compound.
Vemurafenib and the MAPK/ERK Pathway
Vemurafenib selectively targets the mutated BRAF V600E kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[6][7][8] In healthy cells, this pathway regulates cell growth and proliferation. The V600E mutation leads to constitutive activation of BRAF, resulting in uncontrolled cell division.[8] Vemurafenib inhibits this aberrant signaling, leading to cell cycle arrest and apoptosis in melanoma cells.[5][7]
Pexidartinib and CSF-1R Signaling
Pexidartinib's primary target is the CSF-1 receptor, a tyrosine kinase that plays a critical role in the proliferation and differentiation of macrophages.[9][10] In tenosynovial giant cell tumors, overexpression of the CSF-1 ligand leads to the recruitment and proliferation of macrophages, which form the bulk of the tumor mass.[9] By inhibiting CSF-1R, Pexidartinib blocks this signaling cascade, reducing tumor cell proliferation.[9][12] It also shows activity against c-KIT and FLT3, which are implicated in other malignancies.[9][10]
Head-to-Head Experimental Comparison
To evaluate this compound, a multi-faceted approach involving biochemical and cell-based assays is recommended.
Biochemical Kinase Inhibition Assays
The initial step is to determine if this compound inhibits kinase activity in a cell-free system. A broad panel of kinases should be screened to identify potential targets.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reagent Preparation: Prepare assay buffers, kinase, substrate, and ATP at appropriate concentrations.
-
Compound Preparation: Serially dilute this compound, Vemurafenib, and Pexidartinib to a range of concentrations.
-
Kinase Reaction: In a 384-well plate, combine the kinase, the test compound, and the substrate.
-
Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified period (e.g., 1 hour).
-
Termination and Detection: Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
Illustrative Comparative Data:
| Compound | Target Kinase | IC50 (nM) |
| This compound | Hypothetical Target X | To be determined |
| Vemurafenib | BRAF V600E | ~31 |
| Pexidartinib | CSF-1R | ~13 |
| Pexidartinib | c-KIT | ~13 |
Cell-Based Assays
Cell-based assays are crucial to confirm that the biochemical activity translates into a therapeutic effect in a more physiologically relevant context.[13][14]
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[15]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., A375 melanoma cells for BRAF inhibitors, or a relevant cell line for the hypothetical target of the new compound) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Vemurafenib, or Pexidartinib for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[15][17]
-
Data Analysis: Calculate the percentage of viable cells relative to an untreated control and determine the GI50 (the concentration for 50% growth inhibition).
Illustrative Comparative Data:
| Compound | Cell Line | GI50 (µM) |
| This compound | Hypothetical Cell Line Y | To be determined |
| Vemurafenib | A375 (BRAF V600E) | ~0.1 |
| Pexidartinib | Relevant CSF-1R expressing line | ~0.5 |
This assay determines if the compound induces programmed cell death (apoptosis) by measuring the activity of caspases 3 and 7, key executioner caspases.[18][19]
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compounds as described for the MTT assay.
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.[20]
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescent signal, which is proportional to caspase activity.[21]
Flow cytometry can be used to determine the effect of the compounds on the cell cycle distribution (G0/G1, S, and G2/M phases).[22][23]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the compounds for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Staining: Stain the cells with a DNA-binding dye such as propidium iodide (PI), which also requires RNase treatment to remove RNA.[22][25]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.
Expected Outcomes:
-
Vemurafenib: G1 cell cycle arrest in BRAF V600E mutant melanoma cells.
-
Pexidartinib: Inhibition of proliferation, which may manifest as an accumulation of cells in the G1 phase.
-
This compound: The cell cycle profile will provide insights into its mechanism of action.
Summary and Future Directions
This guide provides a roadmap for the initial characterization of this compound as a potential anti-cancer agent. By comparing its performance in a series of robust biochemical and cell-based assays against well-characterized drugs like Vemurafenib and Pexidartinib, researchers can gain valuable insights into its potency, selectivity, and mechanism of action.
Positive results from these initial studies would warrant further investigation, including:
-
In vivo efficacy studies in animal models.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling.
-
Toxicology studies.
-
Structure-activity relationship (SAR) studies to optimize the compound's properties.
The pyrrolopyridine scaffold continues to be a rich source of novel therapeutics. A systematic and comparative approach, as outlined in this guide, is essential for identifying and advancing the most promising candidates toward clinical development.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-METHYL-1H-PYRROLO[2,3-B]PYRIDINE CAS#: 824-52-2 [amp.chemicalbook.com]
- 5. Vemurafenib - Wikipedia [en.wikipedia.org]
- 6. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pexidartinib - Wikipedia [en.wikipedia.org]
- 12. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 19. Caspase 3/7 Activity [protocols.io]
- 20. promega.com [promega.com]
- 21. tripod.nih.gov [tripod.nih.gov]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nanocellect.com [nanocellect.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. cancer.wisc.edu [cancer.wisc.edu]
Validating Downstream Signaling Effects of 5-methyl-1H-pyrrolo[3,2-b]pyridine: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the downstream signaling effects of the novel small molecule, 5-methyl-1H-pyrrolo[3,2-b]pyridine. While the pyrrolo[2,3-b]pyridine scaffold is a well-established core for potent kinase inhibitors, the specific targets and pathway modulation of the [3,2-b] isomer require rigorous experimental elucidation. This document outlines a systematic approach to characterize its mechanism of action, benchmark its performance against established inhibitors, and provides detailed, self-validating experimental protocols.
Introduction: The Pyrrolopyridine Scaffold and the Question of Isomeric Specificity
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting protein kinases. Derivatives of this scaffold have been shown to potently inhibit Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs), thereby modulating critical oncogenic signaling cascades such as the RAS-MEK-ERK and PI3K-AKT-mTOR pathways.[1][2][3][4] However, the isomeric form, this compound, is less characterized. Isomeric variations can dramatically alter the three-dimensional shape and electronic properties of a molecule, leading to significant changes in target affinity and selectivity. Therefore, assuming the same target profile as its more studied isomer would be a critical oversight.
This guide will proceed under the hypothesis that this compound is a kinase inhibitor, a premise supported by the general activity of related heterocyclic compounds. The primary objective is to establish a robust experimental workflow to first, identify its putative kinase target(s) and second, to quantify its impact on the downstream signaling events.
The Experimental Strategy: A Multi-pronged Approach to Pathway Validation
To comprehensively validate the downstream effects of this compound, we will employ a multi-pronged approach encompassing broad-spectrum kinase profiling, targeted cellular assays, and functional endpoint analysis. This strategy ensures not only the identification of the primary signaling axis affected but also provides a quantitative comparison with established inhibitors.
For the purpose of this guide, we will use a hypothetical scenario where preliminary screening suggests that this compound inhibits a receptor tyrosine kinase (RTK) upstream of the PI3K/AKT and RAS/ERK pathways, similar to many pyrrolo[2,3-b]pyridine derivatives.
Comparative Compounds
A crucial aspect of validating a new compound is benchmarking its activity against well-characterized alternatives. Based on the common downstream pathways, we will use the following as comparators:
-
Dovitinib (TKI258): A multi-kinase inhibitor that targets FGFRs, VEGFRs, and PDGFRs.[5] This will serve as a broad-spectrum RTK inhibitor control.
-
Alpelisib (BYL719): A specific inhibitor of the p110α isoform of PI3K.[6] This will allow for the dissection of the PI3K/AKT pathway.
-
Trametinib (GSK1120212): A selective MEK1/2 inhibitor, to probe the RAS/ERK pathway.
The selection of these comparators allows for a nuanced understanding of where this compound acts within the signaling network.
Diagram: Overall Experimental Workflow
Caption: A phased approach for validating the signaling effects of a novel compound.
Phase 1: Initial Characterization and Target Identification
The first phase aims to identify the primary kinase targets and assess the compound's general cytotoxic or anti-proliferative effects.
Broad-Spectrum Kinase Profiling
Before delving into cellular assays, an in vitro kinase panel screen is invaluable. This experiment will test this compound against a large panel of purified kinases (e.g., >400) at a fixed concentration (e.g., 1 µM).
-
Rationale: This unbiased approach can reveal unexpected targets and provide an initial selectivity profile. The results will guide the selection of appropriate cell lines and downstream assays.
Cell Viability Assays
Assessing the effect of this compound on cell proliferation is a fundamental first step in cellular characterization.
-
Rationale: This determines the potency (IC50) of the compound in a cellular context and helps identify sensitive cancer cell lines for further mechanistic studies. A discrepancy between kinase inhibition in vitro and cellular potency can suggest issues with cell permeability or off-target effects.[7]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., a panel of breast, lung, and colon cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator compounds (Dovitinib, Alpelisib, Trametinib) in complete growth medium. Treat the cells and include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Phase 2: Validation of Downstream Signaling Pathways
Based on the initial findings, this phase focuses on directly measuring the phosphorylation status of key nodes in the suspected signaling pathways.
Diagram: Hypothesized Signaling Pathway
Caption: Hypothesized inhibition of an RTK by the compound, affecting downstream pathways.
Western Blotting for Phospho-Proteins
Western blotting is the gold standard for directly assessing the phosphorylation state of specific proteins in a signaling cascade.
-
Rationale: This provides direct evidence of target engagement in a cellular context. A reduction in the phosphorylation of downstream effectors like AKT and ERK upon treatment with this compound would strongly support its role as an upstream kinase inhibitor.
Experimental Protocol: Western Blotting
-
Cell Culture and Lysis: Culture a responsive cell line to 70-80% confluency. Treat with various concentrations of this compound and comparators for a specified time (e.g., 2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. For phospho-antibodies, BSA is recommended over milk to reduce background.[8]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK.[9][10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for a housekeeping protein like β-actin or for the total, non-phosphorylated form of the target protein.[9]
Reporter Gene Assays
To assess the impact on transcriptional activity, a luciferase reporter assay can be employed. The AP-1 (Activator Protein-1) transcription factor is a known downstream target of the ERK pathway.[11][12]
-
Rationale: This assay provides a functional readout of the entire signaling cascade, from receptor to nucleus. Inhibition of AP-1 activity would corroborate the Western blot findings and demonstrate a functional consequence of pathway inhibition.
Experimental Protocol: AP-1 Luciferase Reporter Assay
-
Transduction: Transduce a suitable cell line with a lentiviral vector containing a firefly luciferase gene under the control of an AP-1 response element.[13]
-
Cell Seeding: Seed the transduced cells in a 96-well white-walled plate.
-
Treatment: Treat the cells with this compound and comparators in the presence of a known AP-1 activator (e.g., Phorbol 12-myristate 13-acetate, PMA).[14]
-
Incubation: Incubate for 6-24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein content.
Phase 3: Comparative Data Analysis and Interpretation
The final phase involves synthesizing the data from all experiments to build a comprehensive picture of the compound's activity and benchmark it against the alternatives.
Data Summary Tables
Table 1: Comparative Potency (IC50, µM) in Cancer Cell Lines
| Compound | Cell Line A (e.g., MCF-7) | Cell Line B (e.g., A549) | Cell Line C (e.g., HCT116) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Dovitinib | Experimental Value | Experimental Value | Experimental Value |
| Alpelisib | Experimental Value | Experimental Value | Experimental Value |
| Trametinib | Experimental Value | Experimental Value | Experimental Value |
Table 2: Downstream Signaling Inhibition (IC50, µM) in Cell Line A
| Compound | p-AKT Inhibition | p-ERK Inhibition | AP-1 Reporter Inhibition |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Dovitinib | Experimental Value | Experimental Value | Experimental Value |
| Alpelisib | Experimental Value | Not expected | Minimal effect |
| Trametinib | Not expected | Experimental Value | Experimental Value |
Interpreting the Results
By comparing the IC50 values across these assays, a clear picture of the compound's mechanism of action will emerge.
-
If this compound shows potent inhibition of both p-AKT and p-ERK at concentrations similar to its cell viability IC50, it strongly suggests an upstream target like an RTK. Its profile can then be compared to Dovitinib.
-
If it selectively inhibits p-AKT, its profile would be more akin to Alpelisib, suggesting a target within the PI3K pathway.
-
Conversely, selective inhibition of p-ERK would align it with a MEK inhibitor like Trametinib.
This comparative approach provides a self-validating system. The expected activities of the reference compounds serve as internal controls for the assays, and the pattern of activity of the novel compound allows for a logical deduction of its place in the signaling hierarchy.
Conclusion
Validating the downstream signaling effects of a novel compound like this compound requires a systematic and multi-faceted approach. By combining broad-spectrum kinase profiling with targeted cellular assays and benchmarking against well-characterized inhibitors, researchers can confidently elucidate its mechanism of action. The experimental framework provided in this guide ensures scientific rigor, provides self-validating data, and will ultimately enable a clear understanding of how this novel pyrrolopyridine derivative exerts its biological effects.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. caymanchem.com [caymanchem.com]
A Preclinical Comparison of Pyrrolo[3,2-b]pyridine Analogs: A Guide for Drug Discovery
This guide provides a comprehensive preclinical evaluation of 5-methyl-1H-pyrrolo[3,2-b]pyridine analogs and related derivatives for researchers, scientists, and drug development professionals. We will delve into the comparative analysis of their biological activities, focusing on their potential as kinase inhibitors, and provide detailed experimental methodologies to support further investigation. The pyrrolopyridine scaffold is a versatile platform in medicinal chemistry, and understanding the nuances of its various isomers and substitution patterns is crucial for the rational design of novel therapeutics.[1][2]
The Pyrrolopyridine Scaffold: A Privileged Structure in Kinase Inhibition
The fusion of a pyrrole and a pyridine ring creates the pyrrolopyridine core, a heterocyclic scaffold that has garnered significant attention in drug discovery.[2] Its structural resemblance to purines allows it to interact with the ATP-binding sites of numerous protein kinases, making it a valuable starting point for the development of potent and selective inhibitors.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[3] The specific arrangement of nitrogen atoms within the bicyclic structure, as well as the nature and position of substituents, profoundly influences the binding affinity, selectivity, and pharmacokinetic properties of these analogs.
Comparative Analysis of Pyrrolopyridine Isomers and the Significance of 5-Position Substitution
While direct head-to-head preclinical data for a series of this compound analogs is limited in the public domain, a comparative analysis of related pyrrolopyridine isomers provides valuable insights into their therapeutic potential. Different isomers, such as pyrrolo[2,3-b]pyridine, pyrrolo[3,2-c]pyridine, and pyrrolo[2,3-d]pyrimidine, have been shown to target a range of kinases with varying potencies.
Kinase Inhibitory Profile of Pyrrolopyridine Scaffolds
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of several kinase families, including Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs).[4][5][6] For instance, certain 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated low nanomolar IC50 values against FGFR1, 2, and 3.[4][5][6] In parallel, the pyrrolo[3,2-c]pyridine core has been successfully exploited to develop inhibitors of FMS kinase, a key player in cancer and inflammatory diseases.[7] Furthermore, the pyrrolo[2,3-d]pyrimidine scaffold has been investigated for its multi-targeted kinase inhibitory potential, with some analogs showing potent activity against EGFR, Her2, and VEGFR2.[3]
The substitution at the 5-position of the pyrrolopyridine ring has been shown to be a critical determinant of activity. For example, the introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was found to significantly enhance inhibitory activity against FGFR1.[4] This suggests that the 5-methyl group in this compound analogs could similarly influence potency and selectivity, warranting further investigation.
Data Summary: In Vitro Activity of Representative Pyrrolopyridine Analogs
| Scaffold | Target Kinase(s) | Key Analog Example | IC50 (nM) | Cell Line(s) | Reference |
| 1H-pyrrolo[2,3-b]pyridine | FGFR1, FGFR2, FGFR3 | Compound 4h | 7 (FGFR1), 9 (FGFR2), 25 (FGFR3) | 4T1, MDA-MB-231, MCF-7 | [4] |
| 1H-pyrrolo[3,2-c]pyridine | FMS | Compound 1r | 30 | Ovarian, prostate, and breast cancer cell lines | [7] |
| 1H-pyrrolo[2,3-d]pyrimidine | EGFR, Her2, VEGFR2 | Compound 5k | 79 (EGFR), 40 (Her2), 136 (VEGFR2) | HepG2 | [3] |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamide | PDE4B | Compound 11h | 110 | Macrophages | [8] |
| 1H-pyrrolo[3,2-c]pyridine | Tubulin Polymerization | Compound 10t | 120-210 (µM) | HeLa, SGC-7901, MCF-7 | [9][10] |
Note: This table presents a selection of data from different studies for comparative purposes. Direct comparison should be made with caution as experimental conditions may vary.
Key Signaling Pathways Targeted
The therapeutic potential of pyrrolopyridine analogs stems from their ability to modulate critical signaling pathways. As many of these compounds act as kinase inhibitors, they primarily interfere with phosphorylation cascades that regulate cell proliferation, survival, and differentiation.
For instance, FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold can block the downstream RAS-MEK-ERK and PI3K-Akt signaling pathways, which are frequently hyperactivated in cancer.[4]
Caption: Inhibition of the FGFR signaling pathway by a pyrrolopyridine analog.
Experimental Protocols for Preclinical Evaluation
To facilitate further research and ensure the generation of robust and reproducible data, we provide the following detailed protocols for the preclinical evaluation of this compound analogs.
In Vitro Kinase Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 2X kinase reaction buffer containing the appropriate concentrations of buffer components (e.g., Tris-HCl), MgCl2, and DTT.
-
Reconstitute the recombinant kinase and substrate in the kinase reaction buffer to their final desired concentrations.
-
Prepare a stock solution of ATP in water.
-
Dissolve the test this compound analog in 100% DMSO to create a high-concentration stock solution.
-
-
Compound Dilution:
-
Perform a serial dilution of the test compound stock solution in DMSO to generate a range of concentrations (e.g., 10-point, 3-fold serial dilution).
-
-
Assay Procedure:
-
In a 96-well or 384-well microplate, add the kinase, substrate, and ATP to the kinase reaction buffer.
-
Add a small volume of the diluted test compound to the appropriate wells. Include wells with DMSO only as a negative control and wells with a known inhibitor as a positive control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Measure the remaining kinase activity using a suitable detection method (e.g., luminescence-based assays that measure the amount of ATP consumed).
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Antiproliferative Assay
This assay measures the ability of a compound to inhibit the growth of cancer cells in culture.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., a line known to be dependent on the target kinase) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest the cells using trypsin-EDTA and resuspend them in fresh medium.
-
Count the cells and adjust the density to the desired concentration.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analog in the cell culture medium.
-
Remove the old medium from the cell plate and add the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO).
-
-
Incubation and Analysis:
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Measure the signal using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of growth inhibition against the compound concentration.
-
In Vivo Efficacy Studies in Xenograft Models
This protocol provides a general framework for evaluating the antitumor activity of a lead compound in a mouse xenograft model.
Workflow:
Caption: General workflow for an in vivo xenograft study.
Step-by-Step Methodology:
-
Animal Husbandry:
-
House immunocompromised mice (e.g., nude or SCID mice) in a specific pathogen-free facility.
-
Provide ad libitum access to food and water.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of the desired cancer cells into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer the this compound analog to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
Administer the vehicle control to the control group.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers and calculate tumor volume at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for pharmacodynamic markers).
-
-
Data Analysis:
-
Compare the tumor growth rates between the treatment and control groups to determine the antitumor efficacy of the compound.
-
Analyze biomarker changes in the tumor tissue to confirm target engagement.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct comparative preclinical data is still emerging, the analysis of related pyrrolopyridine isomers highlights the significant potential of this compound class. The strategic placement of a methyl group at the 5-position may offer advantages in terms of potency, selectivity, and pharmacokinetic properties.
Future research should focus on the systematic synthesis and evaluation of a library of this compound analogs to establish a clear structure-activity relationship. Head-to-head comparisons with other pyrrolopyridine isomers and existing kinase inhibitors will be crucial for identifying lead candidates with superior preclinical profiles. Comprehensive in vivo studies, including pharmacokinetic and toxicology assessments, will be necessary to translate the in vitro potential of these compounds into viable therapeutic options.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking 5-methyl-1H-pyrrolo[3,2-b]pyridine performance in different assay formats
An In-Depth Technical Guide to Benchmarking 5-methyl-1H-pyrrolo[3,2-b]pyridine Performance in Diverse Assay Formats
Introduction: The Versatility of the Pyrrolopyridine Scaffold
The 1H-pyrrolo[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous biologically active molecules. Its unique arrangement of nitrogen atoms and fused ring system allows for versatile interactions with a wide array of biological targets. Derivatives of this scaffold have demonstrated potent activity as modulators of protein kinases, G-protein coupled receptors (GPCRs), and other critical enzyme families.[1][2] Specifically, the 5-methyl substituted variant, this compound, serves as a key intermediate in the synthesis of compounds targeting diseases associated with aberrant enzymatic activity.[2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for benchmarking the performance of novel compounds built upon the this compound scaffold. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring that each assay serves as a self-validating system. We will explore a logical progression of assays, from initial biochemical characterization to more complex cell-based evaluations, providing the in-depth technical insights necessary for robust compound profiling.
Part 1: Probing Target Engagement with Biochemical Assays
The first critical step in characterizing a new compound is to measure its direct interaction with its purified molecular target. Biochemical assays offer a clean, controlled environment to determine intrinsic potency and mechanism of action, free from the complexities of a cellular environment.
Kinase Inhibition Assays: A Primary Application
The pyrrolopyridine scaffold is a well-established hinge-binder for many protein kinases, making kinase inhibition a primary application.[3][4] Derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), Janus kinases (JAKs), and others.[5][6] Therefore, robustly benchmarking performance against this target class is paramount.
Expertise & Experience: TR-FRET assays are a gold standard for high-throughput screening (HTS) and lead optimization due to their homogeneous format (no wash steps), high sensitivity, and reduced interference from compound autofluorescence.[7] We utilize this format to quantify either direct binding to the kinase or the catalytic activity of the enzyme.
-
LanthaScreen™ Eu Kinase Binding Assay: This is a competition assay that directly measures the displacement of a fluorescent tracer from the ATP-binding site of the kinase. It is invaluable for identifying inhibitors regardless of their mechanism (e.g., ATP-competitive or allosteric) and for studying inhibitor residence time.[8]
-
Adapta™ Universal Kinase Assay: This activity-based assay detects the product of the kinase reaction, ADP, using a TR-FRET readout. It is considered "universal" because it is not dependent on a substrate-specific antibody, making it adaptable to virtually any kinase.[8]
Experimental Protocol: TR-FRET Kinase Activity Assay (Adapta™)
-
Reagent Preparation: Prepare kinase, substrate, and ATP solutions in the appropriate kinase buffer. Serially dilute the test compound (e.g., a novel this compound derivative) and a known inhibitor (e.g., Staurosporine) in DMSO, followed by a final dilution in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilution, 2.5 µL of the kinase/substrate mix, and initiate the reaction by adding 5 µL of ATP solution.
-
Incubation: Incubate the reaction at room temperature for 60 minutes. The precise time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
Detection: Add 5 µL of the Adapta™ Detection Mix (containing Eu-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer).
-
Equilibration: Incubate for 15-60 minutes to allow the detection reagents to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm. The TR-FRET ratio (665/615) is calculated.
Trustworthiness & Data Interpretation: The TR-FRET signal is inversely proportional to kinase activity. A high signal indicates low ADP production and thus, potent inhibition. Data is normalized to high (no enzyme) and low (no inhibitor) controls. The resulting dose-response curve is fitted with a four-parameter logistic equation to determine the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.
Data Presentation: Benchmarking Against FGFR1
| Compound | Target | Assay Format | IC₅₀ (nM) |
| Compound X (this compound derivative) | FGFR1 | TR-FRET Activity | 7 |
| PD-173074 (Reference FGFR Inhibitor) | FGFR1 | TR-FRET Activity | 25 |
Note: Data is hypothetical for illustrative purposes. Compound X demonstrates superior potency against FGFR1 in this biochemical format compared to the reference compound.
Mandatory Visualization: TR-FRET Assay Workflow
Caption: Workflow for a typical TR-FRET kinase activity assay.
Expertise & Experience: Luminescence-based assays, such as Kinase-Glo®, measure kinase activity by quantifying the amount of ATP remaining in the reaction.[7] The light output is directly proportional to the ATP concentration and inversely proportional to kinase activity. This format is exceptionally sensitive, simple ("add-mix-measure"), and has a very large dynamic range, making it another excellent choice for HTS.
Authoritative Grounding: The principle relies on the ATP-dependency of the luciferase enzyme. As the kinase consumes ATP to phosphorylate its substrate, less ATP is available for the luciferase reaction, resulting in a lower luminescent signal.[7]
Data Presentation: Orthogonal Assay Comparison
| Compound | Target | Assay Format | IC₅₀ (nM) |
| Compound X | FGFR1 | TR-FRET Activity | 7 |
| Compound X | FGFR1 | Luminescence (Kinase-Glo®) | 10 |
| PD-173074 | FGFR1 | TR-FRET Activity | 25 |
| PD-173074 | FGFR1 | Luminescence (Kinase-Glo®) | 30 |
Note: Data is hypothetical. The similar IC₅₀ values obtained from two distinct assay technologies (TR-FRET and Luminescence) provide a high degree of confidence in the biochemical potency of Compound X.
Part 2: Assessing Performance in a Physiological Context with Cell-Based Assays
While biochemical assays are essential for determining intrinsic potency, they do not account for crucial factors like cell permeability, target engagement in a crowded intracellular environment, or off-target effects. Cell-based assays are the mandatory next step to validate a compound's activity in a more biologically relevant system.
Target Engagement: Is the Compound Hitting its Target in Live Cells?
Expertise & Experience: Before measuring downstream functional effects, it is critical to confirm that the compound is engaging its intended target within the cell. The NanoBRET™ Target Engagement Assay is a state-of-the-art method for this purpose.
Authoritative Grounding: This technology uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding. The target protein is expressed as a fusion with NanoLuc® Luciferase (energy donor), and a fluorescent tracer that binds the target is added to the cells. When the tracer is bound, its fluorophore is close enough to the luciferase to act as a BRET energy acceptor. A test compound that enters the cell and binds to the target will displace the tracer, leading to a loss of BRET signal.[9]
Mandatory Visualization: NanoBRET™ Target Engagement Principle
Caption: Principle of the NanoBRET™ Target Engagement assay.
Data Presentation: Comparing Biochemical vs. Cellular Potency
| Compound | Target | Biochemical IC₅₀ (nM) (TR-FRET) | Cellular IC₅₀ (nM) (NanoBRET™) |
| Compound X | FGFR1 | 7 | 55 |
| PD-173074 | FGFR1 | 25 | 210 |
Note: Data is hypothetical. The shift in potency from the biochemical to the cellular assay (a "cell shift") is expected and provides important information. A small shift (as seen with Compound X) suggests good cell permeability and retention of potency in the cellular milieu. A large shift may indicate poor permeability or active efflux from the cell.
Cellular Viability and Proliferation Assays
Expertise & Experience: For compounds being developed as anticancer agents, the ultimate functional readout is the inhibition of cancer cell proliferation or the induction of cell death.[10] We employ assays that measure key indicators of cellular health.
Experimental Protocol: ATP-Based Cell Viability Assay (CellTiter-Glo®)
-
Cell Plating: Seed cancer cells (e.g., MCF-7, known to be sensitive to some pyrrolopyridine derivatives) into a 96-well white, clear-bottom plate at an optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.[11]
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., Compound X) and a reference drug (e.g., Doxorubicin). Include a "vehicle only" control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C, 5% CO₂. This duration allows for multiple cell doublings, making antiproliferative effects apparent.
-
Assay: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.
-
Lysis & Signal Stabilization: Mix the contents by orbital shaking for 2 minutes to induce cell lysis, then let the plate stand for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Trustworthiness & Data Interpretation: The luminescent signal is proportional to the amount of ATP, which reflects the number of viable, metabolically active cells.[12] The data is used to calculate a GI₅₀ (Growth Inhibition 50) value. Comparing this to the compound's target engagement IC₅₀ can provide a therapeutic window.
Data Presentation: Antiproliferative Activity in MCF-7 Cells
| Compound | Cellular Target IC₅₀ (nM) (NanoBRET™) | Antiproliferative GI₅₀ (nM) (CellTiter-Glo®) |
| Compound X | 55 | 150 |
| Doxorubicin | N/A (DNA Intercalator) | 95 |
Note: Data is hypothetical. Compound X shows potent antiproliferative activity. The GI₅₀ is approximately 3-fold higher than its target engagement IC₅₀, suggesting that sustained target inhibition is required to halt cell growth, a common and plausible finding.
Mechanistic Validation: Downstream Pathway Analysis
Expertise & Experience: To definitively link target engagement with the observed cellular phenotype (e.g., growth inhibition), we must demonstrate modulation of the downstream signaling pathway. For an FGFR inhibitor, this means showing a reduction in the phosphorylation of key downstream effectors like MEK and ERK.[13] Western blotting is the classic, robust method for this analysis.
Mandatory Visualization: FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway leading to proliferation.
Experimental Protocol: Western Blot for Phospho-ERK (p-ERK)
-
Cell Treatment: Plate cells and starve them of serum overnight to reduce basal signaling. Stimulate the cells with an appropriate ligand (e.g., FGF2) in the presence of varying concentrations of the test compound for a short period (e.g., 15-30 minutes).
-
Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein lysate per lane on a polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate overnight with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping & Re-probing: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody for total ERK.
Trustworthiness & Data Interpretation: A dose-dependent decrease in the p-ERK signal relative to the total ERK signal upon treatment with Compound X provides strong evidence that the compound is inhibiting the intended pathway in cells, causally linking target engagement to its antiproliferative effect.
Summary and Recommendations
Benchmarking a novel compound from the versatile this compound family requires a multi-faceted approach. The choice of assay depends entirely on the stage of research and the specific questions being asked.
| Assay Format | Principle | Throughput | Endpoint | Key Advantage | Key Consideration |
| TR-FRET (Biochemical) | Förster Resonance Energy Transfer | High | IC₅₀ | Low interference, robust | Can miss non-ATP competitive binders |
| Luminescence (Biochemical) | ATP Depletion | High | IC₅₀ | High sensitivity, simple | Prone to ATP-interfering artifacts |
| NanoBRET™ (Cellular) | Bioluminescence Resonance Energy Transfer | Medium-High | IC₅₀ | Measures intracellular target binding | Requires cell line engineering |
| Cell Viability (Cellular) | ATP Quantification | High | GI₅₀ | Physiologically relevant phenotype | Non-specific cytotoxicity can confound |
| Western Blot (Cellular) | Immunoassay | Low | Protein Phosphorylation | Confirms mechanism of action | Semi-quantitative, labor-intensive |
Recommendations:
-
For Primary Screening: Use a high-throughput biochemical assay like TR-FRET or Luminescence to identify initial hits.
-
For Lead Optimization: Characterize potent hits with an orthogonal biochemical assay to confirm potency. Critically, use a cellular target engagement assay like NanoBRET™ to assess cell permeability and on-target potency.
-
For Mechanism-of-Action Studies: Use antiproliferation assays to confirm the functional effect and Western blotting to validate that the compound modulates the intended downstream signaling pathway.
By following this logical and rigorous benchmarking cascade, researchers can build a comprehensive data package that validates the performance of novel this compound derivatives, paving the way for the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-METHYL-1H-PYRROLO[2,3-B]PYRIDINE CAS#: 824-52-2 [amp.chemicalbook.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives as broad spectrum antiproliferative agents: Synthesis, cell based assays, kinase profile and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. static.fishersci.eu [static.fishersci.eu]
- 13. Buy 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | 183208-22-2 [smolecule.com]
Safety Operating Guide
Proper Disposal of 5-methyl-1H-pyrrolo[3,2-b]pyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-methyl-1H-pyrrolo[3,2-b]pyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from data on structurally similar pyrrolopyridine and pyridine derivatives. It is imperative to handle this compound with the caution afforded to hazardous chemicals.
Hazard Assessment and Characterization
Key Hazard Insights:
-
Acute Toxicity: Assumed to be harmful if swallowed, based on data for analogous compounds.
-
Skin and Eye Damage: Expected to cause skin irritation and serious eye damage.
-
Inhalation Hazard: Vapors may cause respiratory tract irritation.[1][2]
-
Flammability: While specific data is unavailable, pyridine derivatives are often flammable.[2]
-
Environmental Hazard: Pyrrolopyridine derivatives should be prevented from entering drains and waterways.[3][4]
| Hazard Classification (Inferred) | GHS Hazard Statement (Inferred) | Source |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |
| Skin Irritation (Category 2) | H315: Causes skin irritation | |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage |
Personal Protective Equipment (PPE) and Handling Precautions
Due to the inferred hazards, stringent adherence to PPE protocols is mandatory when handling this compound.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[5]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[5]
-
Respiratory Protection: All handling of this compound, including weighing and transfer, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][5]
-
Protective Clothing: A laboratory coat is required to prevent skin contact.[5]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated and restrict access.[5]
-
Containment: For liquid spills, use an inert absorbent material like sand, vermiculite, or diatomaceous earth to contain the substance.[4][6]
-
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[3]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.[5]
-
Waste Disposal: All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste.[5]
Step-by-Step Disposal Procedure
The recommended disposal route for this compound is through a licensed professional waste disposal service.[3][5] On-site treatment is not recommended without a thorough, substance-specific validation of the procedure.
-
Waste Segregation and Collection:
-
Collect all waste containing this compound, including pure compound, solutions, and contaminated materials, in a dedicated hazardous waste container.[5]
-
Ensure the container is made of a compatible material (e.g., glass or high-density polyethylene) and can be securely sealed.
-
Do not mix with incompatible waste streams. Pyridine derivatives can react violently with strong oxidizers and acids.[1]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include hazard pictograms corresponding to acute toxicity, skin corrosion/irritation, and serious eye damage.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[5]
-
Provide the disposal service with the full chemical name and any available safety information.
-
The primary method of disposal for such compounds is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides.[3][5]
Visualizing the Disposal Workflow
To ensure clarity and adherence to the disposal protocol, the following workflow diagram outlines the key decision points and procedural steps.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-methyl-1H-pyrrolo[3,2-b]pyridine
The structural similarity to compounds with known biological activity necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety measures. This guide is structured to provide not just a set of rules, but the scientific rationale behind each recommendation, empowering you to make informed decisions that protect both you and your research.
Hazard Assessment: Understanding the Risks
Due to the absence of a specific SDS for 5-methyl-1H-pyrrolo[3,2-b]pyridine, a conservative approach to hazard assessment is crucial. The safety profile is inferred from its constitutional isomer, 5-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 824-52-2), which is classified with the following hazards[1]:
-
Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.
-
Skin Irritation, Category 2 (H315): Causes skin irritation.
-
Serious Eye Damage, Category 1 (H318): Causes serious eye damage.
Furthermore, as a member of the pyrrolopyridine class, which are azaarenes, it is prudent to consider potential liver toxicity, as the liver is a primary site of metabolism for many such compounds.
Table 1: Hazard Profile of 5-methyl-1H-pyrrolo[2,3-b]pyridine
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Serious Eye Damage | H318 | Causes serious eye damage |
| Combustible Solid | Storage Class 11 | Can burn, but not easily ignited |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following recommendations are based on a thorough risk assessment of the potential hazards.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood. This primary engineering control is critical for preventing the inhalation of any dust or aerosols.
Essential Personal Protective Equipment
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles are required at all times to protect against splashes and potential eye contact.
-
Face Shield: A full-face shield must be worn over safety goggles when there is a significant risk of splashing, such as when transferring large volumes or working with reactions under pressure.
-
-
Skin and Body Protection:
-
Laboratory Coat: A flame-resistant lab coat that is fully buttoned is required to protect against skin contact and contamination of personal clothing.
-
Gloves: Due to the skin irritation potential, appropriate chemical-resistant gloves are critical. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always consult a glove manufacturer's chemical resistance guide for specific breakthrough times. Double-gloving (wearing two pairs of nitrile gloves) is a recommended practice to increase protection.
-
Full-length pants and closed-toe shoes are mandatory laboratory attire.
-
-
Respiratory Protection:
-
Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if there is a potential for aerosol generation outside of a fume hood, a risk assessment should be conducted to determine the need for a respirator. In such cases, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
-
Operational Plan: From Receipt to Reaction
A systematic workflow minimizes the potential for exposure and accidents.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage container should be clearly labeled with the chemical name, hazard pictograms, and the date of receipt.
-
It is classified as a combustible solid, so it should be stored away from sources of ignition.
Weighing and Solution Preparation
-
Perform all weighing and solution preparation inside a chemical fume hood.
-
Use a disposable weighing boat to prevent contamination of balances.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Reaction Setup and Monitoring
-
Set up all reactions within the fume hood.
-
Ensure all glassware is free of defects.
-
Continuously monitor reactions for any unexpected changes.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and informed response is crucial.
In Case of Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Management
-
Minor Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood or a large spill inside):
-
Evacuate the immediate area and alert your supervisor and the institutional safety office.
-
Restrict access to the area.
-
If flammable vapors may be present, turn off all ignition sources.
-
Allow only trained personnel with appropriate respiratory protection to clean up the spill.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Collection:
-
Collect all waste, including unused product, reaction residues, and contaminated materials (e.g., gloves, weighing boats, absorbent pads), in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
-
-
Disposal Method:
-
All hazardous waste must be disposed of through a licensed environmental waste management company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Never dispose of this compound down the drain or in the regular trash[2].
-
Visualizing Safety Workflows
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and emergency response.
Caption: Workflow for routine handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
